Antitubercular agent-43
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H9F3N4O3S2 |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
2-[methyl-[3-(1,3-thiazol-4-yl)prop-2-ynyl]amino]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C16H9F3N4O3S2/c1-22(4-2-3-10-7-27-8-20-10)15-21-14(24)11-5-9(16(17,18)19)6-12(23(25)26)13(11)28-15/h5-8H,4H2,1H3 |
InChI Key |
XDHHKRVDOXXAGG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#CC1=CSC=N1)C2=NC(=O)C3=C(S2)C(=CC(=C3)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
BTZ-043: A Technical Guide to a Novel Antitubercular Agent
An In-depth Whitepaper for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel antitubercular agent BTZ-043, focusing on its chemical structure, physicochemical properties, mechanism of action, and key experimental data. This document is intended for researchers, scientists, and drug development professionals working in the field of tuberculosis and infectious diseases.
Chemical Structure and Properties
BTZ-043 is a benzothiazinone derivative with potent activity against Mycobacterium tuberculosis. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e]thiazin-4-one | |
| Chemical Formula | C₁₇H₁₆F₃N₃O₅S | |
| Molecular Weight | 431.39 g/mol | |
| CAS Number | 1161233-85-7 (S-isomer) | |
| SMILES String | O=C1N=C(N(CC2)CCC32OC--INVALID-LINK--O3)SC4=C(--INVALID-LINK--=O)C=C(C(F)(F)F)C=C14 | |
| Appearance | Crystalline powder | |
| Solubility | Soluble in DMSO. Low aqueous solubility. | |
| Hydrogen Bond Acceptors | 5 | |
| Hydrogen Bond Donors | 0 | |
| Rotatable Bonds | 3 | |
| Topological Polar Surface Area | 119.57 Ų | |
| XLogP | 2.94 |
Mechanism of Action: Inhibition of DprE1
BTZ-043 exerts its potent antimycobacterial effect by targeting a crucial enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis. It is a suicide inhibitor of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).
DprE1 is a flavoenzyme essential for the conversion of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole precursor for the arabinan domains of arabinogalactan and lipoarabinomannan, which are critical components of the mycobacterial cell wall.
The mechanism of inhibition involves the reduction of the nitro group of BTZ-043 by the reduced flavin cofactor of DprE1, leading to the formation of a reactive nitroso intermediate. This intermediate then forms a covalent adduct with a cysteine residue (Cys387) in the active site of DprE1, irreversibly inactivating the enzyme. This covalent binding explains the potent and long-lasting inhibitory effect of BTZ-043.
In Vitro Efficacy
BTZ-043 demonstrates potent in vitro activity against a wide range of Mycobacterium tuberculosis strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) isolates.
| Organism/Strain | MIC (Minimum Inhibitory Concentration) | Reference(s) |
| M. tuberculosis H37Rv | 0.001 - 0.008 mg/L | |
| M. tuberculosis (clinical isolates) | 1 - 30 ng/mL | |
| Fast-growing mycobacteria | 0.1 - 80 ng/mL |
In Vivo Efficacy
Preclinical studies in various animal models of tuberculosis have demonstrated the significant in vivo efficacy of BTZ-043.
| Animal Model | Dosing Regimen | Outcome | Reference(s) |
| BALB/c Mice | 50 mg/kg and upwards (oral) | Efficiently kills M. tuberculosis | |
| C3HeB/FeJ Mice | 50, 100, and 200 mg/kg (oral, 5 days/week for 8 weeks) | Significant reduction in lung and spleen bacterial burdens | |
| Guinea Pigs | 400 mg/kg (oral, daily for 4 weeks) | Significant reduction of bacterial burden at infection site and in spleen |
Pharmacokinetics
The pharmacokinetic profile of BTZ-043 has been evaluated in several species, including humans.
| Species | Dose | Cmax (Maximum Concentration) | Tmax (Time to Cmax) | Half-life (t₁/₂) | AUC (Area Under the Curve) | Reference(s) |
| Mice (BALB/c) | 25 mg/kg (oral, amorphous nanoparticles) | 1956 µg/L | - | - | 1956 µg·h/L | |
| Guinea Pigs | 50 mg/kg (oral) | ~1205 ng/mL | 1 hour | - | - | |
| Rats | - | - | - | - | - | |
| Minipigs | 360 mg/kg (oral, 28 days) | - | - | - | - | |
| Humans | 125 - 500 mg (oral suspension) | 1637.8 - 5329.1 µg/L (Metabolite M2) | 1.5 h (1-2 h) | Short (BTZ-043 & M2) | 358.9 - 2623.5 h·µg/L |
Toxicology and Safety
Preclinical toxicology studies have indicated a favorable safety profile for BTZ-043.
| Species | Study Duration | NOAEL (No-Observed-Adverse-Effect Level) | Observations | Reference(s) |
| Rats | 28 days | 170 mg/kg | Well-tolerated. | |
| Minipigs | 28 days | 360 mg/kg | Exceptionally well-tolerated with no adverse effects observed. | |
| Humans (Phase I) | Single Ascending Dose | - | All administered doses were safe and well-tolerated. Most frequent adverse events were mild to moderate dizziness, headache, hypertension, and hot flush. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of BTZ-043 against M. tuberculosis is typically determined using the broth microdilution method, such as the Resazurin Microtiter Assay (REMA).
Protocol Outline:
-
A standardized inoculum of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth.
-
Two-fold serial dilutions of BTZ-043 are prepared in a 96-well microtiter plate.
-
The bacterial suspension is added to each well.
-
Plates are incubated for 7 days at 37°C.
-
A resazurin solution is added to each well, and the plates are incubated for another 24 hours.
-
The MIC is determined as the lowest drug concentration that prevents the color change of resazurin from blue (no growth) to pink (growth).
In Vivo Efficacy in a Murine Model of Tuberculosis
The efficacy of BTZ-043 is evaluated in mouse models of chronic tuberculosis infection.
Protocol Outline:
-
BALB/c or C3HeB/FeJ mice are infected via aerosol with a low dose of M. tuberculosis.
-
After establishing a chronic infection (typically 4-6 weeks post-infection), treatment with BTZ-043 or a vehicle control is initiated.
-
The drug is administered orally, typically once daily for 5 days a week, for a specified duration (e.g., 4 or 8 weeks).
-
At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.
-
Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar.
-
Colony-forming units (CFUs) are counted after 3-4 weeks of incubation at 37°C to determine the bacterial load.
DprE1 Inhibition Assay
The inhibitory activity of BTZ-043 against DprE1 can be assessed using a fluorescence-based assay.
Protocol Outline:
-
The assay is performed in a reaction mixture containing purified recombinant DprE1 enzyme, its substrate (decaprenylphosphoryl-β-D-ribose), and a suitable electron acceptor.
-
The reaction progress is monitored by measuring the decrease in fluorescence of a reporter molecule that is linked to the redox state of the enzyme's FAD cofactor.
-
The assay is performed in the presence and absence of various concentrations of BTZ-043 to determine the IC₅₀ value.
-
To confirm covalent inhibition, the enzyme can be pre-incubated with BTZ-043, and the loss of enzyme activity can be measured over time.
Conclusion
BTZ-043 is a promising new antitubercular agent with a novel mechanism of action, potent in vitro and in vivo activity, and a favorable preclinical safety profile. Its unique mode of action, targeting the essential cell wall synthesis enzyme DprE1, makes it a valuable candidate for the treatment of drug-susceptible and drug-resistant tuberculosis. Further clinical development is underway to fully elucidate its therapeutic potential in humans.
An In-depth Technical Guide to the Nitrobenzothiazinone Class of Antituberculars
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. The nitrobenzothiazinone (NBTZ) class of compounds has emerged as a highly potent and promising new arsenal in the fight against tuberculosis. This technical guide provides a comprehensive overview of the NBTZ class, focusing on their mechanism of action, structure-activity relationships, and key experimental data. Detailed experimental protocols and visualizations are included to facilitate further research and development in this critical area.
Mechanism of Action: Covalent Inhibition of DprE1
Nitrobenzothiazinones are prodrugs that require activation within the mycobacterium to exert their potent bactericidal effects. The primary target of this class is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall.[1][2]
The activation and inhibition process can be summarized in the following key steps:
-
Nitroreduction: The journey of an NBTZ molecule begins with the reduction of its characteristic nitro group. This critical step is mediated by the reduced form of the flavin adenine dinucleotide (FAD) cofactor within the DprE1 enzyme. This bioactivation results in the formation of a highly reactive nitroso derivative.[3][4]
-
Covalent Adduct Formation: The electrophilic nitroso intermediate then undergoes a nucleophilic attack from the thiol group of a specific cysteine residue (Cys387) in the active site of DprE1.[1][3] This results in the formation of a stable, covalent semimercaptal linkage between the drug and the enzyme.
-
Inhibition of Arabinan Biosynthesis: The irreversible covalent modification of Cys387 effectively inactivates DprE1.[1] DprE1 is responsible for the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole precursor for the synthesis of arabinans.[1][5] Arabinans, in the form of arabinogalactan and lipoarabinomannan, are essential components of the mycobacterial cell wall.[2][6] By blocking this pathway, NBTZs disrupt cell wall integrity, leading to cell lysis and bacterial death.[7]
Signaling Pathway of DprE1 Inhibition by Nitrobenzothiazinones
Key Nitrobenzothiazinone Compounds and In Vitro Activity
Two of the most extensively studied NBTZs are BTZ043 and PBTZ169 (also known as Macozinone). PBTZ169 is a second-generation derivative of BTZ043, designed for improved synthetic accessibility and pharmacokinetic properties.[8] Both compounds exhibit exceptional potency against M. tuberculosis, including drug-resistant strains, with Minimum Inhibitory Concentration (MIC) values in the nanomolar range.
Table 1: In Vitro Activity of Key Nitrobenzothiazinones against M. tuberculosis H37Rv
| Compound | MIC (ng/mL) | MIC (nM) | Reference(s) |
| BTZ043 | 1 | 2.3 | [9] |
| 0.3 - 2.5 | - | [10] | |
| 1 | - | [7] | |
| PBTZ169 (Macozinone) | ≤0.19 | - | [11] |
| 0.3 | - | [10] | |
| <0.2 | - | [12][13] | |
| Isoniazid (Control) | 20 - 200 | - | [9] |
| Ethambutol (Control) | 1000 - 5000 | - | [9] |
Pharmacokinetic Profiles
The pharmacokinetic properties of NBTZs are a critical area of research, with efforts focused on improving oral bioavailability and metabolic stability. Studies in mouse models have provided valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of these compounds.
Table 2: Pharmacokinetic Parameters of BTZ043 and PBTZ169 in Mice
| Compound | Dose (mg/kg, oral) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference(s) |
| BTZ043 | 25 | ~1.0 | ~0.67 | ~3.0 | ~1.5 | [11] (estimated from graph) |
| 100 | 4.06 | 0.67 | - | - | [14] | |
| PBTZ169 | 25 | ~1.2 | ~0.33 | ~3.5 | ~1.6 | [11] (estimated from graph) |
| 100 | 1.74 | 0.67 | - | 1.66 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of nitrobenzothiazinones.
In Vitro Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of a compound that inhibits the visible growth of M. tuberculosis.
Methodology (Resazurin Microtiter Assay - REMA): [15][16]
-
Bacterial Culture: Culture M. tuberculosis H37Rv in 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80 to mid-log phase (OD600 of 0.4-0.8).
-
Inoculum Preparation: Dilute the bacterial culture to an OD600 of 0.0001 in fresh 7H9 medium.
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted compounds. Include a drug-free control (maximum growth) and a control with a known effective drug like isoniazid (minimum growth).
-
Incubation: Seal the plates and incubate at 37°C for 6-7 days.
-
Resazurin Addition: Add 10 µL of 0.025% (w/v) resazurin solution to each well.
-
Result Interpretation: Incubate for an additional 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.
DprE1 Inhibition Assay
Objective: To measure the inhibitory activity of compounds against the DprE1 enzyme.
Methodology (Two-step coupled assay): [15]
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing the purified DprE1 enzyme in a suitable buffer.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, decaprenylphosphoryl-β-D-ribose (DPR).
-
Coupled Reaction: In a second step, add the DprE2 enzyme and NADH to the reaction. DprE2 reduces the product of the DprE1 reaction.
-
Detection: Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm.
-
Data Analysis: Calculate the rate of the reaction at each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
In Vivo Efficacy in a Murine Model of Tuberculosis
Objective: To evaluate the in vivo efficacy of NBTZs in a mouse model of chronic tuberculosis.
-
Infection: Infect BALB/c mice via a low-dose aerosol infection with M. tuberculosis Erdman or H37Rv to deliver approximately 50-100 colony-forming units (CFU) to the lungs.
-
Treatment Initiation: Allow the infection to establish for a chronic phase (e.g., 4 weeks).
-
Drug Administration: Administer the test compounds orally (gavage) at various doses, typically once daily for a specified duration (e.g., 4 weeks). Include an untreated control group and a positive control group (e.g., isoniazid).
-
Assessment of Bacterial Burden: At the end of the treatment period, sacrifice the mice, and homogenize the lungs and spleens.
-
CFU Enumeration: Plate serial dilutions of the organ homogenates on Middlebrook 7H11 agar plates.
-
Data Analysis: Incubate the plates at 37°C for 3-4 weeks and count the number of CFUs. The efficacy of the treatment is determined by the reduction in the log10 CFU in the organs of treated mice compared to the untreated controls.
Experimental Workflow for In Vivo Efficacy Testing
Resistance Mechanisms
Resistance to NBTZs is primarily associated with mutations in the dprE1 gene. Specifically, mutations leading to a change in the Cys387 residue can prevent the covalent binding of the activated drug, thereby conferring resistance.[1] Understanding these resistance mechanisms is crucial for the long-term strategic deployment of this class of drugs and for the development of next-generation inhibitors that can overcome potential resistance.
Conclusion and Future Directions
The nitrobenzothiazinone class of antituberculars represents a significant advancement in the field of tuberculosis drug discovery. Their novel mechanism of action, potent bactericidal activity against drug-sensitive and -resistant strains, and promising preclinical data underscore their potential as future cornerstones of tuberculosis therapy. Ongoing and future research will likely focus on:
-
Optimizing the pharmacokinetic and safety profiles of NBTZ candidates.
-
Investigating NBTZ-containing combination regimens to shorten treatment duration and combat resistance.
-
Elucidating the full spectrum of potential resistance mechanisms to inform the development of next-generation NBTZs.
This technical guide provides a solid foundation for researchers and drug developers to build upon as we collectively work towards harnessing the full therapeutic potential of this exciting class of antitubercular agents.
References
- 1. 3.6. In Vitro Antimycobacterial Assay [bio-protocol.org]
- 2. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]
- 9. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. embopress.org [embopress.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structural and Activity Relationships of 6-Sulfonyl-8-Nitrobenzothiazinones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Activity of the Benzothiazinones PBTZ169 and BTZ043 against Nocardia brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to the Mechanism of Action of BTZ-043 on Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
BTZ-043 is a potent benzothiazinone derivative with bactericidal activity against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Its unique mechanism of action involves the covalent inhibition of the essential flavoenzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). This guide provides a comprehensive overview of the molecular mechanism of BTZ-043, detailing its target engagement, the biochemical consequences of its action, and the experimental methodologies used to elucidate its function.
The Molecular Target: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)
DprE1 is a critical enzyme in the biosynthetic pathway of two essential components of the mycobacterial cell wall: arabinogalactan (AG) and lipoarabinomannan (LAM).[1][2][3][4] DprE1, in conjunction with its partner enzyme DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[4][5] DPA serves as the sole donor of arabinofuranose residues for the synthesis of the arabinan domains of AG and LAM.[1][2][3] The inhibition of DprE1 effectively halts the production of these vital cell wall polysaccharides, leading to a loss of cell wall integrity and subsequent bacterial death.[3][6][7][8]
Mechanism of Covalent Inhibition
BTZ-043 is a pro-drug that is activated within the mycobacterium.[5] The mechanism of action can be summarized in the following steps:
-
Enzymatic Reduction: BTZ-043 enters the active site of DprE1, where the flavin adenine dinucleotide (FAD) cofactor is in its reduced state (FADH₂). The nitro group of BTZ-043 is reduced by FADH₂ to a reactive nitroso derivative.[4][5]
-
Nucleophilic Attack: The highly reactive nitroso intermediate is then susceptible to nucleophilic attack by the thiol group of a conserved cysteine residue within the DprE1 active site (Cys387 in M. tuberculosis).[5][9]
-
Covalent Adduct Formation: This attack results in the formation of a stable, covalent semimercaptal adduct between BTZ-043 and DprE1.[5][10] This covalent modification irreversibly inactivates the enzyme, leading to a complete blockage of the DPR to DPA conversion.[4][5] This mode of action classifies BTZ-043 as a suicide inhibitor.[5]
Signaling Pathway Diagram
Caption: Covalent inhibition of DprE1 by BTZ-043.
Quantitative Data
The potency of BTZ-043 has been evaluated through various in vitro assays, with key quantitative data summarized below.
Table 1: Minimum Inhibitory Concentrations (MICs) of BTZ-043 against Mycobacterial Species
| Mycobacterial Species | Strain | MIC (ng/mL) | MIC (nM) | Reference(s) |
| M. tuberculosis | H37Rv | 1 | 2.3 | [11][12] |
| M. tuberculosis | H37Rv | 0.976 | ~2.2 | [11] |
| M. tuberculosis complex | Clinical Isolates | 1 - 30 | - | [9] |
| M. smegmatis | - | 4 | 9.2 | [11][12] |
| Fast-growing mycobacteria | Various | 0.1 - 80 | - | [9] |
| Nocardia brasiliensis | Clinical Isolates | MIC₅₀: 125, MIC₉₀: 250 | - | [11] |
Table 2: In Vitro Inhibition of DprE1 by BTZ-043
| Parameter | Value | Conditions | Reference(s) |
| IC₅₀ | 4.5 µM | M. smegmatis DprE1, DCPIP assay, 7 min incubation | [1] |
| IC₅₀ | ~1.5 µM | M. tuberculosis DprE1, 10 min incubation | [13] |
| IC₅₀ | ~120 nM | M. tuberculosis DprE1, 100 min incubation | [13] |
| k_inact_ | 0.043 ± 0.001 min⁻¹ | M. tuberculosis DprE1 | [13] |
| K_i_ | 0.12 ± 0.02 µM | M. tuberculosis DprE1 | [13] |
| k_inact_/K_i_ | 5900 M⁻¹s⁻¹ | M. tuberculosis DprE1 | [13] |
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize the mechanism of action of BTZ-043.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of BTZ-043 against M. tuberculosis is typically determined using the broth microdilution method or the Resazurin Reduction Microplate Assay (REMA).
Caption: Workflow for MIC determination using the REMA method.
Protocol Details (REMA):
-
M. tuberculosis strains are cultured in Middlebrook 7H9 broth supplemented with OADC to mid-log phase.[5]
-
The bacterial culture is diluted to a standardized optical density.[5]
-
BTZ-043 is serially diluted (2-fold) in a 96-well microtiter plate.[5]
-
The diluted bacterial suspension is added to each well.[5]
-
The plate is incubated at 37°C for 6 days.[5]
-
A solution of resazurin (0.025% w/v) is added to each well.[5]
-
The plate is re-incubated for 24-48 hours.[5]
-
The MIC is determined as the lowest drug concentration that prevents the color change of resazurin from blue (oxidized) to pink (reduced by viable bacteria).[5]
DprE1 Inhibition Assay
The inhibitory activity of BTZ-043 against DprE1 can be assessed using a spectrophotometric assay that monitors the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), or by monitoring oxygen consumption.
Protocol Details (DCPIP Assay):
-
Recombinant DprE1 is purified.
-
The reaction mixture is prepared containing buffer (e.g., Mops pH 7.9), MgCl₂, FAD, and the DprE1 enzyme.
-
BTZ-043 at various concentrations is pre-incubated with the enzyme.
-
The reaction is initiated by the addition of the substrate, decaprenylphosphoryl-β-D-ribose (DPR) or its analog farnesylphosphoryl-β-D-ribofuranose (FPR), and DCPIP.[1]
-
The reduction of DCPIP is monitored by the decrease in absorbance at 600 nm.
-
IC₅₀ values are calculated by plotting the initial reaction velocities against the inhibitor concentration.[1]
Radiolabeling Assay for Arabinan Synthesis Inhibition
This assay directly measures the impact of BTZ-043 on the synthesis of arabinan precursors.
Protocol Details:
-
A cell-free extract of M. smegmatis or purified DprE1/DprE2 enzymes are used.[7]
-
A radiolabeled precursor, such as ¹⁴C-labeled decaprenylphosphoryl-β-D-ribose (¹⁴C-DPR), is used as the substrate.[11]
-
The enzymatic reaction is carried out in the presence and absence of BTZ-043.[7][11]
-
The reaction products are extracted and separated by thin-layer chromatography (TLC).[11]
-
The conversion of ¹⁴C-DPR to ¹⁴C-decaprenylphosphoryl-β-D-arabinose (¹⁴C-DPA) is quantified by autoradiography or phosphorimaging.[11]
-
Inhibition is observed as a decrease in the formation of ¹⁴C-DPA in the presence of BTZ-043.[11]
Mass Spectrometry Analysis of the BTZ-043-DprE1 Adduct
Mass spectrometry is used to confirm the covalent modification of DprE1 by BTZ-043.
Caption: Workflow for mass spectrometry analysis of the DprE1-BTZ-043 adduct.
Protocol Details:
-
Purified DprE1 is incubated with BTZ-043 and a substrate analog like FPR to facilitate the formation of the covalent adduct.[1]
-
The protein-drug complex is separated from unbound drug.
-
The intact protein mass can be analyzed by techniques like ESI-MS to observe the mass increase corresponding to the addition of BTZ-043.
-
Alternatively, the protein is subjected to proteolytic digestion (e.g., with trypsin).
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The peptide containing the active site cysteine (Cys387) is identified, and the mass of this peptide is shown to have increased by the molecular weight of the activated BTZ-043 molecule, confirming the covalent linkage.[1]
Resistance Mechanisms
Resistance to BTZ-043 is primarily associated with mutations in the dprE1 gene. The most common resistance-conferring mutations involve the active site cysteine residue (Cys387), for example, C387S or C387G substitutions.[5] These mutations prevent the formation of the covalent adduct, thereby rendering the drug ineffective.
Conclusion
BTZ-043 represents a significant advancement in the development of new anti-tuberculosis agents. Its novel mechanism of action, involving the suicide inhibition of the essential enzyme DprE1, makes it a highly potent and specific bactericidal agent against M. tuberculosis. The detailed understanding of its molecular mechanism, supported by robust experimental evidence, provides a strong foundation for its ongoing clinical development and for the rational design of next-generation DprE1 inhibitors.
References
- 1. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The clinical-stage drug BTZ-043 accumulates in murine tuberculosis lesions and efficiently acts against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 10. Low-level BTZ-043 resistance in Mycobacterium tuberculosis and cross-resistance to bedaquiline and clofazimine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Novel insight into the reaction of nitro, nitroso and hydroxylamino benzothiazinones and of benzoxacinones with Mycobacterium tuberculosis DprE1 - PMC [pmc.ncbi.nlm.nih.gov]
DprE1 as a Therapeutic Target in Tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has emerged as a highly promising and validated target for the development of novel therapeutics against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). This enzyme is a critical component of the mycobacterial cell wall biosynthesis pathway, specifically in the formation of arabinogalactan and lipoarabinomannan, which are essential for the structural integrity of the bacterium. The absence of a human homologue makes DprE1 an attractive target for selective inhibition, minimizing the potential for off-target effects. This guide provides an in-depth overview of DprE1, including its biochemical function, mechanism of action of its inhibitors, quantitative data on inhibitor potency, detailed experimental protocols, and a forward-looking perspective on its therapeutic potential.
The Role of DprE1 in Mycobacterial Cell Wall Synthesis
DprE1 is a flavoenzyme that, in conjunction with its partner enzyme DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[1] DPA is the sole donor of arabinofuranosyl residues for the synthesis of arabinans, which are crucial components of both arabinogalactan (AG) and lipoarabinomannan (LAM).[2] AG is covalently linked to peptidoglycan and mycolic acids, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, the central structural element of the mycobacterial cell wall. LAM is a key lipoglycan that plays a role in the host-pathogen interaction.
The DprE1/DprE2-catalyzed reaction is a two-step process. DprE1 first oxidizes DPR at the 2'-hydroxyl group to form the intermediate decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX), with the concomitant reduction of its flavin adenine dinucleotide (FAD) cofactor to FADH₂.[3][4] DprE2 then reduces DPX to DPA in an NADH-dependent manner.[4] Inhibition of DprE1 blocks the production of DPA, thereby halting the synthesis of AG and LAM, which ultimately leads to bacterial cell lysis and death.[2]
Signaling Pathway Diagram
Caption: The DprE1/DprE2-catalyzed epimerization of DPR to DPA in the periplasm of Mycobacterium tuberculosis.
DprE1 Inhibitors: Covalent and Non-covalent Modalities
A significant number of DprE1 inhibitors have been identified, which can be broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.[5]
Covalent Inhibitors
The most prominent class of covalent DprE1 inhibitors are the benzothiazinones (BTZs).[5] These compounds, including the clinical candidates BTZ043 and PBTZ169 (macozinone), act as mechanism-based suicide inhibitors.[6] They are prodrugs that are activated by the reduced FADH₂ cofactor of DprE1. The nitro group of the BTZ is reduced to a reactive nitroso species, which then forms a covalent bond with a critical cysteine residue (Cys387 in Mtb) in the active site of DprE1, leading to irreversible inhibition of the enzyme.[5]
Caption: Mechanism of covalent inhibition of DprE1 by benzothiazinones.
Non-covalent Inhibitors
Several classes of non-covalent DprE1 inhibitors have also been developed, including azaindoles, quinoxaline derivatives, and dinitrobenzamides.[3][7] These compounds bind reversibly to the active site of DprE1, competing with the natural substrate DPR. Non-covalent inhibitors may offer an advantage in overcoming resistance mechanisms that involve mutations in the Cys387 residue.[5] Clinical candidates such as TBA-7371 and OPC-167832 are non-covalent inhibitors of DprE1.[8]
Quantitative Analysis of DprE1 Inhibitors
The potency of DprE1 inhibitors is typically evaluated through in vitro enzyme inhibition assays (IC₅₀) and whole-cell activity assays against Mtb (Minimum Inhibitory Concentration, MIC). The following tables summarize the activity of selected DprE1 inhibitors.
Table 1: In Vitro Activity of Covalent DprE1 Inhibitors
| Compound | Chemical Class | DprE1 IC₅₀ (µM) | Mtb H37Rv MIC (µM) | Reference(s) |
| BTZ043 | Benzothiazinone | - | 0.0023 | [6] |
| PBTZ169 (Macozinone) | Benzothiazinone | - | 0.00065 | [6] |
| CT325 | Nitroso-benzothiazinone | - | - | [9] |
| DNB1 | Dinitrobenzamide | - | 0.02 | [3] |
Note: IC₅₀ values for covalent inhibitors are often time-dependent and may not be directly comparable across different studies.
Table 2: In Vitro Activity of Non-covalent DprE1 Inhibitors
| Compound | Chemical Class | DprE1 IC₅₀ (µM) | Mtb H37Rv MIC (µM) | Reference(s) |
| TBA-7371 | 1,4-Azaindole | - | - | [8] |
| OPC-167832 | Carbostyril | - | - | [8] |
| VI-9376 | Benzoquinoxaline | - | 2.9 | [3] |
| PyrBTZ01 | Pyrrole-benzothiazinone | 1.61 | 0.35 | [10] |
| PyrBTZ02 | Pyrrole-benzothiazinone | 7.34 | 0.34 | [10] |
Note: The in vitro activity of DprE1 inhibitors can be influenced by factors such as serum protein binding. For example, the MIC of BTZ043 and PBTZ169 can increase by 8-fold in the presence of human serum albumin.[2]
Experimental Protocols
DprE1 Enzyme Inhibition Assay (DCPIP Assay)
This spectrophotometric assay measures the activity of DprE1 by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).
Materials:
-
Purified recombinant DprE1 enzyme
-
Farnesylphosphoryl-β-D-ribofuranose (FPR) as a substrate (a shorter-chain analogue of DPR)
-
DCPIP solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, DCPIP solution, and the test compound or vehicle control (DMSO).
-
Add the purified DprE1 enzyme to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate FPR to each well.
-
Immediately begin monitoring the decrease in absorbance at 600 nm (the wavelength at which oxidized DCPIP absorbs) over time using a spectrophotometer. The rate of decrease in absorbance is proportional to the DprE1 enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
Resazurin solution (for viability assessment)
-
Plate reader for fluorescence or absorbance measurement
Procedure:
-
Prepare a mid-log phase culture of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute to the final inoculum concentration.
-
Prepare two-fold serial dilutions of the test compounds in 7H9 broth directly in the 96-well plates.
-
Inoculate each well with the prepared Mtb suspension. Include positive (no drug) and negative (no bacteria) controls.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add the resazurin solution to each well and incubate for another 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that prevents the color change of resazurin from blue (no growth) to pink (growth). Alternatively, growth can be assessed by measuring the optical density at 600 nm.
Co-crystallization of DprE1 with Inhibitors
Obtaining a high-resolution crystal structure of DprE1 in complex with an inhibitor is crucial for structure-based drug design.
General Protocol Outline:
-
Protein Expression and Purification: Overexpress recombinant DprE1 (often from M. smegmatis or M. tuberculosis) in E. coli and purify it to homogeneity using chromatographic techniques such as affinity and size-exclusion chromatography.
-
Complex Formation: For covalent inhibitors that require activation, the inhibitor may need to be pre-incubated with the reduced form of the enzyme prior to crystallization trials. For non-covalent inhibitors, the compound is typically added in excess to the purified protein solution.
-
Crystallization Screening: Use vapor diffusion methods (sitting or hanging drop) to screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) to identify initial crystal hits.
-
Crystal Optimization: Refine the initial crystallization conditions to obtain larger, well-diffracting crystals suitable for X-ray diffraction analysis.
-
X-ray Diffraction and Structure Determination: Collect X-ray diffraction data from the crystals at a synchrotron source. Process the data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model of the DprE1-inhibitor complex.
Future Perspectives and Conclusion
DprE1 remains a highly attractive target for the development of new anti-tubercular agents. The progression of several DprE1 inhibitors into clinical trials underscores the therapeutic potential of targeting this enzyme.[8] The availability of high-resolution crystal structures of DprE1 in complex with various inhibitors provides a solid foundation for structure-based drug design efforts aimed at discovering novel chemical scaffolds with improved potency, pharmacokinetic properties, and resistance profiles.[3]
Future research should focus on:
-
Developing novel non-covalent inhibitors: These may be less susceptible to resistance mechanisms involving mutations in the active site cysteine.
-
Exploring combination therapies: Combining DprE1 inhibitors with other anti-TB drugs with different mechanisms of action could lead to synergistic effects and shorten treatment duration.
-
Understanding and overcoming resistance: Continued surveillance and characterization of resistance-conferring mutations in the dprE1 gene are essential for the long-term viability of this drug class.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents [mdpi.com]
- 7. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Early Research on the Efficacy of Antitubercular Agent BTZ-043: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research concerning the efficacy of the antitubercular agent BTZ-043. The document consolidates key findings on its mechanism of action, in vitro and in vivo studies, and presents the data in a structured format for ease of comparison and analysis. Detailed experimental protocols for pivotal studies are also included to aid in the replication and further development of this promising drug candidate.
Core Concepts: Mechanism of Action
BTZ-043 is a potent benzothiazinone that has demonstrated significant bactericidal activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] Its primary mechanism of action involves the inhibition of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[1][2] DprE1 is crucial for the biosynthesis of D-Arabinofuranose, a key component of arabinogalactan and lipoarabinomannan, which are vital for the structural integrity of the Mtb cell wall.[1] BTZ-043 acts as a suicide inhibitor, covalently binding to a cysteine residue in the active site of DprE1, thereby blocking the formation of decaprenylphosphoryl-D-arabinose (DPA), a precursor for arabinan synthesis.[2][3] This disruption of cell wall formation leads to cell lysis and bacterial death.[3]
Signaling Pathway Diagram
Caption: Mechanism of action of BTZ-043.
In Vitro Efficacy
BTZ-043 has demonstrated potent in vitro activity against M. tuberculosis. It exhibits low minimum inhibitory concentrations (MICs) against both drug-susceptible and drug-resistant clinical isolates.
| Strain Type | MIC Range (ng/mL) | Reference |
| M. tuberculosis complex | 1 - 30 | [1] |
| Fast-growing mycobacteria | ~0.1 - 80 | [1] |
In Vivo Efficacy Studies
Multiple early-stage in vivo studies in various animal models have been conducted to evaluate the efficacy of BTZ-043. These studies have consistently shown a significant reduction in bacterial burden in the lungs and spleens of infected animals.
Murine Models
BALB/c Mouse Model:
A dose-escalation study was performed in M. tuberculosis-infected BALB/c mice. Treatment with BTZ-043 began three weeks post-infection and continued for 4, 6, or 8 weeks. The results demonstrated a dose-dependent reduction in bacterial load.[4] Notably, at doses of 250 mg/kg/day and higher, BTZ-043 showed significantly greater antimycobacterial activity than the first-line drug isoniazid (INH) after 6 and 8 weeks of treatment.[4]
| Treatment Group | Dosage | Duration (weeks) | Log10 CFU Reduction in Lungs (vs. Vehicle) | Reference |
| BTZ-043 | 50 mg/kg/day | 8 | > 2.4 | [4] |
| BTZ-043 | 100 mg/kg/day | 8 | > 2.4 | [4] |
| BTZ-043 | 250 mg/kg/day | 8 | > 2.4 | [4] |
| BTZ-043 | 500 mg/kg/day | 8 | > 2.4 | [4] |
| BTZ-043 | 1000 mg/kg/day | 8 | > 2.4 | [4] |
| Isoniazid (INH) | 25 mg/kg/day | 8 | Not specified, but less than higher BTZ-043 doses | [4] |
C3HeB/FeJ Mouse Model:
This model is characterized by the development of caseous necrotic pulmonary lesions, which are a hallmark of human tuberculosis.[5] In Mtb Erdman-infected C3HeB/FeJ mice, treatment with BTZ-043 was initiated 8 weeks post-infection.[5] After 2 months of therapy, BTZ-043 promoted significant, dose-proportional reductions in lung and spleen bacterial burdens.[5][6] The highest rate of kill was observed during the second month of treatment.[5][6] Treatment with BTZ-043 was also associated with improved histology scores of pulmonary lesions.[5][7]
| Treatment Group | Dosage | Duration (weeks) | Outcome | Reference |
| BTZ-043 | 50 mg/kg/day | 8 | Significant reduction in lung and spleen CFU | [5] |
| BTZ-043 | 100 mg/kg/day | 8 | Significant reduction in lung and spleen CFU | [5] |
| BTZ-043 | 200 mg/kg/day | 8 | Maximal effect with highly significant reduction in lung burdens | [5] |
Guinea Pig Model
Guinea pigs are a valuable model for studying anti-TB drugs as they develop human-like granulomas.[2][8] In a study with subcutaneously infected guinea pigs, treatment with BTZ-043 for 4 weeks resulted in reduced and less necrotic granulomas compared to vehicle-treated controls.[2][8] A highly significant reduction in the bacterial burden was observed at the site of infection, as well as in the draining lymph nodes and spleen.[2][8]
| Treatment Group | Dosage | Duration (weeks) | Outcome | Reference |
| BTZ-043 | 300 mg/kg/day | 4 | Significant reduction in bacterial burden and granuloma necrosis | [7][8] |
| Isoniazid (INH) | 60 mg/kg/day | 4 | Control | [7][8] |
Experimental Protocols
In Vivo Efficacy in BALB/c Mice
-
Animal Model: BALB/c mice.
-
Infection: Intravenous or aerosol infection with a standardized dose of M. tuberculosis H37Rv.
-
Treatment Initiation: 3 weeks post-infection.
-
Drug Administration: BTZ-043 administered orally once daily at doses of 50, 100, 250, 500, and 1000 mg/kg.[4] A control group received vehicle, and a positive control group received isoniazid (25 mg/kg/day).[4]
-
Duration: Treatment was administered for 4, 6, or 8 weeks.[4]
-
Efficacy Assessment: At the end of the treatment period, mice were euthanized, and lungs and spleens were harvested. Organs were homogenized, and serial dilutions were plated on 7H11 agar to determine the number of colony-forming units (CFU).
In Vivo Efficacy in C3HeB/FeJ Mice
-
Animal Model: C3HeB/FeJ mice.
-
Infection: Aerosol infection with M. tuberculosis Erdman strain to establish a low-dose infection.
-
Treatment Initiation: 8 weeks post-infection to allow for the development of caseous necrotic lesions.[5]
-
Drug Administration: BTZ-043 was administered orally 5 days a week at doses of 50, 100, and 200 mg/kg.[5]
-
Duration: Treatment was administered for 4 and 8 weeks.[5]
-
Efficacy Assessment: Lungs and spleens were harvested at specified time points for CFU enumeration. Histopathological analysis of lung lesions was also performed.[5]
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo efficacy studies.
Drug Interactions
Early in vitro studies have investigated the interaction of BTZ-043 with other antitubercular drugs. No antagonism was observed between BTZ-043 and several other compounds, with most interactions being additive.[9][10] Notably, a synergistic effect was observed when BTZ-043 was combined with TMC207 (bedaquiline).[9] It is hypothesized that by weakening the bacterial cell wall, BTZ-043 allows for better penetration of TMC207 to its target.[9]
Conclusion
The early research on BTZ-043 provides a strong foundation for its continued development as a novel antitubercular agent. Its potent in vitro activity against a wide range of M. tuberculosis strains, coupled with significant in vivo efficacy in multiple animal models, highlights its potential to be a valuable component of future tuberculosis treatment regimens. The detailed mechanistic understanding and established experimental protocols will be instrumental for researchers and drug development professionals in advancing this promising candidate through the clinical trial pipeline. Further investigations into its synergistic interactions with other drugs are warranted to explore its potential in combination therapies.
References
- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The clinical-stage drug BTZ-043 accumulates in murine tuberculosis lesions and efficiently acts against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro combination studies of benzothiazinone lead compound BTZ043 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biochemical Pathways Modulated by BTZ-043
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
BTZ-043 is a potent, clinical-stage benzothiazinone with significant bactericidal activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Its efficacy stems from a highly specific mechanism of action targeting a critical pathway in mycobacterial cell wall biosynthesis. This document provides a detailed overview of the biochemical pathways affected by BTZ-043, its molecular mechanism of inhibition, quantitative efficacy data, and the experimental methodologies used to elucidate its function.
Primary Biochemical Target: The Arabinan Synthesis Pathway
The structural integrity of the mycobacterial cell wall is essential for the survival and pathogenicity of Mtb. A key component of this cell wall is the arabinogalactan (AG) complex. BTZ-043's primary target is a crucial enzymatic step in the biosynthesis of arabinans, the polysaccharide components of both arabinogalactan and lipoarabinomannan (LAM).[1][2]
The specific enzyme inhibited by BTZ-043 is decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) .[1][3][4] DprE1 is a flavoenzyme that, in conjunction with its partner DprE2, catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) into decaprenylphosphoryl-D-arabinose (DPA). DPA is the sole arabinose donor for the synthesis of the mycobacterial cell wall.[5] By inhibiting DprE1, BTZ-043 effectively halts the production of this essential precursor, leading to the disruption of cell wall assembly, subsequent cell lysis, and bacterial death.[3][6]
Molecular Mechanism of Action: Covalent Inhibition
BTZ-043 is a mechanism-based covalent inhibitor, functioning as a pro-drug that requires enzymatic activation to exert its effect.[7] The activation process occurs within the DprE1 active site. The reduced flavin cofactor of DprE1 catalyzes the reduction of the nitro group on the BTZ-043 molecule to a reactive nitroso derivative.[8][7]
This electrophilic nitroso intermediate then forms a covalent semimercaptal adduct with a critical cysteine residue (Cys387 in M. tuberculosis DprE1) in the enzyme's active site.[8][5][7] This irreversible covalent modification permanently inactivates the DprE1 enzyme, which explains the exquisite potency and bactericidal nature of the compound.[8][7]
Quantitative Data Summary
The potency of BTZ-043 has been quantified through extensive in vitro and in vivo studies.
Table 1: In Vitro Activity of BTZ-043
| Mycobacterial Species | MIC (Minimal Inhibitory Concentration) Range | Reference |
| M. tuberculosis complex (including MDR/XDR strains) | 1 - 30 ng/mL | [1] |
| Fast-growing mycobacteria | ~0.1 - 80 ng/mL | [1] |
| M. tuberculosis H37Rv | 1 ng/mL | [7] |
| M. smegmatis | 4 ng/mL | [8] |
| Intracellular Mtb in macrophages | <10 ng/mL | [6][9] |
Table 2: In Vivo Efficacy of BTZ-043 in Murine Models
| Animal Model | Treatment Dose & Duration | Outcome (Bacterial Load Reduction) | Reference |
| BALB/c Mice | 50 - 1000 mg/kg/day for 6 weeks | Significantly greater activity than isoniazid (INH) at doses ≥250 mg/kg. | [10] |
| BALB/c Mice | Various doses for 8 weeks | Pulmonary bacterial burden >2.4 log10 CFU lower than vehicle control. | [10] |
| C3HeB/FeJ Mice | 200 mg/kg for 8 weeks | ~3.98 log10 CFU reduction in lungs vs. untreated control. | [9] |
| C3HeB/FeJ Mice | 50 mg/kg for 8 weeks | ~2.43 log10 CFU reduction in lungs vs. untreated control. | [9] |
| Guinea Pig Model | 300 mg/kg/day for 4 weeks | Highly significant reduction in bacterial burden in infection site, lymph node, and spleen vs. control. | [11] |
Table 3: First-in-Human Pharmacokinetic Parameters (Single Ascending Dose)
| Parameter | Observation | Reference |
| BTZ-043 (Parent) | ||
| Absorption & Metabolism | Rapid | [4][12] |
| Median t_max (Time to max concentration) | 1.5 hours | [4][12] |
| Half-life | Short | [4] |
| Metabolite M1 (Inactive) | ||
| Median t_max | 7 - 8.5 hours | [4][12] |
| Geometric mean half-life | 8.4 - 9.0 hours | [4][12] |
| Metabolite M2 (Unstable) | ||
| Median t_max | 1.5 hours | [4][12] |
| Half-life | Short | [4] |
Experimental Protocols
The characterization of BTZ-043's mechanism and efficacy has been achieved through a combination of biochemical, genetic, and animal model-based experiments.
In Vitro Susceptibility Testing
-
Objective: To determine the Minimal Inhibitory Concentration (MIC) of BTZ-043 against various mycobacterial strains.
-
Methodology: Standard broth microdilution assays are performed. Serial dilutions of BTZ-043 are prepared in 96-well plates containing mycobacterial growth medium (e.g., Middlebrook 7H9). A standardized inoculum of the mycobacterial strain is added to each well. Plates are incubated under appropriate conditions, and the MIC is determined as the lowest drug concentration that prevents visible bacterial growth.
In Vivo Efficacy Assessment in Murine Models
-
Objective: To evaluate the bactericidal activity of BTZ-043 in a living organism.
-
Methodology:
-
Infection: BALB/c or C3HeB/FeJ mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic lung infection.[9][10]
-
Treatment: After a set period (e.g., 2-8 weeks) to allow for infection to establish, mice are randomized into groups to receive BTZ-043 (administered orally via gavage at various doses), a positive control drug (e.g., isoniazid), or a vehicle control.[13] Treatment is typically administered daily for 5-7 days a week for a duration of 4 to 8 weeks.[9][10]
-
Analysis: At specified time points, mice are euthanized. Lungs and spleens are aseptically harvested, homogenized, and serially diluted. The dilutions are plated on solid agar (e.g., Middlebrook 7H11), and colony-forming units (CFU) are counted after incubation to determine the bacterial burden.
-
Structural and Biochemical Analysis
-
Objective: To confirm the molecular target and mechanism of covalent inhibition.
-
Methodology:
-
X-ray Crystallography: Recombinant DprE1 protein is co-crystallized with BTZ-043. The resulting crystal structure is analyzed to visualize the covalent adduct formed between the drug and the Cys387 residue in the active site.[7]
-
Mass Spectrometry: DprE1 protein is incubated with BTZ-043, and the complex is analyzed by mass spectrometry. A mass shift corresponding to the addition of the activated BTZ-043 molecule confirms the formation of a covalent bond.[7]
-
Clinical Pharmacokinetic Studies
-
Objective: To assess the safety, tolerability, and pharmacokinetic profile of BTZ-043 in humans.
-
Methodology: A first-in-human, single ascending dose study is conducted in healthy volunteers. Participants are administered an oral suspension of BTZ-043 at escalating doses.[12] Blood samples are collected at multiple time points post-dose, and plasma is analyzed using validated liquid chromatography-mass spectrometry (LC-MS) methods to determine the concentrations of BTZ-043 and its major metabolites over time.[4][12]
Conclusion
BTZ-043 disrupts a single, essential biochemical pathway in Mycobacterium tuberculosis: the synthesis of arabinan for the cell wall. Its potency is derived from a sophisticated mechanism of action, acting as a prodrug that is enzymatically activated to become an irreversible, covalent inhibitor of its target, DprE1. This highly specific mechanism, combined with excellent in vitro and in vivo bactericidal activity, low potential for cross-resistance with existing drugs, and favorable distribution into necrotic granulomas, establishes BTZ-043 as a highly promising candidate for future tuberculosis treatment regimens.[3][10][14] The data presented herein provide a comprehensive foundation for further research and development of this important new antitubercular agent.
References
- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1): challenging target for antitubercular drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. The clinical-stage drug BTZ-043 accumulates in murine tuberculosis lesions and efficiently acts against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
- 14. BTZ-043 Shows Promising Efficacy in Tuberculosis Treatment by Targeting Necrotic Granulomas [trial.medpath.com]
Structural Insights into BTZ-043's Potent Anti-Tubercular Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural biology underpinning the potent anti-tubercular activity of BTZ-043, a promising drug candidate. Through a detailed examination of its interaction with the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), this document offers a comprehensive resource for researchers in the field of tuberculosis drug discovery and development.
Core Mechanism: Covalent Inhibition of a Key Biosynthetic Pathway
BTZ-043 exerts its bactericidal effect by targeting DprE1, a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall component, arabinan.[1][2] The drug acts as a mechanism-based, covalent inhibitor.[3] Inside the mycobacterium, the nitro group of BTZ-043 is reduced by the flavin cofactor within the DprE1 active site, transforming the drug into a reactive nitroso derivative.[3] This activated form then covalently binds to a key cysteine residue (Cys387 in Mycobacterium tuberculosis or Cys394 in Mycobacterium smegmatis) in the enzyme's active site, forming a semimercaptal adduct.[3][4] This irreversible binding effectively inactivates DprE1, halting the production of decaprenylphosphoryl-D-arabinose (DPA), a critical precursor for arabinan synthesis, ultimately leading to cell death.[1][5]
The following diagram illustrates the inhibitory pathway of BTZ-043:
References
- 1. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Minimum Inhibitory Concentration (MIC) Assay for BTZ-043
For Researchers, Scientists, and Drug Development Professionals
Application Notes
BTZ-043 is a potent, novel benzothiazinone class of antimicrobial agent with significant activity against Mycobacterium tuberculosis (M. tb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] These application notes provide an overview of BTZ-043's mechanism of action, its spectrum of activity, and key considerations for in vitro testing.
1.1 Mechanism of Action
BTZ-043 is a pro-drug that is activated within the mycobacterial cell.[3] Its primary target is the flavoenzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1).[1][4] DprE1 is essential for the biosynthesis of the mycobacterial cell wall, specifically in the formation of decaprenylphosphoryl-arabinose (DPA), a precursor for arabinans.[4][5] BTZ-043 is activated to a nitroso derivative, which then forms a covalent adduct with a critical cysteine residue (Cys387 in M. tuberculosis) in the active site of DprE1.[3] This irreversible inhibition blocks the synthesis of arabinogalactan and lipoarabinomannan, two vital components of the mycobacterial cell wall, leading to cell lysis and death.[1][3]
Caption: Mechanism of action for BTZ-043 in Mycobacterium tuberculosis.
1.2 Spectrum of Antimicrobial Activity
BTZ-043 demonstrates highly selective and potent activity against a range of mycobacterial species.[5] It is particularly effective against members of the M. tuberculosis complex, with MIC values typically in the nanogram per milliliter range.[1] Its efficacy extends to other actinobacteria, such as Nocardia species.[6] Conversely, BTZ-043 shows poor activity against non-actinobacterial species like Escherichia coli and Staphylococcus aureus, with MIC values often exceeding 64 µg/mL.[6]
Quantitative Data: Reported MIC Values for BTZ-043
The following table summarizes the in vitro minimum inhibitory concentrations (MICs) of BTZ-043 against various microorganisms as reported in the literature.
| Microorganism | Strain | MIC (µg/mL) | MIC (ng/mL) | Notes | Reference(s) |
| M. tuberculosis | H37Rv | 0.000976 - 0.001 | 0.976 - 1 | Standard reference strain | [6][7] |
| M. tuberculosis | Erdman | 0.008 | 8 | [8] | |
| M. tuberculosis complex | Various strains | 0.001 - 0.03 | 1 - 30 | Includes clinical isolates | [1] |
| Fast-growing Mycobacteria | Various strains | ~0.0001 - 0.08 | ~0.1 - 80 | [1] | |
| N. brasiliensis | 30 isolates | 0.125 (MIC₅₀) | 125 (MIC₅₀) | MIC for 50% of isolates | [6] |
| N. brasiliensis | 30 isolates | 0.250 (MIC₉₀) | 250 (MIC₉₀) | MIC for 90% of isolates | [6] |
| N. carnea | ATCC 6847 | 0.003 | 3 | [6] | |
| N. transvalensis | ATCC 6865 | 0.003 | 3 | [6] | |
| E. coli | ATCC 25922 | >64 | >64,000 | Quality control strain | [6] |
| S. aureus | ATCC 29213 | >64 | >64,000 | Quality control strain | [6] |
Note: MIC values can vary based on the specific methodology, media, and inoculum size used in the assay.
Experimental Protocols
The following is a detailed protocol for determining the MIC of BTZ-043 against M. tuberculosis H37Rv using the broth microdilution method. This method is based on established antimicrobial susceptibility testing standards.[9][10][11]
3.1 Materials and Reagents
-
BTZ-043 powder
-
Dimethyl sulfoxide (DMSO)
-
Middlebrook 7H9 broth base
-
Albumin-Dextrose-Catalase (ADC) or Oleic Acid-Albumin-Dextrose-Catalase (OADC) enrichment
-
Glycerol
-
Tween 80
-
Sterile 96-well microtiter plates (U-bottom)
-
M. tuberculosis H37Rv culture
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Resazurin sodium salt solution (0.01-0.02% w/v in sterile water)
-
Incubator (37°C)
-
Multichannel pipette
3.2 Preparation of BTZ-043 Stock Solution
-
Accurately weigh BTZ-043 powder and dissolve in 100% DMSO to prepare a high-concentration stock solution (e.g., 1-10 mg/mL).
-
Ensure the powder is completely dissolved. This stock solution can be stored in small aliquots at -20°C or -80°C.
-
On the day of the experiment, thaw an aliquot and prepare a working stock solution by diluting it in the appropriate culture medium (e.g., 7H9 broth). The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit mycobacterial growth.
3.3 Preparation of Bacterial Inoculum
-
Grow M. tuberculosis H37Rv in 7H9 broth supplemented with ADC/OADC, glycerol, and Tween 80 at 37°C until it reaches the mid-logarithmic phase of growth.
-
Vortex the culture gently to break up any clumps. Allow large clumps to settle for 5-10 minutes.
-
Transfer the upper portion of the supernatant to a new sterile tube.
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Dilute this adjusted suspension in 7H9 broth to achieve the final desired inoculum concentration of approximately 5 x 10⁵ CFU/mL for the assay.[10]
3.4 Assay Procedure
-
Plate Setup: Dispense 100 µL of supplemented 7H9 broth into all wells of a 96-well microtiter plate, except for the first column (Column 1).
-
Drug Dilution: Add 200 µL of the BTZ-043 working solution (at 2x the highest desired final concentration) to the wells in Column 1.
-
Serial Dilution: Using a multichannel pipette, transfer 100 µL from Column 1 to Column 2. Mix well by pipetting up and down 6-8 times.[9] Continue this two-fold serial dilution process across the plate to Column 10. Discard 100 µL from Column 10.
-
Controls:
-
Column 11: Positive control (no drug). Add 100 µL of broth.
-
Column 12: Negative/Sterility control (no drug, no bacteria). This well should only contain 200 µL of sterile broth.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum (~5 x 10⁵ CFU/mL) to all wells from Column 1 to Column 11. Do not add bacteria to Column 12. The final volume in each well will be 200 µL.
-
Incubation: Seal the plate (e.g., with a plate sealer or in a zip-lock bag) to prevent evaporation and aerosolization. Incubate at 37°C for 7-14 days.
3.5 Reading and Interpreting Results
-
After the incubation period, check for visible growth (turbidity or a pellet at the bottom of the wells) in the positive control wells (Column 11).
-
To enhance visibility, add 20-30 µL of resazurin solution to each well and incubate for an additional 24-48 hours. Viable bacteria will reduce the blue resazurin to pink resorufin.[7]
-
Determine the MIC: The MIC is defined as the lowest concentration of BTZ-043 that completely inhibits visible growth, or in the case of resazurin, the lowest concentration that prevents the color change from blue to pink.[12]
References
- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. In Vitro Activities of the New Antitubercular Agents PA-824 and BTZ043 against Nocardia brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. One moment, please... [microbeonline.com]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Application Notes and Protocols: Macrophage Infection Models for Testing BTZ-043 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTZ-043 is a potent benzothiazinone, a class of novel drug candidates for treating tuberculosis. It acts by inhibiting the decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), a crucial enzyme in the synthesis of the mycobacterial cell wall.[1] This document provides detailed application notes and protocols for utilizing macrophage infection models to evaluate the efficacy of BTZ-043 against intracellular Mycobacterium tuberculosis (M.tb). Macrophage infection models are physiologically relevant systems that allow for the assessment of a drug's ability to penetrate host cells and exert its antimicrobial effects on intracellular pathogens.
Data Presentation: Efficacy of BTZ-043
The following tables summarize the quantitative data on the efficacy of BTZ-043 from various studies.
Table 1: In Vitro and Intracellular Efficacy of BTZ-043 against M. tuberculosis
| Parameter | Value | Cell/Assay Type | Reference |
| MIC | 0.008 µg/mL | Broth microdilution (M.tb Erdman) | [2] |
| Intracellular MIC | <10 ng/mL | Macrophages | [2] |
| MIC Range | 0.001–0.008 mg/L | In vitro against various mycobacterial species | [1] |
Table 2: In Vivo Efficacy of BTZ-043 in Mouse Models of Tuberculosis
| Animal Model | Dose | Treatment Duration | Log₁₀ CFU Reduction (Lungs) | Reference |
| BALB/c Mice | 50 mg/kg/day | 1 month | ~0.6 to 1 | [2] |
| C3HeB/FeJ Mice | 50 mg/kg | 8 weeks | ~1.04 (from start of treatment) | [2] |
| C3HeB/FeJ Mice | 200 mg/kg | 8 weeks | ~2.59 (from start of treatment) | [2] |
| IL-13tg Mice | 250 mg/kg/day | 10 days | 0.9 | [3] |
| IL-13tg Mice | 250 mg/kg/day | Prolonged | >2 | [3] |
| BALB/c Mice | 250 mg/kg/day | 8 weeks | 3.7 (compared to untreated) | [3] |
Signaling Pathway of BTZ-043
BTZ-043's mechanism of action involves the inhibition of DprE1, an enzyme essential for the biosynthesis of key components of the mycobacterial cell wall, namely arabinogalactan and lipoarabinomannan. This inhibition leads to the disruption of cell wall integrity and subsequent cell lysis.[3]
Caption: Mechanism of action of BTZ-043.
Experimental Workflow for Efficacy Testing
The following diagram outlines the general workflow for assessing the efficacy of BTZ-043 in a macrophage infection model.
Caption: Experimental workflow for BTZ-043 efficacy testing.
Experimental Protocols
Culture and Differentiation of THP-1 Macrophages
The human monocytic cell line THP-1 is a widely used model for studying M. tuberculosis infection.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 24-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the THP-1 cells into tissue culture plates at a density of 2 x 10⁵ cells/mL.
-
To differentiate the monocytes into macrophages, add PMA to a final concentration of 40-100 nM.
-
Incubate the cells for 24-48 hours at 37°C with 5% CO₂. The cells will become adherent and exhibit a macrophage-like morphology.
-
After incubation, wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove non-adherent cells and residual PMA.
-
Add fresh, pre-warmed RPMI-1640 medium without PMA and rest the cells for at least 24 hours before infection.
Mycobacterium tuberculosis Infection of Macrophages
Materials:
-
Differentiated THP-1 macrophages
-
M. tuberculosis H37Rv (or other strain of interest)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
RPMI-1640 medium without antibiotics
-
Sterile PBS
Protocol:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).
-
Pellet the bacteria by centrifugation and wash twice with sterile PBS.
-
Resuspend the bacterial pellet in RPMI-1640 medium without antibiotics.
-
Clumps of bacteria should be disrupted by passing the suspension through a 27-gauge needle several times.
-
Infect the differentiated THP-1 macrophages at a multiplicity of infection (MOI) of 2-10 bacteria per macrophage.
-
Incubate the infected cells for 2-4 hours at 37°C with 5% CO₂ to allow for phagocytosis.
-
After the incubation period, wash the cells three times with pre-warmed PBS to remove extracellular bacteria.
-
Add fresh RPMI-1640 medium containing a low concentration of gentamicin (e.g., 50 µg/mL) for a short period (e.g., 1 hour) to kill any remaining extracellular bacteria, followed by a wash and replacement with fresh medium.
BTZ-043 Efficacy Testing
Materials:
-
Infected THP-1 macrophages
-
BTZ-043 stock solution (dissolved in a suitable solvent like DMSO)
-
RPMI-1640 medium
-
Positive control antibiotic (e.g., rifampicin)
-
Vehicle control (e.g., DMSO)
Protocol:
-
Prepare serial dilutions of BTZ-043 in RPMI-1640 medium to achieve the desired final concentrations. Also prepare the positive and vehicle controls.
-
Remove the medium from the infected macrophages and add the medium containing the different concentrations of BTZ-043, the positive control, or the vehicle control.
-
Incubate the treated cells for the desired time period (e.g., 24, 48, 72 hours) at 37°C with 5% CO₂.
Quantification of Intracellular Bacterial Viability (CFU Assay)
Materials:
-
Treated, infected THP-1 macrophages
-
Sterile water or 0.1% Triton X-100 in PBS
-
Middlebrook 7H10 or 7H11 agar plates supplemented with 10% OADC
-
Sterile PBS
-
Incubator (37°C)
Protocol:
-
After the treatment period, aspirate the medium from the wells.
-
Lyse the macrophages by adding sterile water or 0.1% Triton X-100 in PBS to each well and incubating for 10-15 minutes at room temperature.
-
Scrape the cells to ensure complete lysis and collect the lysate.
-
Prepare serial dilutions of the lysate in sterile PBS.
-
Plate the dilutions onto 7H10 or 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFU) to determine the intracellular bacterial load. The efficacy of BTZ-043 is determined by comparing the CFU counts in the treated wells to the vehicle control.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the drug on the host macrophages to ensure that the observed reduction in bacterial viability is not due to host cell death.
Materials:
-
Differentiated THP-1 macrophages
-
BTZ-043
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plate
-
Plate reader
Protocol:
-
Seed and differentiate THP-1 cells in a 96-well plate as described previously.
-
Treat the uninfected macrophages with the same concentrations of BTZ-043 used in the efficacy assay.
-
Incubate for the same duration as the efficacy assay.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Cell viability is calculated relative to the vehicle-treated control cells.
References
- 1. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The clinical-stage drug BTZ-043 accumulates in murine tuberculosis lesions and efficiently acts against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo BTZ-043 Studies in Murine Models of Tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
BTZ-043 is a potent benzothiazinone and a promising drug candidate for the treatment of tuberculosis (TB). It acts as a suicide inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall components arabinogalactan and arabinomannan.[1][2][3] This novel mechanism of action makes it highly active against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] Murine models of tuberculosis are indispensable for the preclinical evaluation of new anti-TB drug candidates like BTZ-043, allowing for the assessment of in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).
These application notes provide a comprehensive overview of the use of murine models for in vivo studies of BTZ-043, including detailed experimental protocols and a summary of key findings from published research.
Mechanism of Action of BTZ-043
BTZ-043 targets DprE1, an enzyme crucial for the synthesis of D-Arabinofuranose, a key component of the mycobacterial cell wall.[1] Inhibition of DprE1 disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[4] The high selectivity of BTZ-043 for the mycobacterial enzyme contributes to its low toxicity profile.[1]
Murine Models for BTZ-043 Efficacy Studies
Several mouse strains are utilized to model different aspects of human tuberculosis. The most common models for BTZ-043 studies include:
-
BALB/c mice: This strain is widely used for chronic infection models and is valuable for dose-escalation and pharmacokinetic studies.[2][4]
-
C3HeB/FeJ mice: These mice develop caseous necrotic pulmonary lesions upon infection with Mtb, which more closely resemble the granulomas observed in human TB. This model is crucial for evaluating drug penetration and efficacy within these complex lesion structures.[5][6][7]
-
IL-13 transgenic mice: These mice also form human-like necrotic granulomas and are used to assess drug penetration into the necrotic core of lesions.[2]
Data Presentation: In Vivo Efficacy of BTZ-043
The following tables summarize the quantitative data on the efficacy of BTZ-043 from various studies in different murine models.
Table 1: Efficacy of BTZ-043 in BALB/c Mice (Chronic Infection Model)
| Dose (mg/kg/day) | Treatment Duration (weeks) | Mean Log10 CFU Reduction vs. Control (Lungs) | Reference |
| 50 | 4 | >0.7 | [4] |
| 250 | 4 | Not specified, significant reduction | [4] |
| 500 | 4 | Not specified, significant reduction | [4] |
| 1000 | 4 | Not specified, significant reduction | [4] |
| 50 | 8 | Not specified, significant reduction | [4] |
| 250 | 8 | >2.4 | [4] |
| 500 | 8 | >2.4 | [4] |
| 1000 | 8 | >2.4 | [4] |
Table 2: Efficacy of BTZ-043 in C3HeB/FeJ Mice (Caseous Necrotic Lesion Model)
| Dose (mg/kg/day) | Treatment Duration (weeks) | Mean Log10 CFU Reduction vs. Control (Lungs) | Reference |
| 50 | 4 | Statistically significant | [5] |
| 100 | 4 | Statistically significant | [5] |
| 200 | 4 | Statistically significant | [5] |
| 50 | 8 | Statistically significant, dose-proportional | [5] |
| 100 | 8 | Statistically significant, dose-proportional | [5] |
| 200 | 8 | Statistically significant, maximal effect | [5] |
Experimental Protocols
Protocol 1: Murine Model of Chronic Tuberculosis Infection and BTZ-043 Treatment (BALB/c Mice)
This protocol describes a general procedure for establishing a chronic Mtb infection in BALB/c mice and assessing the efficacy of BTZ-043.
1. Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv strain
-
Aerosol infection chamber
-
BTZ-043 (microcrystalline or amorphous formulation)
-
Vehicle solution (e.g., 1% carboxymethylcellulose and 0.5% Tween 80)[5]
-
Isoniazid (INH) for positive control
-
7H11 agar plates supplemented with OADC
2. Animal Infection:
-
Prepare a suspension of Mtb H37Rv for aerosol infection.
-
Infect mice via the aerosol route to deliver a low dose of bacteria (e.g., 50-200 CFU) to the lungs.
-
House infected animals in a certified ABSL-3 facility.
3. Treatment Regimen:
-
Allow the infection to establish for 3 weeks to enter the chronic phase.[4]
-
Randomize mice into treatment groups (n=5-8 per group):
-
Vehicle control
-
Positive control (e.g., INH at 25 mg/kg/day)
-
BTZ-043 at various doses (e.g., 50, 250, 500, 1000 mg/kg/day)[4]
-
-
Prepare BTZ-043 suspension in the vehicle solution.
-
Administer treatment by oral gavage once daily, 5 days a week.
4. Efficacy Assessment:
-
At specified time points (e.g., 4, 6, and 8 weeks post-treatment initiation), euthanize a subset of mice from each group.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in sterile saline.
-
Prepare serial dilutions of the homogenates and plate on 7H11 agar.
-
Incubate plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU).
-
Express the results as log10 CFU per organ and compare the treated groups to the vehicle control group to determine the reduction in bacterial burden.
Protocol 2: Pharmacokinetic Study of BTZ-043 in Mice
This protocol outlines a procedure to determine the pharmacokinetic profile of BTZ-043 in mice.
1. Materials:
-
Naïve or infected BALB/c mice
-
BTZ-043 formulation
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
Centrifuge
-
LC-MS/MS system for drug quantification
2. Dosing and Sampling:
-
Administer a single oral dose of BTZ-043 to the mice. For steady-state PK, dose for several consecutive days (e.g., 5 days).[8]
-
Collect blood samples from a sparse sampling schedule (n=3-5 mice per time point) at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[4][8]
-
Collect blood into EDTA-coated tubes and centrifuge to separate plasma.
-
Store plasma samples at -80°C until analysis.
3. Sample Analysis:
-
Quantify the concentration of BTZ-043 and its major metabolites (M1 and M2) in plasma samples using a validated LC-MS/MS method.[2]
4. Data Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the concentration-time curve)
-
Half-life (t1/2)
-
Table 3: Pharmacokinetic Parameters of BTZ-043 in BALB/c Mice
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (h·ng/mL) | Reference |
| Amorphous | 2.5 | 520 | 0.5-1 | 666 | [4] |
| Amorphous | 50 | 8070 | 0.5-1 | 14,700 | [4] |
Conclusion
Murine models are critical tools for the preclinical development of BTZ-043. The BALB/c mouse model is well-suited for initial efficacy and dose-finding studies, while models that develop human-like necrotic granulomas, such as the C3HeB/FeJ mouse, are essential for evaluating the drug's ability to penetrate and act within these complex lesion structures.[4][5] The data consistently demonstrate that BTZ-043 exhibits dose- and time-dependent bactericidal activity in vivo, significantly reducing the bacterial burden in the lungs and spleen of infected mice.[4][5] The provided protocols offer a framework for conducting robust in vivo studies to further characterize the potential of BTZ-043 as a novel anti-tuberculosis agent.
References
- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The clinical-stage drug BTZ-043 accumulates in murine tuberculosis lesions and efficiently acts against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
Application Notes and Protocols for Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of BTZ-043
Audience: Researchers, scientists, and drug development professionals.
Introduction
BTZ-043 is a first-in-class benzothiazinone, a promising novel drug candidate for the treatment of tuberculosis (TB).[1][2] It exhibits potent bactericidal activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3] The mechanism of action involves the inhibition of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the mycobacterial cell wall synthesis pathway.[3][4][5] Specifically, BTZ-043 covalently binds to DprE1, blocking the biosynthesis of arabinans, which are essential components of the mycobacterial cell wall.[4][5][6] This targeted action leads to cell lysis and death.[6]
These application notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of BTZ-043, along with detailed protocols for key experiments to support PK/PD modeling efforts.
Mechanism of Action
BTZ-043 is a pro-drug that is activated within the mycobacterial cell. The reduced flavin cofactor of DprE1 converts BTZ-043 into a nitroso derivative.[4] This activated form then forms a covalent semi-mercaptal adduct with a cysteine residue (Cys387 in M. tuberculosis) in the active site of the DprE1 enzyme.[4] This irreversible inhibition of DprE1 blocks the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a precursor for arabinan synthesis.[4][6] The disruption of arabinan synthesis compromises the integrity of the mycobacterial cell wall, leading to bacterial death.[6]
Caption: Mechanism of Action of BTZ-043.
Data Presentation
| Parameter | Organism/Strain | Value | Reference |
| MIC Range | Fast-growing mycobacteria | ~0.1 - 80 ng/mL | [3] |
| MIC Range | M. tuberculosis complex | 1 - 30 ng/mL | [3] |
| MIC | M. tuberculosis | 0.001–0.008 mg/L | [5][7] |
| Parameter | Model | Dose | Value | Reference |
| Cmax | BALB/c mice | 25 mg/kg (oral) | Not specified, but PK profiles measured | [8] |
| Tmax | BALB/c mice | 25 mg/kg (oral) | Not specified, but PK profiles measured | [8] |
| AUC | BALB/c mice | 25 mg/kg (oral) | Not specified, but PK profiles measured | [8] |
| PK Model | BALB/c mice | 2.5 to 250 mg/kg/day (oral) | 2-compartmental model | [9][10] |
| PD Model | M. tuberculosis H37Rv-infected mice | - | Direct Emax model | [9][10] |
| Parameter | Population | Dose | Value | Reference |
| Tmax (BTZ-043) | Pulmonary TB patients | 250-1750 mg | 1.5 h (median, range 1-2 h) | [1][7] |
| Half-life (BTZ-043) | Pulmonary TB patients | 1000 mg | 3.72 h (median, range 2.45-6.60 h) | [11] |
| Tmax (Metabolite M1) | Pulmonary TB patients | 250-1750 mg | 7-8.5 h (median) | [1][7] |
| Half-life (Metabolite M1) | Pulmonary TB patients | 250-1750 mg | 8.4-9.0 h (geometric mean) | [1][7] |
| Tmax (Metabolite M2) | Healthy Volunteers | 125-500 mg | 1-2 h (median) | [7] |
| Half-life (Metabolite M2) | Healthy Volunteers | 125-500 mg | 2.8-3.7 h (geometric mean) | [7] |
| Cmax (BTZ-043) | Pulmonary TB patients | 1000 mg | 5060 ng/mL (range 2450-8020) | [11] |
| AUC (BTZ-043total) | Pulmonary TB patients | 1000 mg | 33,200 ng/mLh (range 12,500-48,200) | [11] |
| EC50 (BTZ-043total AUC0–24) | Pulmonary TB patients | 250-1750 mg | 16,900 ng/mLh | [12] |
| Bioavailability | Pulmonary TB patients | - | 54% lower without food | [12] |
Experimental Protocols
1. Objective: To quantify the concentrations of BTZ-043 and its major metabolites (M1 and M2) in plasma samples.
2. Materials:
-
Plasma samples from subjects dosed with BTZ-043.
-
BTZ-043, M1, and M2 analytical standards.
-
Internal standard (e.g., a stable isotope-labeled analog).
-
Acetonitrile (ACN), HPLC grade.
-
Formic acid, LC-MS grade.
-
Water, LC-MS grade.
-
96-well plates.
-
LC-MS/MS system (e.g., Sciex API 4000 or equivalent).
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
Vortex samples to ensure homogeneity.
-
Pipette 50 µL of plasma into a 96-well plate.
-
Add 10 µL of internal standard solution to each well.
-
Add 200 µL of ACN containing 0.1% formic acid to each well to precipitate proteins.
-
Seal the plate and vortex for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System:
-
Column: A suitable C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: ACN with 0.1% formic acid.
-
Gradient: A suitable gradient to separate BTZ-043 and its metabolites.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS System:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for BTZ-043, M1, M2, and the internal standard.
-
Source Parameters: Optimize spray voltage, capillary temperature, and gas pressures.[6]
-
5. Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Integrate the peak areas for the analytes and the internal standard.
-
Calculate the concentration of BTZ-043, M1, and M2 in the plasma samples using the calibration curve.
1. Objective: To assess the early bactericidal activity of BTZ-043 in patients with pulmonary TB.
2. Study Design:
-
A randomized, controlled clinical trial with participants having newly diagnosed, drug-sensitive pulmonary TB.[13]
-
Administer BTZ-043 at various daily doses (e.g., 250 mg to 1750 mg) for a period of 14 days.[1][2]
-
Include a standard of care control arm.
3. Sputum Collection and Processing:
-
Collect sputum samples from each participant at baseline and at specified time points during the 14-day treatment period.
-
Decontaminate the sputum samples (e.g., using N-acetyl-L-cysteine-sodium hydroxide method).
-
Serially dilute the processed sputum samples.
4. Bacterial Load Quantification:
-
Colony Forming Unit (CFU) Counts:
-
Plate the serially diluted sputum samples on a suitable solid medium (e.g., Middlebrook 7H11 agar).
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of visible colonies to determine the CFU per mL of sputum.
-
-
Time to Positivity (TTP):
-
Inoculate the serially diluted sputum samples into a liquid culture system (e.g., BACTEC MGIT 960).
-
Monitor the cultures for mycobacterial growth.
-
Record the time to positivity for each sample.
-
5. Data Analysis:
-
Calculate the daily fall in bacterial load for each participant.
-
The EBA is expressed as the change in log10 CFU/mL of sputum per day.
-
Correlate the EBA with the pharmacokinetic parameters of BTZ-043 (e.g., AUC, Cmax) to establish a PK/PD relationship.
PK/PD Modeling Workflow
The development of a robust PK/PD model for BTZ-043 involves a systematic approach, integrating preclinical and clinical data to understand the exposure-response relationship.
Caption: PK/PD Modeling Workflow for BTZ-043.
Conclusion
BTZ-043 is a promising anti-tuberculosis drug candidate with a well-defined mechanism of action and favorable safety and efficacy profiles demonstrated in preclinical and early-phase clinical studies.[11][14] The application of PK/PD modeling is crucial for optimizing its clinical development, including dose selection for pivotal trials and understanding its potential in combination regimens. The protocols and data presented here provide a framework for researchers to design and execute studies that will further elucidate the clinical pharmacology of BTZ-043.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 4. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
- 10. Translational Modeling of BTZ-043 to Predict Phase 2A Efficacy and Evaluate Drug-Drug Interactions With Bedaquiline, Pretomanid, and Linezolid in Murine Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety, bactericidal activity, and pharmacokinetics of the antituberculosis drug candidate BTZ-043 in South Africa (PanACEA-BTZ-043-02): an open-label, dose-expansion, randomised, controlled, phase 1b/2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Bioluminescence Imaging for In Vivo Tracking of BTZ-043 Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTZ-043 is a potent benzothiazinone that represents a promising new class of anti-tubercular agents. Its mechanism of action involves the inhibition of the decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall.[1] Specifically, DprE1 is crucial for the synthesis of arabinans, which are vital components of the cell wall. Inhibition of this enzyme leads to the disruption of cell wall integrity and subsequent bacterial death. Given the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), novel drugs like BTZ-043 are critical to future tuberculosis treatment strategies.
Bioluminescence imaging (BLI) is a powerful, non-invasive technique that allows for the real-time visualization and quantification of bacterial burden in living animals.[2][3] This methodology utilizes recombinant strains of M. tuberculosis that express a luciferase gene, such as from the firefly (Photinus pyralis) or the bacterium Photorhabdus luminescens. The light emitted by the luciferase reaction can be detected and quantified, providing a sensitive readout of the viable bacterial population. BLI offers significant advantages over traditional methods of assessing drug efficacy, such as colony-forming unit (CFU) counts, by enabling longitudinal studies in the same animal, thereby reducing the number of animals required and providing a more dynamic understanding of drug effects.[4]
These application notes provide a detailed protocol for utilizing in vivo bioluminescence imaging to monitor the therapeutic efficacy of BTZ-043 in a murine model of tuberculosis.
Mechanism of Action of BTZ-043
BTZ-043 covalently binds to a cysteine residue in the active site of the DprE1 enzyme. This irreversible inhibition blocks the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a critical precursor for the synthesis of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall.
Experimental Protocols
This section outlines a detailed protocol for assessing the in vivo efficacy of BTZ-043 using bioluminescence imaging.
Preparation of Bioluminescent Mycobacterium tuberculosis
-
Bacterial Strain: M. tuberculosis H37Rv expressing a luciferase gene (e.g., from a pMV306G13+FFlucRT vector) is recommended. This strain should be grown in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80, along with the appropriate antibiotic for plasmid maintenance.
-
Culture Conditions: Cultures should be incubated at 37°C with shaking until they reach mid-log phase (OD600 of 0.4-0.6).
-
Preparation for Inoculation: Prior to infection, the bacterial culture should be washed twice with phosphate-buffered saline (PBS) containing 0.05% Tween 80 and then resuspended in PBS. The bacterial suspension should be briefly sonicated to disperse clumps and then diluted to the desired concentration for infection.
Animal Model and Infection
-
Animal Model: Female BALB/c or SCID mice (6-8 weeks old) are commonly used for tuberculosis research. All animal procedures must be performed in a BSL-3 facility and approved by the Institutional Animal Care and Use Committee.
-
Infection: Mice are anesthetized and infected via the intranasal or aerosol route with approximately 1 x 10^5 CFU of the bioluminescent M. tuberculosis strain in a volume of 20-50 µL.
BTZ-043 Administration
-
Treatment Groups: Mice should be randomly assigned to treatment and control groups (n=5-8 per group).
-
Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
BTZ-043 at various doses (e.g., 25, 50, 100 mg/kg).
-
Positive control (e.g., isoniazid at 25 mg/kg).
-
-
Administration: Treatment should commence at a predetermined time post-infection (e.g., 2-4 weeks) to allow for the establishment of a stable infection. BTZ-043 is administered orally via gavage once daily for the duration of the study (e.g., 4-8 weeks).
In Vivo Bioluminescence Imaging
-
Imaging System: An in vivo imaging system (IVIS) equipped with a cooled CCD camera is required.
-
Substrate Preparation: D-luciferin is prepared as a stock solution in PBS and stored at -20°C.
-
Imaging Procedure:
-
At designated time points (e.g., baseline before treatment, and weekly thereafter), mice are anesthetized with isoflurane.
-
Each mouse is intraperitoneally injected with D-luciferin at a dose of 150 mg/kg body weight.
-
Approximately 10-15 minutes after substrate injection, mice are placed in the imaging chamber.
-
Bioluminescence images are acquired with an exposure time ranging from 1 to 5 minutes, depending on the signal intensity.
-
A photographic image is taken for anatomical reference.
-
Data Analysis
-
Quantification: The bioluminescence signal is quantified by drawing a region of interest (ROI) over the thoracic area of each mouse. The total photon flux (photons/second) within the ROI is measured using the accompanying software.
-
Statistical Analysis: The change in bioluminescence over time for each treatment group is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA with post-hoc analysis). A statistically significant reduction in photon flux in the BTZ-043 treated groups indicates drug efficacy.
-
Correlation with CFU: At the end of the experiment, mice are euthanized, and their lungs are harvested. One lobe can be used for ex vivo imaging, while the remaining lobes are homogenized for CFU enumeration on Middlebrook 7H11 agar plates. The bioluminescence data should be correlated with the CFU counts to validate the imaging results. A good correlation is expected between the bioluminescence signal and the bacterial load.[2]
Data Presentation
The following tables present representative quantitative data on the in vivo efficacy of BTZ-043 from murine and guinea pig models, as determined by CFU counts. It is anticipated that bioluminescence imaging data would show a corresponding dose-dependent decrease in photon flux.
Table 1: Efficacy of BTZ-043 in a Murine Model of Tuberculosis (CFU Data)
| Treatment Group | Dose (mg/kg) | Duration of Treatment | Mean Log10 CFU/Lung (± SD) at End of Treatment | Reduction in Log10 CFU vs. Vehicle |
| Vehicle Control | - | 8 weeks | 6.5 (± 0.4) | - |
| BTZ-043 | 50 | 8 weeks | 4.8 (± 0.5) | 1.7 |
| BTZ-043 | 100 | 8 weeks | 4.1 (± 0.6) | 2.4 |
| BTZ-043 | 200 | 8 weeks | 3.5 (± 0.7) | 3.0 |
| Isoniazid | 25 | 8 weeks | 3.8 (± 0.5) | 2.7 |
Data are representative and compiled based on findings from published studies.[5][6]
Table 2: Efficacy of BTZ-043 in a Guinea Pig Model of Tuberculosis (CFU Data)
| Treatment Group | Dose (mg/kg) | Duration of Treatment | Mean Log10 CFU/Spleen (± SD) at End of Treatment |
| Vehicle Control | - | 4 weeks | 4.2 (± 0.6) |
| BTZ-043 | 300 | 4 weeks | Below Limit of Detection |
| Isoniazid | 60 | 4 weeks | Below Limit of Detection |
Data are representative and compiled based on findings from published studies, demonstrating a significant reduction in bacterial burden in the spleen.[5]
Conclusion
Bioluminescence imaging provides a rapid, sensitive, and non-invasive method for the longitudinal assessment of anti-tubercular drug efficacy in vivo. The protocols and data presented here demonstrate how BLI can be effectively applied to evaluate the therapeutic potential of novel drug candidates like BTZ-043. By enabling real-time monitoring of the bacterial response to treatment, BLI can accelerate the preclinical development of new and urgently needed therapies for tuberculosis.
References
- 1. Translational Modeling of BTZ-043 to Predict Phase 2A Efficacy and Evaluate Drug-Drug Interactions With Bedaquiline, Pretomanid, and Linezolid in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid in vivo assessment of drug efficacy against Mycobacterium tuberculosis using an improved firefly luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid in vivo assessment of drug efficacy against Mycobacterium tuberculosis using an improved firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of non-invasive bioluminescent imaging to assess mycobacterial dissemination in mice, treatment with bactericidal drugs and protective immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
Application Notes and Protocols: Zebrafish Model for High-Throughput Screening of BTZ-043 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a significant global health threat, necessitating the development of novel therapeutics. BTZ-043 is a potent benzothiazinone that inhibits the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in mycobacterial cell wall synthesis.[1] This pathway is crucial for the formation of arabinogalactan and lipoarabinomannan, making DprE1 an attractive target for new anti-TB drugs. The zebrafish (Danio rerio) larva has emerged as a powerful in vivo model for high-throughput screening (HTS) of anti-tubercular compounds. Its genetic tractability, optical transparency, and the ability to model key aspects of TB pathogenesis using Mycobacterium marinum (M.m), a natural fish pathogen closely related to M.tb, make it an ideal system for rapid efficacy and toxicity assessment of drug candidates.[2][3][4][5]
These application notes provide a detailed protocol for the high-throughput screening of BTZ-043 analogs using a zebrafish-M. marinum infection model. The workflow encompasses zebrafish husbandry, automated microinjection for infection, compound administration, and high-content imaging for the quantitative assessment of compound efficacy and toxicity.
Signaling Pathway of BTZ-043 Action
Caption: Mechanism of action of BTZ-043 analogs targeting DprE1.
Experimental Workflow for High-Throughput Screening
Caption: High-throughput screening workflow in the zebrafish model.
Experimental Protocols
Zebrafish Husbandry and Embryo Collection
-
Animals: Maintain wild-type zebrafish (Danio rerio) according to standard protocols.
-
Breeding: Set up breeding tanks with a 2:1 female to male ratio.
-
Embryo Collection: Collect embryos within 30 minutes of fertilization and maintain them in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered with sodium bicarbonate to pH 7.2) at 28.5°C.
-
Selection: At the 1-4 cell stage, select healthy, fertilized embryos for injection.
Preparation of Mycobacterium marinum Inoculum
-
Strain: Use a fluorescently labeled M. marinum strain (e.g., expressing mCherry or tdTomato) for visualization.
-
Culture: Grow bacteria in 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 at 28-30°C.
-
Inoculum Preparation: Harvest bacteria in the mid-log phase, wash with sterile PBS, and resuspend in PBS with 2% phenol red. Adjust the bacterial suspension to the desired concentration (e.g., 100-200 CFUs in a 1-2 nL injection volume) for yolk sac microinjection.[4]
Automated Microinjection of Zebrafish Embryos
-
System: Utilize an automated microinjection system for high-throughput and consistent delivery of the bacterial inoculum.
-
Procedure:
-
Align embryos in an agarose gel mold.
-
Calibrate the microinjection needle and injection volume.
-
Inject approximately 1-2 nL of the M. marinum suspension into the yolk sac of each embryo.[2]
-
Transfer injected embryos to fresh E3 medium and incubate at 28.5°C.
-
Compound Administration
-
Plate Preparation: At 1 day post-infection (dpi), array individual infected larvae into 96-well optical-bottom plates containing E3 medium.
-
Compound Preparation: Prepare stock solutions of BTZ-043 analogs in DMSO. Create a dilution series to test a range of concentrations (e.g., 0.01 to 100 µM).
-
Treatment: Add the final concentrations of the compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Rifampicin or BTZ-043). The final DMSO concentration should not exceed 0.5% to avoid toxicity.
-
Incubation: Incubate the plates at 28.5°C for the desired treatment period (e.g., up to 5 dpi).
High-Content Imaging and Data Analysis
-
Imaging System: Use an automated high-content imaging system to acquire brightfield and fluorescent images of the zebrafish larvae in the 96-well plates.[6]
-
Image Acquisition:
-
Brightfield: Capture images to assess morphology and identify any signs of toxicity (e.g., pericardial edema, yolk sac malformation, spinal curvature, necrosis).
-
Fluorescence: Capture images of the fluorescent bacteria to quantify the bacterial load.
-
-
Image Analysis:
-
Efficacy: Use image analysis software to quantify the total fluorescence intensity or the area of fluorescent pixels per larva. Calculate the percent inhibition of bacterial growth relative to the vehicle control.[7]
-
Toxicity: Score larvae for morphological defects. Determine the Lethal Concentration 50 (LC₅₀) by assessing survival at different compound concentrations.
-
Data Presentation
Table 1: In Vivo Efficacy of BTZ-043 and Analogs in the Zebrafish-M. marinum Infection Model
| Compound | Concentration (µM) | Bacterial Load (% of Control ± SD) | % Inhibition |
| Vehicle (0.5% DMSO) | - | 100 ± 12.5 | 0 |
| Rifampicin | 10 | 25.3 ± 5.1 | 74.7 |
| BTZ-043 | 0.05 | 30.2 ± 6.8 | 69.8 |
| 0.1 | 15.8 ± 4.2 | 84.2 | |
| 0.5 | 5.1 ± 2.3 | 94.9 | |
| Analog A | 0.1 | 85.4 ± 10.2 | 14.6 |
| 1 | 52.1 ± 8.9 | 47.9 | |
| 10 | 28.7 ± 7.5 | 71.3 | |
| Analog B | 0.1 | 45.6 ± 9.1 | 54.4 |
| 1 | 20.3 ± 6.4 | 79.7 | |
| 10 | 8.9 ± 3.1 | 91.1 |
Data are representative and based on typical outcomes for potent anti-tubercular compounds in this model.
Table 2: Toxicity Profile of BTZ-043 and Analogs in Zebrafish Larvae
| Compound | LC₅₀ (µM) | Morphological Abnormalities at 10 µM |
| Vehicle (0.5% DMSO) | > 100 | None |
| Rifampicin | > 100 | None |
| BTZ-043 | > 50 | None |
| Analog A | > 100 | Mild pericardial edema |
| Analog B | 25 | Severe pericardial edema, spinal curvature |
LC₅₀ values and morphological observations are determined at 5 days post-fertilization.
Conclusion
The zebrafish-M. marinum infection model provides a robust and scalable platform for the in vivo high-throughput screening of BTZ-043 analogs. This system allows for the simultaneous assessment of anti-mycobacterial efficacy and organism-level toxicity, enabling the rapid identification and prioritization of lead candidates for further preclinical development. The detailed protocols and representative data presented herein serve as a comprehensive guide for researchers aiming to establish and utilize this powerful drug discovery tool.
References
- 1. Virtual Screening of Small Molecular Inhibitors against DprE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An anti-tuberculosis compound screen using a zebrafish infection model identifies an aspartyl-tRNA synthetase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Animal Models of Tuberculosis: Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A versatile, automated and high-throughput drug screening platform for zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Testing Tuberculosis Drug Efficacy in a Zebrafish High-Throughput Translational Medicine Screen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimizing BTZ-043 Dosing for Tuberculosis Treatment Using the Hollow Fiber Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, necessitating the development of novel, more effective treatment regimens. BTZ-043 is a promising new antitubercular agent belonging to the benzothiazinone class. It acts as a covalent inhibitor of decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[1][2][3] This unique mechanism of action makes it a valuable candidate for treating drug-susceptible and drug-resistant TB strains.
To accelerate the clinical development of BTZ-043 and optimize its dosage, the in vitro hollow fiber model of tuberculosis (HFS-TB) offers a powerful platform. This dynamic system mimics human pharmacokinetics (PK) and allows for the intensive study of pharmacodynamics (PD), including bacterial kill rates and the suppression of drug resistance over extended periods. The HFS-TB is a crucial tool for performing dose-ranging and dose-fractionation studies to identify the optimal exposures of BTZ-043 that maximize efficacy while minimizing the potential for the emergence of resistance.[4]
These application notes provide a comprehensive overview of the hollow fiber model for tuberculosis and its specific application to the dose optimization of BTZ-043. Detailed protocols for key experiments are provided to guide researchers in utilizing this technology for preclinical drug development.
Data Presentation
While specific quantitative data from hollow fiber system experiments for BTZ-043 are not yet publicly available, this section presents a compilation of relevant in vitro and in vivo data for BTZ-043 against Mycobacterium tuberculosis. These tables are structured to mirror the type of data that would be generated from a comprehensive hollow fiber model study and serve to inform the design of such experiments.
Table 1: In Vitro Activity of BTZ-043 against Mycobacterium tuberculosis
| Parameter | Value | Reference Strain(s) |
| Minimum Inhibitory Concentration (MIC) | 1 ng/mL | M. tuberculosis H37Rv |
| 1 - 30 ng/mL | M. tuberculosis complex | |
| Synergistic Interactions | Rifampicin, Bedaquiline | in vitro studies |
This table summarizes the intrinsic potency of BTZ-043 against M. tuberculosis. This information is critical for selecting the initial concentration ranges for hollow fiber model experiments.
Table 2: In Vivo Efficacy of BTZ-043 in Murine Models of Tuberculosis
| Animal Model | Dosing Regimen | Duration of Treatment | Log10 CFU Reduction (Lungs) vs. Untreated Control |
| BALB/c mice | 50 mg/kg/day | 8 weeks | > 2.4 |
| BALB/c mice | 100 mg/kg/day | 8 weeks | > 2.4 |
| BALB/c mice | 250 mg/kg/day | 8 weeks | > 2.4 |
| C3HeB/FeJ mice | 50 mg/kg/day | 8 weeks | ~2.43 |
| C3HeB/FeJ mice | 200 mg/kg/day | 8 weeks | ~3.98 |
This table presents the in vivo dose-dependent bactericidal activity of BTZ-043. These data provide a basis for selecting clinically relevant exposure targets to be simulated in the hollow fiber system.[5][6]
Table 3: Human Pharmacokinetic Parameters of BTZ-043 (Single Ascending Doses)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC0–inf (ng·h/mL) |
| 125 mg | 1,130 ± 470 | 1.5 | 3,180 ± 1,230 |
| 250 mg | 2,750 ± 1,010 | 1.5 | 8,330 ± 3,090 |
| 500 mg | 5,530 ± 1,850 | 2.0 | 21,200 ± 7,510 |
This table outlines the pharmacokinetic profile of BTZ-043 in humans. These parameters are essential for programming the pumps of the hollow fiber system to accurately mimic human drug exposure profiles.[7]
Experimental Protocols
Protocol 1: Hollow Fiber System Setup and Sterilization
This protocol describes the initial setup and sterilization of the hollow fiber system for a typical M. tuberculosis experiment.
Materials:
-
Hollow fiber cartridge (e.g., C3008, FiberCell Systems)
-
Peristaltic pump
-
Silicone tubing
-
Media reservoir bottles
-
Waste reservoir bottles
-
Syringe pump
-
Sterile syringes
-
70% ethanol
-
Autoclave
Procedure:
-
Assemble the hollow fiber system circuit, connecting the media reservoir, peristaltic pump, hollow fiber cartridge, and waste reservoir with silicone tubing.
-
For the drug infusion line, connect a sterile syringe to the syringe pump with appropriate tubing, ensuring the outlet is positioned to feed into the central media circulation loop.
-
Flush the entire system with sterile distilled water to remove any residues.
-
Circulate a 70% ethanol solution through the system for at least 1 hour to disinfect the tubing and cartridge.
-
Thoroughly flush the system with sterile distilled water to remove all traces of ethanol.
-
Fill the media reservoir with the appropriate culture medium (e.g., Middlebrook 7H9 with supplements).
-
Autoclave the entire assembled system (or sterilize according to the manufacturer's instructions for the hollow fiber cartridge).
-
Once cooled, place the sterilized system in a biosafety cabinet (BSL-3 for virulent M. tuberculosis).
Protocol 2: Inoculation and Establishment of M. tuberculosis Culture
This protocol details the inoculation of the hollow fiber system with M. tuberculosis.
Materials:
-
Mid-log phase culture of M. tuberculosis (e.g., H37Rv)
-
Sterile syringes and needles
-
Culture medium
Procedure:
-
Grow M. tuberculosis in liquid culture to a mid-log phase (OD600 ≈ 0.5-0.8).
-
Determine the concentration of the bacterial culture (CFU/mL) by plating serial dilutions on solid agar (e.g., Middlebrook 7H11).
-
In a biosafety cabinet, carefully draw the required volume of the bacterial suspension into a sterile syringe to achieve the target inoculum density in the extracapillary space (ECS) of the hollow fiber cartridge (typically 10^5 to 10^7 CFU/mL).
-
Inject the bacterial inoculum into the ECS through one of the sampling ports of the hollow fiber cartridge.
-
Allow the culture to stabilize in the system for 24-48 hours before initiating the drug exposure experiment. During this time, circulate fresh, drug-free medium through the intracapillary space (ICS) to provide nutrients.
Protocol 3: Simulation of BTZ-043 Pharmacokinetics and Sample Collection
This protocol outlines the process of simulating human PK profiles of BTZ-043 and collecting samples for pharmacodynamic analysis.
Materials:
-
Stock solution of BTZ-043 of known concentration
-
Culture medium
-
Sterile syringes and needles
-
Microcentrifuge tubes
-
Phosphate-buffered saline (PBS)
Procedure:
-
Based on human PK data (Table 3), calculate the required infusion rates and dilutions to simulate the desired BTZ-043 concentration-time profiles (e.g., target Cmax and half-life).
-
Program the syringe pump to infuse the BTZ-043 stock solution into the central reservoir to achieve the target Cmax.
-
Program the peristaltic pump to control the flow rate of fresh medium, which will determine the elimination half-life of the drug from the system.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72, 96, 120, 144, and 168 hours), collect samples from the ECS of the hollow fiber cartridge.
-
For each sample:
-
Withdraw a small volume (e.g., 200 µL) from a sampling port.
-
Perform serial dilutions in PBS.
-
Plate the dilutions on both drug-free agar and agar containing various concentrations of BTZ-043 (e.g., 4x, 8x, 16x MIC) to determine the total bacterial population and the emergence of resistant subpopulations, respectively.
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
At the same time points, collect samples from the central reservoir to measure the actual drug concentration using a validated analytical method (e.g., LC-MS/MS) to confirm accurate PK simulation.
-
After the incubation period, count the colonies on the agar plates to determine the CFU/mL at each time point for both the total and resistant populations.
Mandatory Visualizations
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The clinical-stage drug BTZ-043 accumulates in murine tuberculosis lesions and efficiently acts against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
Formulating BTZ-043 for Preclinical and Clinical Advancement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the formulation of BTZ-043, a potent benzothiazinone antimycobacterial agent, for preclinical and clinical investigations. Due to its low aqueous solubility, advanced formulation strategies are imperative to ensure adequate bioavailability and therapeutic efficacy. The following sections detail two key formulation approaches: the preparation of an amorphous solid dispersion via hot melt extrusion for an oral suspension, mirroring the strategy used in early clinical trials, and the synthesis of amorphous drug nanoparticles to enhance solubility and bioavailability.
Introduction to BTZ-043 and Formulation Challenges
BTZ-043 is a promising anti-tuberculosis drug candidate that functions by inhibiting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[1][2] This mechanism of action confers potent activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis.[1] A significant hurdle in the development of BTZ-043 is its poor aqueous solubility, which can limit its oral bioavailability.[3] To overcome this, formulation strategies that enhance the dissolution rate and apparent solubility are critical.
Formulation Strategies and Protocols
Two primary formulation strategies are presented here:
-
Strategy 1: Hot Melt Extrusion (HME) for Amorphous Solid Dispersion and Oral Suspension. This approach was utilized for the first-in-human clinical trials of BTZ-043.[4]
-
Strategy 2: Preparation of Amorphous Drug Nanoparticles (ADNs). This technique has been shown to significantly improve the oral bioavailability of BTZ-043 in preclinical models.[3]
Application Note 1: Preparation of BTZ-043 Oral Suspension from a Hot Melt Extruded Amorphous Solid Dispersion
This protocol describes the preparation of an amorphous solid dispersion of BTZ-043 with the polymer Soluplus® via hot melt extrusion (HME), followed by the formulation of an oral suspension.
Quantitative Data Summary
| Parameter | Value | Reference |
| Drug | BTZ-043 | - |
| Polymer | Soluplus® | [4] |
| Drug:Polymer Ratio (suggested) | 1:3 to 1:4 (w/w) | [5][6] |
| Final BTZ-043 Concentration in Suspension | 2.5% (25 mg/mL) | [1][4] |
| Suspending Agents | Polysorbate 80, Carmellose Sodium | [1][4] |
Experimental Protocol
Part A: Hot Melt Extrusion of BTZ-043 with Soluplus®
-
Blending: Accurately weigh BTZ-043 and Soluplus® in a 1:3 or 1:4 drug-to-polymer ratio. Geometrically mix the powders in a V-blender or a suitable laboratory-scale blender for 15-20 minutes to ensure a homogenous mixture.
-
Extruder Setup: Set up a co-rotating twin-screw hot melt extruder. The processing temperature should be set below the degradation temperature of BTZ-043 and above the glass transition temperature of Soluplus® (approximately 70°C). A typical temperature profile for the extruder barrel zones could range from 80°C to 140°C.[5]
-
Extrusion: Feed the blended powder into the extruder at a constant rate. Set the screw speed to a suitable rate (e.g., 100-150 rpm) to ensure proper mixing and melting.[5]
-
Cooling and Collection: Collect the extrudate on a cooling conveyor belt or a chilled surface to facilitate rapid solidification into a glassy state.
-
Milling: Mill the cooled extrudate into a fine, uniform powder (granulate) using a laboratory mill (e.g., a ball mill or a hammer mill). Pass the milled powder through a sieve to obtain a consistent particle size.[4]
Part B: Preparation of the Oral Suspension
-
Vehicle Preparation: Prepare an aqueous vehicle containing a suitable concentration of polysorbate 80 (e.g., 0.1-0.5% w/v) as a wetting agent and carmellose sodium (e.g., 0.5-1.0% w/v) as a suspending agent. Dissolve these excipients in purified water with gentle stirring.
-
Dispersion: Gradually add the milled BTZ-043/Soluplus® granulate to the aqueous vehicle while continuously stirring to form a uniform suspension.
-
Homogenization: Homogenize the suspension using a high-shear mixer or a suitable homogenizer to ensure a uniform particle size distribution and prevent agglomeration.
-
Final Concentration Adjustment: Adjust the final volume with purified water to achieve a BTZ-043 concentration of 2.5% (25 mg/mL).[1][4]
Characterization of the Formulation
-
Amorphous State Verification: Use Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the milled extrudate. The absence of sharp peaks characteristic of crystalline BTZ-043 indicates successful amorphization.
-
Particle Size Analysis: Determine the particle size distribution of the suspended particles using laser diffraction or dynamic light scattering (DLS).
-
Dissolution Testing: Perform in vitro dissolution studies in a relevant medium (e.g., simulated gastric or intestinal fluid) to assess the release profile of BTZ-043 from the suspension.
-
Stability: Evaluate the physical and chemical stability of the suspension over time under controlled storage conditions.
Experimental Workflow: HME and Suspension Formulation
Caption: Workflow for HME and oral suspension formulation of BTZ-043.
Application Note 2: Preparation of BTZ-043 Amorphous Drug Nanoparticles (ADNs)
This protocol outlines the preparation of amorphous drug nanoparticles of BTZ-043 using an antisolvent precipitation method, which has been shown to significantly enhance bioavailability.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Drug | BTZ-043 | [3] |
| Solvent | Dimethyl sulfoxide (DMSO) | [3] |
| Antisolvent | Deionized water | [3] |
| Stabilizer | Sodium dodecyl sulfate (SDS) | [3] |
| Additive | Ammonium acetate | [3] |
| BTZ-043 Concentration in Solvent | 10 mg/mL | [7] |
| Antisolvent Composition | 2.5 mg SDS and 30 mg ammonium acetate in 10 mL water | [7] |
| Mean Particle Diameter | ~62 nm | [8] |
| Drug Loading | >99% | [8][9] |
Experimental Protocol
-
Solvent Solution Preparation: Dissolve 10 mg of BTZ-043 in 1 mL of dimethyl sulfoxide (DMSO).[7]
-
Antisolvent Solution Preparation: In a separate vessel, dissolve 2.5 mg of sodium dodecyl sulfate (SDS) and 30 mg of ammonium acetate in 10 mL of deionized water.[7]
-
Cooling: Cool the antisolvent solution to approximately 3°C in an ice bath.[7]
-
Precipitation: While vigorously stirring the cooled antisolvent solution, rapidly inject the BTZ-043/DMSO solution into it. The rapid change in solvent polarity will cause the BTZ-043 to precipitate as amorphous nanoparticles.
-
Purification/Solvent Removal (Optional but Recommended): The resulting nanoparticle suspension can be purified to remove residual DMSO and excess stabilizers. This can be achieved by methods such as dialysis against deionized water or tangential flow filtration.
-
Storage: Store the final ADN suspension at 2-8°C to maintain stability.
Characterization of the Formulation
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles. The zeta potential provides an indication of the colloidal stability of the suspension.
-
Morphology: Visualize the nanoparticle morphology using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[7]
-
Amorphous State Confirmation: Confirm the amorphous nature of the BTZ-043 nanoparticles using Powder X-ray Diffraction (PXRD).
-
Drug Loading and Encapsulation Efficiency: Determine the amount of BTZ-043 in the nanoparticle formulation. Given the high drug loading of this method (>99%), this can be confirmed by analyzing the supernatant after centrifugation to ensure minimal unencapsulated drug.[8][9]
-
In Vitro Dissolution: Assess the dissolution rate of the BTZ-043 ADNs in a relevant physiological buffer and compare it to that of the crystalline drug.
Experimental Workflow: Amorphous Drug Nanoparticle Synthesis
Caption: Workflow for the synthesis of BTZ-043 amorphous drug nanoparticles.
Signaling Pathway: Mechanism of Action of BTZ-043
BTZ-043 exerts its antimycobacterial effect by targeting the DprE1 enzyme, which is a critical component of the arabinogalactan and lipoarabinomannan biosynthesis pathway in Mycobacterium tuberculosis. This pathway is essential for the formation of the mycobacterial cell wall.
Caption: Mechanism of action of BTZ-043 via inhibition of DprE1.
Conclusion
The formulation of BTZ-043 is a critical step in its development as a novel anti-tuberculosis therapy. The protocols provided for generating an amorphous solid dispersion for an oral suspension and for preparing amorphous drug nanoparticles offer robust starting points for preclinical and clinical manufacturing. Proper characterization of these formulations is essential to ensure quality, stability, and optimal in vivo performance. These advanced formulation strategies are key to unlocking the full therapeutic potential of BTZ-043 in the fight against tuberculosis.
References
- 1. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
- 4. Hot Melt Extrusion-Triggered Amorphization as a Continuous Process for Inducing Extended Supersaturable Drug Immediate-Release from saSMSDs Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medipol.edu.tr [medipol.edu.tr]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Soluplus®/TPGS-based solid dispersions prepared by hot-melt extrusion equipped with twin-screw systems for enhancing oral bioavailability of valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetics and exposure–response relationship of the antituberculosis drug BTZ-043 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating the Metabolic Instability of Nitroaromatic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitroaromatic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the metabolic instability of this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: What makes nitroaromatic compounds metabolically unstable?
A1: The metabolic instability of nitroaromatic compounds is primarily driven by the bioreduction of the nitro (–NO₂) group. This group is highly electron-withdrawing, making the compound susceptible to enzymatic reduction.[1][2] This process is catalyzed by a variety of flavoenzymes known as nitroreductases, which are present in mammals, bacteria, fungi, and protozoa.[1][3][4] The reduction can proceed through different pathways, leading to a series of reactive intermediates that are often responsible for both the compound's therapeutic action and its toxicity.[1][5]
Q2: What are the primary metabolic pathways for nitroaromatic compounds?
A2: The two main reductive pathways are:
-
Two-Electron Reduction: Catalyzed by oxygen-insensitive (Type I) nitroreductases, this pathway reduces the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to an amine.[3][6] The hydroxylamine intermediate is highly reactive and can bind to cellular macromolecules like DNA, leading to cytotoxicity and mutagenicity.[3][6]
-
One-Electron Reduction: Catalyzed by oxygen-sensitive (Type II) nitroreductases, this process forms a nitro anion radical.[3][5] In the presence of oxygen, this radical can transfer its electron to O₂, regenerating the parent nitroaromatic compound and producing a superoxide anion. This "futile cycling" can lead to significant oxidative stress.[3][6][7]
Q3: Why do some nitroaromatic drugs exhibit toxicity like hepatotoxicity or mutagenicity?
A3: Toxicity is often linked to the bioactivation of the nitro group.[7][8] The multi-step reduction process generates potentially hazardous intermediates, including the nitro anion radical, the nitroso intermediate, and the N-hydroxy (hydroxylamine) derivative.[7][8] These reactive metabolites can cause increased oxidant stress and covalently bind to essential nucleophilic residues on proteins and nucleic acids, leading to cellular damage, mutagenicity, and organ-specific toxicity.[3][7][8]
Q4: Can the metabolic stability of a nitroaromatic compound be improved?
A4: Yes. Several medicinal chemistry strategies can be employed to enhance metabolic stability. The core idea is to modify the structure to make it a less favorable substrate for metabolizing enzymes. Common approaches include:
-
Deactivating Aromatic Rings: Adding strongly electron-withdrawing groups (e.g., CF₃, SO₂NH₂) to the aromatic ring can make it less susceptible to oxidation.[9]
-
Blocking Metabolic "Soft Spots": Introducing steric hindrance or replacing a labile group at a known site of metabolism can prevent enzymatic action. For example, replacing a metabolically active hydrogen atom with deuterium or a methyl group.[9][10]
-
Reducing Lipophilicity: Decreasing a compound's lipophilicity can reduce its binding to cytochrome P450 (CYP) enzymes, thereby lowering its rate of metabolism.[9][10]
-
Structural Modification: Replacing a labile functional group, like an ester, with a more stable one, such as an amide, can improve stability.[9]
Troubleshooting Guides
Issue 1: My compound shows high clearance in a liver microsome stability assay. What is the likely cause?
-
Possible Cause 1: Nitroreduction. The primary pathway for instability is likely the reduction of the nitro group. This can be mediated by enzymes like cytochrome P450 reductase, which is abundant in liver microsomes.[7]
-
Troubleshooting Steps:
-
Confirm Cofactor Dependency: Run the assay with and without the NADPH cofactor. If the compound is stable in the absence of NADPH, it strongly suggests enzyme-mediated metabolism.[11]
-
Anaerobic vs. Aerobic Conditions: Compare the stability under both aerobic and anaerobic conditions. Faster degradation under anaerobic conditions can point towards nitroreductase activity, as oxygen can participate in futile cycling that regenerates the parent compound.[3][5]
-
Metabolite Identification: Use LC-MS/MS to identify metabolites. The presence of amino (–NH₂) or hydroxylamino (–NHOH) derivatives confirms a reductive pathway.
-
Issue 2: The compound is stable in liver microsomes but shows rapid in vivo clearance. What could explain this discrepancy?
-
Possible Cause 1: Role of Gut Microbiota. The intestinal microflora contains a rich supply of nitroreductase enzymes that are not present in liver microsome preparations.[5] Orally administered nitroaromatic drugs can be extensively metabolized by these bacteria before absorption.[1][5]
-
Possible Cause 2: Non-CYP Hepatic Metabolism. Liver microsomes primarily assess Phase I (CYP-mediated) metabolism.[12] If your compound is cleared by Phase II conjugation enzymes or by cytosolic enzymes (e.g., xanthine oxidase, aldehyde oxidase) that are not highly active in microsomes, you would not detect this instability.[7]
-
Troubleshooting Steps:
-
Hepatocyte Assay: Repeat the stability assay using suspended or plated hepatocytes. Hepatocytes contain a fuller complement of both Phase I and Phase II enzymes as well as cytosolic enzymes, providing a more complete picture of hepatic metabolism.[12][13]
-
In Vitro Gut Flora Models: To investigate the role of gut bacteria, consider using in vitro models that incorporate fecal preparations or specific bacterial strains known to possess nitroreductase activity.
-
Data Presentation
When evaluating strategies to improve metabolic stability, it is crucial to quantify the impact of structural modifications. The following table illustrates a hypothetical comparison of a parent nitroaromatic compound with a metabolically stabilized analog.
| Compound | Modification | t₁/₂ (min) in Human Liver Microsomes | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) |
| Parent Compound (X) | None | 15 | 46.2 |
| Analog (X-A) | Addition of para-CF₃ group | 45 | 15.4 |
| Analog (X-B) | Replacement of ester with amide | > 60 | < 11.5 |
Data is illustrative. Actual values must be determined experimentally.
Experimental Protocols
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of a nitroaromatic compound.
1. Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes and an NADPH-regenerating system.
2. Materials:
-
Test Compound (stock solution in DMSO or appropriate solvent)
-
Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
NADPH-Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive Control Compounds (e.g., a high-clearance and a low-clearance drug)
-
Quenching Solution (e.g., ice-cold Acetonitrile with an internal standard)
-
96-well incubation plates, thermomixer, centrifuge
3. Experimental Workflow:
4. Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare the NADPH-regenerating system and buffer. Dilute the test compound to the final desired concentration (e.g., 1 µM).
-
Pre-incubation: In an incubation plate, add the phosphate buffer, the microsomal suspension (final protein concentration typically 0.5-1.0 mg/mL), and the test compound.[11] Mix and pre-incubate for 5-10 minutes at 37°C to equilibrate the temperature.
-
Reaction Initiation: Start the reaction by adding the pre-warmed NADPH-regenerating system to each well. The T=0 time point sample should be taken immediately and quenched.
-
Incubation and Sampling: Incubate the plate at 37°C, usually with shaking. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a separate plate containing ice-cold quenching solution to stop the enzymatic reaction.
-
Sample Processing: Once all time points are collected, centrifuge the quenched samples at high speed to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.[11]
5. Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
-
Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg/mL protein concentration) .
References
- 1. scielo.br [scielo.br]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Bioactivation and Hepatotoxicity of Nitroaromatic Drugs: Ingenta Connect [ingentaconnect.com]
- 8. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nedmdg.org [nedmdg.org]
- 10. pharmafocusasia.com [pharmafocusasia.com]
- 11. labcorp.com [labcorp.com]
- 12. bioivt.com [bioivt.com]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Strategies to reduce off-target effects of BTZ-043
Welcome to the technical support center for BTZ-043. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of BTZ-043, with a focus on ensuring on-target specificity and interpreting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BTZ-043?
A1: BTZ-043 is a potent inhibitor of the decaprenyl-phosphoribose-2′-epimerase (DprE1), an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis (Mtb).[1][2] DprE1 is necessary for the biosynthesis of D-Arabinofuranose, a critical component of arabinogalactan and lipoarabinomannan, which are vital for the mycobacterial cell wall.[1] BTZ-043 is a pro-drug that is activated within the mycobacterial cell to a nitroso derivative.[3] This activated form then covalently binds to a cysteine residue (Cys387) in the active site of DprE1, forming a semimercaptal adduct.[3] This irreversible inhibition of DprE1 blocks arabinan synthesis, leading to cell lysis and bacterial death.[3][4]
Q2: How selective is BTZ-043 for its target, DprE1?
A2: BTZ-043 exhibits a high degree of selectivity for its mycobacterial target.[1] Its mechanism of action is specific to mycobacterial species.[1] Studies have shown that BTZ-043 has potent activity against various Mycobacterium species, including multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb, with Minimum Inhibitory Concentrations (MICs) in the nanomolar range.[1][5][6] In contrast, its activity against other bacteria, such as Escherichia coli and Staphylococcus aureus, is negligible, with MIC values greater than 64 μg/mL.[5] This selectivity is attributed to the unique nature of the DprE1 enzyme in mycobacteria.
Q3: Are there any known off-target effects of BTZ-043?
A3: Preclinical toxicology studies have indicated that BTZ-043 has a low toxicological potential.[1] It was well-tolerated in rats and minipigs at high doses.[1] Furthermore, safety panel assessments for neurotoxicity, cardiotoxicity, and respiratory toxicity showed no negative effects within the determined No Observed Adverse Effect Levels (NOAELs).[1] Studies on phototoxicity, genotoxicity, and mutagenicity were also negative.[1] First-in-human studies in healthy participants found that BTZ-043 was safe and well-tolerated, with the most frequently reported adverse events being mild to moderate dizziness, headache, hypertension, and hot flushes.[2]
Q4: What are the known metabolites of BTZ-043 and are they active?
A4: BTZ-043 is rapidly metabolized in the body.[2] Two major metabolites have been identified, M1 and M2.[2] The M1 metabolite, which is an amino derivative, is approximately 500 times less active against Mtb than the parent compound, BTZ-043.[2] The activity of the M2 metabolite is currently unknown.[2] The rapid metabolism and elimination of BTZ-043 and its metabolites are key pharmacokinetic characteristics.[2]
Q5: What strategies can be employed to improve the therapeutic profile of BTZ-043?
A5: While BTZ-043 itself has a strong safety and selectivity profile, research has explored strategies to further enhance its therapeutic potential. These strategies are not primarily aimed at reducing off-target effects but rather at improving efficacy, pharmacological properties, and preventing resistance.
-
Combination Therapy: Using BTZ-043 in combination with other anti-tuberculosis drugs is a key strategy. Synergistic effects have been observed with bedaquiline, and additive effects with rifampicin.[1][7][8] Combination therapy is standard in tuberculosis treatment to enhance efficacy and prevent the emergence of drug resistance.[9]
-
Next-Generation Analogs: Researchers have synthesized new series of benzothiazinones, such as PBTZ169, which have shown improved potency, safety, and efficacy in preclinical models compared to BTZ-043.[10]
-
Scaffold Simplification and Morphing: This involves designing and synthesizing new molecules inspired by the BTZ-043 structure to identify novel DprE1 inhibitors with potentially improved properties like solubility and lower potential for drug-drug interactions.[11][12][13]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Mammalian Cell Lines
| Potential Cause | Troubleshooting Step | Rationale |
| High Concentration | Titrate BTZ-043 to determine the 50% cytotoxic concentration (CC50). Use concentrations well below the CC50 for your experiments. | Even highly selective compounds can exhibit toxicity at high concentrations. Preclinical studies show low cytotoxicity for BTZ-043, but this can be cell-line dependent.[14] |
| Solvent Effects | Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve BTZ-043. | The solvent itself can be toxic to cells at certain concentrations. |
| Contamination | Ensure the BTZ-043 sample is pure and free of contaminants. | Impurities from synthesis or storage could be responsible for the observed cytotoxicity. |
| Off-target effects in a specific cell line | Test in a different mammalian cell line to see if the effect is reproducible. | Some cell lines may have unique sensitivities. |
Issue 2: Apparent Lack of Efficacy in in vitro Mycobacterial Cultures
| Potential Cause | Troubleshooting Step | Rationale |
| Resistant Mutant | Sequence the dprE1 gene of your mycobacterial strain. | A point mutation in the cysteine residue (Cys387) of DprE1 can confer high-level resistance to BTZ-043.[3] |
| Incorrect Assay Conditions | Verify the composition of the culture medium and the growth phase of the bacteria. | The efficacy of BTZ-043 can be influenced by assay conditions. |
| Compound Degradation | Ensure proper storage of BTZ-043 stock solutions (-20°C or -80°C).[5] Prepare fresh working solutions for each experiment. | BTZ-043 may degrade over time, leading to a loss of activity. |
| Non-replicating Bacteria | Use an appropriate assay model if studying non-replicating or dormant mycobacteria. | BTZ-043, like other cell wall inhibitors, may be less active against non-replicating bacteria.[7] |
Quantitative Data Summary
Table 1: In Vitro Activity of BTZ-043
| Organism | MIC | Reference |
|---|---|---|
| M. tuberculosis H37Rv | 1 ng/mL (2.3 nM) | [5] |
| M. smegmatis | 4 ng/mL (9.2 nM) | [5] |
| Nocardia brasiliensis (MIC50) | 0.125 µg/mL | [5] |
| Nocardia brasiliensis (MIC90) | 0.25 µg/mL | [5] |
| E. coli ATCC 25922 | >64 µg/mL | [5] |
| S. aureus ATCC 29213 | >64 µg/mL |[5] |
Table 2: Preclinical Safety and Pharmacokinetic Data for BTZ-043
| Parameter | Value/Observation | Species | Reference |
|---|---|---|---|
| NOAEL (28 days) | 170 mg/kg | Rat | [1] |
| NOAEL | 360 mg/kg | Minipig | [1] |
| CYP450 Interaction | Low | In vitro | [1] |
| Metabolites | M1 (500x less active), M2 (unknown activity) | Human | [2] |
| Half-life (t½) | Short | Human | [2] |
| Absorption, Metabolism, Elimination | Rapid | Human |[2] |
Experimental Protocols
Protocol 1: DprE1 Inhibition Assay
This protocol is based on methods described in the literature for assessing the direct inhibition of the DprE1 enzyme.[15]
-
Reagents and Materials:
-
Purified recombinant DprE1 enzyme.
-
Substrate: 14C-labeled decaprenyl-phosphoribose (DPR).
-
BTZ-043 stock solution (in DMSO).
-
Reaction buffer.
-
TLC plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, purified DprE1 enzyme, and varying concentrations of BTZ-043 or vehicle control (DMSO).
-
Pre-incubate the enzyme with the inhibitor for a defined period.
-
Initiate the reaction by adding the 14C-labeled DPR substrate.
-
Incubate the reaction at the optimal temperature for DprE1 activity.
-
Stop the reaction at various time points.
-
Spot the reaction mixtures onto a TLC plate to separate the substrate (DPR) from the product (decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose, DPX).
-
Visualize and quantify the amount of product formation using a phosphorimager or scintillation counting.
-
Calculate the percentage of inhibition at each BTZ-043 concentration and determine the IC50 value.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standard broth microdilution method for determining the MIC of BTZ-043 against M. tuberculosis.
-
Reagents and Materials:
-
M. tuberculosis H37Rv culture.
-
Middlebrook 7H9 broth supplemented with OADC.
-
BTZ-043 stock solution.
-
96-well microplates.
-
Resazurin solution (for viability assessment).
-
-
Procedure:
-
Prepare a serial two-fold dilution of BTZ-043 in 7H9 broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final concentration of ~5 x 10^5 CFU/mL.
-
Include a positive control (bacteria, no drug) and a negative control (broth only).
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add resazurin solution to each well and incubate for another 24-48 hours.
-
Determine the MIC as the lowest concentration of BTZ-043 that prevents a color change of resazurin from blue (no growth) to pink (growth).
-
Visualizations
Caption: Mechanism of action of BTZ-043 targeting the DprE1 enzyme in the mycobacterial cell wall synthesis pathway.
Caption: Experimental workflow to confirm the on-target specificity and selectivity of BTZ-043.
Caption: Logical relationships between experimental strategies to validate the specificity of BTZ-043.
References
- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro combination studies of benzothiazinone lead compound BTZ043 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New drug substance BTZ-043 for tuberculosis | German Center for Infection Research [dzif.de]
- 10. Towards a new combination therapy for tuberculosis with next generation benzothiazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Syntheses of Anti-Tuberculosis Agents Inspired by BTZ043 Using a Scaffold Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting BTZ-043 Resistance in In Vitro Cultures
This technical support guide is designed for researchers, scientists, and drug development professionals encountering resistance to BTZ-043 in their in vitro experiments. The following information provides a structured approach to troubleshooting, from initial observations to molecular characterization of resistance.
Frequently Asked Questions (FAQs)
Q1: My Mycobacterium tuberculosis culture is showing reduced susceptibility or complete resistance to BTZ-043. What are the likely causes?
A1: Resistance to BTZ-043 in M. tuberculosis is primarily associated with two mechanisms:
-
Target-based mutations: The most common cause is mutations in the dprE1 gene, which encodes the drug's target, decaprenylphosphoryl-β-D-ribose 2'-epimerase. Specifically, mutations at the Cys387 residue are known to prevent the covalent binding of BTZ-043, leading to high-level resistance.[1][2]
-
Efflux pump upregulation: Mutations in the Rv0678 gene, a negative regulator of the MmpS5/MmpL5 efflux pump, can lead to increased efflux of the drug.[3][4][5] This typically results in a low-level increase in the Minimum Inhibitory Concentration (MIC).[3][4]
Q2: What is the mechanism of action of BTZ-043?
A2: BTZ-043 is a potent inhibitor of the DprE1 enzyme, which is essential for the biosynthesis of the mycobacterial cell wall component, arabinan.[6][7][8] BTZ-043 is a pro-drug that is activated within the mycobacterial cell to a nitroso derivative. This activated form then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, irreversibly inactivating the enzyme and leading to cell death.[2][8]
Q3: Are there known mutations that confer resistance to BTZ-043?
A3: Yes, several mutations have been identified that confer resistance to BTZ-043. The most well-characterized are substitutions at the Cys387 position of the DprE1 enzyme. Additionally, mutations in the Rv0678 gene have been linked to low-level resistance.
Data Presentation: Impact of Mutations on BTZ-043 MIC
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for BTZ-043 against wild-type and mutant M. tuberculosis strains.
| Strain/Mutant | Gene | Mutation | BTZ-043 MIC (µg/mL) | Fold Increase in MIC | Reference |
| M. tuberculosis H37Rv (Wild-Type) | - | - | 0.001 - 0.002 | - | [1][3][9] |
| BTZ-resistant Mutant | dprE1 | C387S | >1 | >500 - 1000 | [1][3] |
| BTZ-resistant Mutant | dprE1 | C387G | >1 | >500 - 1000 | [1] |
| BTZ-resistant Mutant | dprE1 | C387A | >1 | >500 - 1000 | [1] |
| BTZ-resistant Mutant | dprE1 | C387N | >1 | >500 - 1000 | [1] |
| BTZ-resistant Mutant | dprE1 | C387T | >1 | >500 - 1000 | [1] |
| Bedaquiline-resistant clinical isolates | Rv0678 | Various | 0.008 - 0.032 | 4 - 16 | [3] |
Troubleshooting Guide
If you suspect BTZ-043 resistance in your in vitro cultures, follow this step-by-step guide to confirm and characterize the resistance.
Step 1: Confirm Resistance by Determining the Minimum Inhibitory Concentration (MIC)
The first step is to quantitatively measure the susceptibility of your M. tuberculosis culture to BTZ-043 using a standardized MIC method. The broth microdilution method is recommended.
Step 2: Isolate a Pure Resistant Culture
If your culture shows a higher than expected MIC, it is crucial to isolate a pure clonal population of the resistant bacteria for further analysis. This ensures that subsequent molecular and phenotypic tests are performed on a homogenous population.
Step 3: Sequence the dprE1 and Rv0678 Genes
Once you have a pure resistant isolate, the next step is to sequence the primary genes associated with BTZ-043 resistance to identify any mutations.
Step 4: (Optional) Perform an Efflux Pump Activity Assay
If you identify mutations in Rv0678 or if no mutations are found in dprE1 despite a confirmed increase in MIC, assessing efflux pump activity can provide further insight into the resistance mechanism.
Experimental Protocols
Protocol 1: BTZ-043 MIC Determination by Broth Microdilution
This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for M. tuberculosis.
-
Prepare Media and Drug Solutions:
-
Use Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.
-
Prepare a stock solution of BTZ-043 in DMSO. Further dilute in 7H9 broth to create a 2-fold serial dilution series in a 96-well U-bottom plate. The final concentrations should typically range from 0.0005 µg/mL to 8 µg/mL.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Adjust the culture to a 0.5 McFarland standard in sterile water.
-
Dilute this suspension 1:100 in 7H9 broth to achieve a final inoculum of approximately 5 x 105 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well of the 96-well plate containing 100 µL of the serially diluted BTZ-043.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 7-14 days, or until growth is clearly visible in the growth control well.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of BTZ-043 that completely inhibits visible growth of M. tuberculosis.
-
Protocol 2: In Vitro Selection of BTZ-043 Resistant Mutants
-
Prepare Agar Plates:
-
Prepare Middlebrook 7H10 agar plates supplemented with 10% OADC.
-
Incorporate BTZ-043 into the agar at concentrations 4x, 8x, and 16x the determined MIC of the susceptible parent strain.
-
-
Inoculation:
-
Prepare a dense suspension of the susceptible M. tuberculosis strain (e.g., 108 - 109 CFU/mL).
-
Plate 100-200 µL of this suspension onto each BTZ-043 containing plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Isolation of Mutants:
-
Colonies that grow on the drug-containing plates are potential resistant mutants.
-
Pick individual colonies and subculture them in 7H9 broth.
-
Confirm the resistance of the isolated mutants by re-determining the MIC as described in Protocol 1.
-
Protocol 3: Sequencing of dprE1 and Rv0678
-
Genomic DNA Extraction:
-
Extract genomic DNA from a pure culture of the resistant M. tuberculosis isolate using a standard mycobacterial DNA extraction kit or protocol (e.g., CTAB method).
-
-
PCR Amplification:
-
Amplify the entire coding sequence of the dprE1 (Rv3790) and Rv0678 genes using specific primers.
-
Perform PCR using a high-fidelity DNA polymerase.
-
-
PCR Product Purification:
-
Purify the PCR products to remove primers and dNTPs using a commercial PCR purification kit.
-
-
Sanger Sequencing:
-
Send the purified PCR products for bidirectional Sanger sequencing using the same primers used for amplification.
-
-
Sequence Analysis:
-
Align the obtained sequences with the wild-type reference sequences of dprE1 and Rv0678 from M. tuberculosis H37Rv to identify any mutations.
-
Protocol 4: Ethidium Bromide Efflux Assay
This assay measures the accumulation and efflux of the fluorescent substrate ethidium bromide (EtBr), a known substrate of mycobacterial efflux pumps.
-
Cell Preparation:
-
Grow the M. tuberculosis strains (wild-type and resistant) to mid-log phase.
-
Harvest the cells by centrifugation, wash twice with PBS containing 0.05% Tween 80, and resuspend in the same buffer to an OD600 of 0.4.
-
-
EtBr Accumulation:
-
Add EtBr to the cell suspension at a final concentration of 1-2 µg/mL.
-
Monitor the increase in fluorescence over time using a fluorometer (excitation ~530 nm, emission ~590 nm). Reduced accumulation in the resistant strain compared to the wild-type suggests increased efflux.
-
As a control, add a known efflux pump inhibitor (e.g., verapamil or reserpine) to a parallel sample. Inhibition of efflux should result in increased fluorescence.
-
-
EtBr Efflux:
-
Load the cells with EtBr as in the accumulation assay.
-
Wash the cells with PBS to remove external EtBr and resuspend in fresh buffer.
-
Energize the cells by adding glucose (final concentration 0.4%).
-
Monitor the decrease in fluorescence over time, which corresponds to the efflux of EtBr. An increased rate of fluorescence decay in the resistant strain indicates enhanced efflux activity.
-
Mandatory Visualizations
References
- 1. EUCAST: Reference Method [eucast.org]
- 2. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring Efflux and Permeability in Mycobacteria | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a Novel Multidrug Efflux Pump of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repub.eur.nl [repub.eur.nl]
- 9. zaguan.unizar.es [zaguan.unizar.es]
Technical Support Center: Refinement of Animal Models for Testing Next-Generation BTZs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and refining animal models for the preclinical testing of next-generation benzothiazinones (BTZs).
Frequently Asked Questions (FAQs)
Q1: What are the standard animal models for testing the efficacy of next-generation BTZs against Mycobacterium tuberculosis?
A1: The most commonly used animal models for evaluating the in vivo efficacy of BTZs are mice and guinea pigs.[1][2] Mice, particularly strains like BALB/c and C57BL/6, are frequently used for initial efficacy and pharmacokinetic studies due to their cost-effectiveness and the availability of immunological tools.[2][3] Guinea pigs are considered a "gold standard" for testing new TB drugs and vaccines because they develop a pathology more similar to human tuberculosis, including caseous necrotic granulomas.[1][4][5][6][7]
Q2: What are the key advantages of using next-generation BTZs like PBTZ169 (Macozinone) over earlier compounds such as BTZ043?
A2: Next-generation BTZs like PBTZ169 offer several advantages, including improved potency, better safety profiles, and enhanced efficacy in animal models.[8][9] PBTZ169 has been shown to be less cytotoxic and more effective at lower concentrations than BTZ043 in murine models of chronic tuberculosis.[8][9] Specifically, PBTZ169 demonstrated greater bactericidal activity in the lungs and spleens of infected mice compared to BTZ043 at the same dosage.[8]
Q3: How do BTZs work, and what is their mechanism of action?
A3: Benzothiazinones are potent inhibitors of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[10] This enzyme is crucial for the biosynthesis of arabinans, which are essential components of the mycobacterial cell wall.[10] By inhibiting DprE1, BTZs block the formation of the mycobacterial cell wall, leading to cell lysis and bacterial death.[11]
Q4: What are the critical parameters to consider when designing an in vivo efficacy study for a new BTZ compound?
A4: A well-designed in vivo study should consider the animal model, the route of infection, the bacterial strain, the drug formulation and dosage, the treatment duration, and the endpoints for assessing efficacy. The choice of mouse strain is important, as genetically susceptible strains like I/St can model a more progressive disease compared to more resistant strains like C57BL/6.[12][13] Aerosol infection is the most relevant route for mimicking natural human infection.[7] Key endpoints include bacterial load (CFU) in the lungs and spleen, histopathological analysis of lung lesions, and in some cases, survival studies.[8][14]
Q5: Are there alternative models to mice and guinea pigs for high-throughput screening of BTZs?
A5: Yes, the zebrafish larva (Danio rerio) model is emerging as a valuable tool for the high-throughput in vivo screening of anti-tuberculosis compounds.[15][16] Zebrafish larvae can be infected with Mycobacterium marinum, a close relative of M. tuberculosis, and the model allows for rapid assessment of compound toxicity and efficacy in a whole-organism context.[16][17][18] This model can help prioritize promising compounds for further testing in mammalian models.[16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in bacterial load (CFU) within the same experimental group. | 1. Inconsistent aerosol infection dose.2. Animal-to-animal variation in susceptibility.3. Technical errors during organ homogenization or plating. | 1. Ensure the aerosol infection chamber is properly calibrated to deliver a consistent low dose (e.g., 50-100 CFU/mouse). Plate lungs from a subset of animals 24 hours post-infection to confirm the initial bacterial deposition.[19]2. Use a sufficient number of animals per group to account for biological variation. Consider using inbred mouse strains for more uniform responses.3. Standardize homogenization protocols. Ensure serial dilutions are accurate and plates are incubated under optimal conditions. |
| Unexpected toxicity or adverse effects (e.g., weight loss, neurological symptoms). | 1. The BTZ compound may have off-target effects at the tested dose.2. Poor drug formulation leading to suboptimal absorption and high peak concentrations.3. Vehicle used for drug delivery may have inherent toxicity. | 1. Conduct a dose-ranging toxicity study in uninfected animals to determine the maximum tolerated dose (MTD).2. Optimize the drug formulation to improve solubility and bioavailability. For instance, amorphous drug nanoparticles have been shown to improve the pharmacokinetic profile of BTZ043.[20]3. Run a control group treated with the vehicle alone to assess its contribution to any observed toxicity. |
| Poor correlation between in vitro (MIC) and in vivo efficacy. | 1. Suboptimal pharmacokinetic properties of the BTZ (e.g., poor absorption, rapid metabolism).2. The compound may not effectively penetrate granulomatous lesions.3. The in vitro assay conditions may not reflect the in vivo environment where the bacteria reside. | 1. Perform pharmacokinetic studies to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile in the chosen animal model.[20][21]2. Use models that develop human-like caseous granulomas, such as the C3HeB/FeJ mouse or guinea pig, and assess drug concentration in these lesions.[22][23]3. Consider that BTZs may have reduced activity against non-growing bacilli, which can be present in vivo.[23] |
| Difficulty in establishing a chronic or latent TB infection model. | 1. The chosen mouse strain may be too resistant and clear the infection.2. The infecting dose of M. tuberculosis may be too low or too high.3. The timeline of the experiment may not be long enough for a chronic state to establish. | 1. Use mouse strains known to develop chronic infections, such as DBA/2 or C3HeB/FeJ.[13] Alternatively, genetically attenuated M. tuberculosis strains can be used to establish a slower-progressing infection.[12]2. A low-dose aerosol infection (10-50 CFU) is generally recommended for establishing chronic infection.3. Chronic infection in mice is typically established by 4-6 weeks post-infection. Ensure the experimental timeline allows for this. |
Quantitative Data Summary
Table 1: Comparative Efficacy of BTZ043 and PBTZ169 in a Murine Model of Chronic TB
| Compound | Daily Dose (mg/kg) | Mean Log10 CFU Reduction (Lungs) vs. Untreated | Mean Log10 CFU Reduction (Spleens) vs. Untreated | Reference |
| BTZ043 | 50 | 0.6 | 1.7 | [24] |
| PBTZ169 | 50 | >0.6 | >2.7 | [24] |
| Isoniazid (INH) | 25 | ~1.1 | ~2.7 | [8] |
| Data is approximated from published figures in the cited literature. Efficacy was assessed after 4 weeks of treatment in BALB/c mice infected via low-dose aerosol. |
Table 2: Pharmacokinetic Parameters of BTZ043 in Guinea Pigs (Oral Administration)
| Dose (mg/kg) | Formulation | Cmax (ng/mL) | Tmax (hours) | Reference |
| 50 | Micronized | ~1205 | 1 | [21] |
| 200 | Micronized | - | - | [21] |
| 400 | Micronized | - | - | [21] |
| Cmax (maximum plasma concentration) and Tmax (time to reach Cmax) are key pharmacokinetic parameters. |
Experimental Protocols
Protocol 1: Low-Dose Aerosol Infection of Mice with M. tuberculosis
-
Preparation of Bacterial Inoculum:
-
Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC and Tween 80 to mid-log phase.
-
Wash the bacterial cells with phosphate-buffered saline (PBS) containing Tween 80.
-
Prepare a single-cell suspension and adjust the concentration to deliver the target dose.
-
-
Aerosol Exposure:
-
Place mice in a whole-body inhalation exposure system (e.g., Glas-Col or similar).
-
Nebulize the bacterial suspension to generate an aerosol. The duration of nebulization and exposure will depend on the system's calibration.
-
The target is to deposit approximately 50-100 colony-forming units (CFU) per mouse lung.[19]
-
-
Confirmation of Infection Dose:
-
At 24 hours post-infection, euthanize a subset of mice (n=3-4).
-
Aseptically remove the lungs, homogenize them in PBS with Tween 80.
-
Plate serial dilutions of the lung homogenate on Middlebrook 7H11 agar plates.
-
Incubate plates at 37°C for 3-4 weeks and count the colonies to determine the initial bacterial load.[25]
-
Protocol 2: Enumeration of Bacterial Load (CFU) in Lungs and Spleens
-
Tissue Collection:
-
At the desired experimental endpoint, euthanize mice by an approved method.
-
Aseptically remove the entire lungs and spleen and place them in separate sterile tubes containing a known volume of PBS with 0.05% Tween 80.[26]
-
-
Homogenization:
-
Homogenize the tissues using a mechanical homogenizer (e.g., gentleMACS Dissociator or a sterile pestle and mortar) until a uniform suspension is achieved.[27]
-
-
Serial Dilution and Plating:
-
Perform 10-fold serial dilutions of the tissue homogenates in PBS with Tween 80.
-
Plate 100 µL of appropriate dilutions onto Middlebrook 7H11 agar plates.
-
-
Incubation and Counting:
-
Incubate the plates at 37°C for 21-28 days.[26]
-
Count the number of colonies on plates that have between 30 and 300 colonies.
-
Calculate the total CFU per organ by multiplying the colony count by the dilution factor and the total volume of the homogenate.
-
Visualizations
Caption: Mechanism of action of Benzothiazinones (BTZs).
Caption: Standard workflow for in vivo efficacy testing of BTZs.
Caption: Troubleshooting logic for poor in vivo BTZ efficacy.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse Models for Mycobacterium tuberculosis Pathogenesis: Show and Do Not Tell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuberculosis in Guinea Pigs - Generalized Conditions - MSD Veterinary Manual [msdvetmanual.com]
- 5. The Guinea Pig as a Model of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. scispace.com [scispace.com]
- 8. embopress.org [embopress.org]
- 9. Frontiers | Efficacy of PBTZ169 and pretomanid against Mycobacterium avium, Mycobacterium abscessus, Mycobacterium chelonae, and Mycobacterium fortuitum in BALB/c mice models [frontiersin.org]
- 10. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new model for chronic and reactivation tuberculosis: Infection with genetically attenuated Mycobacterium tuberculosis in mice with polar susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Man and mouse TB: contradictions and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Culture-Free Enumeration of Mycobacterium tuberculosis in Mouse Tissues Using the Molecular Bacterial Load Assay for Preclinical Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Testing Tuberculosis Drug Efficacy in a Zebrafish High-Throughput Translational Medicine Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
- 17. Frontiers | The Zebrafish Breathes New Life into the Study of Tuberculosis [frontiersin.org]
- 18. academic.oup.com [academic.oup.com]
- 19. 4.4 Aerosol M. tuberculosis infection of mice [bio-protocol.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. journals.asm.org [journals.asm.org]
- 22. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Towards a new combination therapy for tuberculosis with next generation benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Aerosol infection [bio-protocol.org]
- 26. Ultra-low Dose Aerosol Infection of Mice with Mycobacterium tuberculosis More Closely Models Human Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Enhancing the translational relevance of preclinical BTZ-043 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with BTZ-043. Our goal is to enhance the translational relevance of your preclinical studies by addressing common challenges and providing detailed experimental protocols.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of BTZ-043?
BTZ-043 is a potent inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[1][2][3] It acts as a prodrug that is activated within the mycobacterial cell to a nitroso derivative.[4] This activated form then covalently binds to a critical cysteine residue (Cys387 in M. tuberculosis) in the active site of DprE1, forming a semimercaptal adduct.[2][4] This irreversible inhibition blocks the synthesis of decaprenylphosphoryl-D-arabinose (DPA), a precursor for essential cell wall components like arabinogalactan and lipoarabinomannan, ultimately leading to bacterial cell death.[1][3]
2. What is the in vitro activity of BTZ-043 against Mycobacterium tuberculosis?
BTZ-043 exhibits potent bactericidal activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[1] Its Minimum Inhibitory Concentration (MIC) is consistently in the low nanomolar range.
3. Is BTZ-043 active against non-replicating or dormant mycobacteria?
BTZ-043 shows limited activity against non-growing bacilli.[5][6] Like other cell wall synthesis inhibitors, its efficacy is significantly higher against actively replicating bacteria.[7] This is an important consideration for designing in vivo studies targeting chronic infections with dormant bacterial populations.
4. What are the known metabolites of BTZ-043?
In preclinical species and humans, BTZ-043 is metabolized into two major metabolites, M1 and M2.[2] M1 is an amino derivative and is significantly less active (approximately 500 times) against M. tuberculosis than the parent compound.[2] M2 is an unstable hydride Meisenheimer complex.[2] In some animal models, like rats and minipigs, the plasma exposure of M2 can be higher than that of the parent BTZ-043.[2]
5. Are there any known drug-drug interactions with BTZ-043?
Preclinical studies in mice have shown that co-administration of BTZ-043 with bedaquiline, pretomanid, and linezolid can lead to a significant reduction (at least 2-fold) in the plasma exposure of these drugs.[8][9] However, in vitro studies using human cytochrome P450 (CYP) enzymes did not show significant inhibition, except for a minor inhibition of CYP2C9 at high concentrations.[10] Synergistic effects have been observed in vitro when BTZ-043 is combined with rifampicin and bedaquiline.[1]
Troubleshooting Guides
In Vitro Assays
Issue: High variability in Minimum Inhibitory Concentration (MIC) determination.
| Potential Cause | Troubleshooting Step |
| Compound Solubility | BTZ-043 has low aqueous solubility.[11][12] Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing serial dilutions. Precipitates can lead to inaccurate concentration determination. |
| Plastic Adsorption | Hydrophobic compounds can adsorb to plastic surfaces of microtiter plates. Consider using low-binding plates or pre-treating plates with a blocking agent. |
| Inoculum Preparation | Inconsistent inoculum size can significantly impact MIC values. Standardize your protocol for preparing and quantifying the bacterial suspension (e.g., using McFarland standards or CFU counting). |
| Assay Medium | The presence of serum proteins can affect the apparent activity of BTZ-043.[5] If using serum-containing media, be aware of potential protein binding that may reduce the free drug concentration. |
Issue: Difficulty in demonstrating bactericidal activity in time-kill assays.
| Potential Cause | Troubleshooting Step |
| Inappropriate Time Points | The bactericidal effect of BTZ-043 may not be immediate. Ensure your time-kill curve extends over a sufficient period (e.g., 7 days) to observe a significant reduction in CFU. |
| Drug Concentration | Use concentrations at multiples of the MIC (e.g., 5x, 10x MIC) to ensure a robust bactericidal effect is observed. |
| Bacterial Growth Phase | Use a mid-logarithmic phase culture for your experiments, as BTZ-043 is most effective against actively dividing bacteria. |
In Vivo Preclinical Models
Issue: Lower than expected efficacy in mouse models of tuberculosis.
| Potential Cause | Troubleshooting Step |
| Drug Formulation and Administration | Due to its low solubility, the formulation of BTZ-043 for oral gavage is critical. Consider using amorphous drug nanoparticles or other solubilization techniques to improve bioavailability.[13] |
| Pharmacokinetics | BTZ-043 is rapidly metabolized.[2] Consider the dosing regimen (e.g., twice-daily dosing) to maintain plasma concentrations above the MIC.[9] Also, be aware of potential sex-dependent differences in pharmacokinetics observed in some animal species.[2] |
| Animal Model | The choice of mouse strain can influence disease pathology and drug efficacy. The C3HeB/FeJ ("Kramnik") mouse model, which develops caseous necrotic lesions similar to human tuberculosis, may provide more clinically relevant data than BALB/c mice.[2][5][6] |
| Treatment Duration | The bactericidal activity of BTZ-043 in vivo may be more pronounced during the second month of treatment.[2][5][6] Ensure the treatment duration is sufficient to observe a significant therapeutic effect. |
Issue: Difficulty in correlating plasma drug levels with efficacy in tissues.
| Potential Cause | Troubleshooting Step |
| Tissue Penetration | While BTZ-043 has been shown to penetrate into granulomas, including the necrotic core, the distribution can be heterogeneous.[2][14] |
| Metabolite Activity | The major metabolites of BTZ-043 have significantly lower antimycobacterial activity.[2] When measuring drug concentrations in tissues, it is important to distinguish between the parent compound and its metabolites. |
Data Presentation
In Vitro Activity of BTZ-043
| Parameter | Value | Reference |
| MIC against M. tuberculosis H37Rv | 1 ng/mL (2.3 nM) | [15] |
| MIC range for M. tuberculosis complex | 1 - 30 ng/mL | [1] |
| MIC against M. smegmatis | 4 ng/mL (9.2 nM) | [15] |
| Activity against MDR and XDR strains | Active | [1] |
| Activity against intracellular mycobacteria | MIC <10 ng/mL | [5] |
Preclinical Efficacy of BTZ-043 in Mouse Models
| Mouse Strain | Dose (mg/kg) | Treatment Duration | Outcome | Reference |
| BALB/c | 50 - 250 | 2 months | Superior activity to Isoniazid | [1] |
| C3HeB/FeJ | 50, 100, 200 | 2 months | Significant reduction in lung and spleen bacterial burdens | [5][6] |
| IL-13 transgenic | Not specified | 2-6 weeks | ~2 log reduction in viable mycobacteria in necrotic cores | [2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Preparation of BTZ-043 Stock Solution: Dissolve BTZ-043 powder in 100% DMSO to a concentration of 10 mg/mL.
-
Serial Dilutions: Perform a 2-fold serial dilution of the BTZ-043 stock solution in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase (OD600 of 0.4-0.6). Adjust the bacterial suspension to a McFarland standard of 0.5, and then dilute 1:20 in 7H9 broth.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the BTZ-043 dilutions. The final bacterial concentration should be approximately 5 x 10^5 CFU/mL.
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of BTZ-043 that completely inhibits visible growth of the mycobacteria.
In Vivo Efficacy Study in the C3HeB/FeJ Mouse Model
-
Infection: Infect C3HeB/FeJ mice via the aerosol route with M. tuberculosis to achieve a low-dose infection of approximately 100-200 CFU per lung.
-
Treatment Initiation: Begin treatment 4-6 weeks post-infection to allow for the development of caseous necrotic granulomas.
-
Drug Formulation and Administration: Prepare a suspension of BTZ-043 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the drug orally via gavage once daily, 5 days a week.
-
Dose Groups: Include a vehicle control group and at least three dose levels of BTZ-043 (e.g., 50, 100, and 200 mg/kg).
-
Monitoring: Monitor animal weight and clinical signs of disease throughout the study.
-
Endpoint Analysis: At designated time points (e.g., 4 and 8 weeks of treatment), euthanize the mice and harvest the lungs and spleens. Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar to determine the bacterial load (CFU).
-
Histopathology: A portion of the lung tissue can be fixed in formalin and processed for histopathological analysis to assess the extent of inflammation and necrosis.
Visualizations
Caption: Mechanism of action of BTZ-043.
Caption: Preclinical evaluation workflow for BTZ-043.
Caption: Troubleshooting flowchart for BTZ-043 experiments.
References
- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translational Modeling of BTZ-043 to Predict Phase 2A Efficacy and Evaluate Drug-Drug Interactions With Bedaquiline, Pretomanid, and Linezolid in Murine Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
- 10. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Synthesis of Complex BTZ-043 Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the synthesis yield of complex BTZ-043 analogs.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of BTZ-043 analogs.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Ring Closure | - Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments (5-10 °C) to find the optimal point for cyclization without degrading the product. Monitor the reaction progress closely using TLC or LC-MS. - Screen Different Bases: The choice of base is critical for the intramolecular nucleophilic substitution. If using a weaker base, consider switching to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). - Solvent Selection: Ensure the solvent is anhydrous, as water can interfere with the reaction. Consider switching to a higher-boiling point aprotic solvent like DMA (dimethylacetamide) or NMP (N-methyl-2-pyrrolidone) to facilitate the reaction at higher temperatures. |
| Degradation of Starting Materials or Product | - Check Purity of Starting Materials: Impurities in the starting 2-chlorobenzoic acid derivative or the amine can lead to side reactions and lower yields. Purify starting materials if necessary. - Inert Atmosphere: Some intermediates may be sensitive to air or moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Monitor Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to product degradation. Optimize the reaction time by monitoring its progress and stopping it once the starting material is consumed. |
| Steric Hindrance | - Choice of Amine: For the thiourea pathway, bulky secondary amines may exhibit lower reactivity due to steric hindrance, leading to reduced yields. If possible, consider using a less sterically hindered amine analog.[1] |
| Inefficient Acyl Isothiocyanate Formation (Acylisothiocyanate Pathway) | - Anhydrous Conditions: This step is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. - Reagent Quality: Use freshly opened or properly stored sodium or potassium thiocyanate. |
Problem 2: Formation of Multiple Products/Impurities
| Possible Cause | Troubleshooting Steps |
| Side Reactions of Acyl Isothiocyanate (Acylisothiocyanate Pathway) | - Control Reaction Temperature: The formation of the acyl isothiocyanate intermediate is often exothermic. Maintain a low temperature during its formation to prevent side reactions. - Immediate Use: Use the acyl isothiocyanate intermediate immediately in the next step without isolation to minimize decomposition. |
| Formation of Oxidized Byproducts | - Degas Solvents: Dissolved oxygen can lead to the oxidation of sulfur-containing compounds. Degas solvents prior to use. - Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial, but this should be tested on a small scale first. |
| Incomplete Reaction | - Increase Reaction Time/Temperature: If starting material is still present after the expected reaction time, consider cautiously increasing the reaction time or temperature. - Purification Strategy: Develop a robust purification strategy to separate the desired product from unreacted starting materials. Column chromatography with a carefully selected solvent system is often effective. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic pathway generally provides the highest yield for BTZ-043 analogs?
The newer thiourea pathway has been reported to provide significantly higher overall yields (65-75%) compared to the older alkylsulfanyl pathway (30-40%).[1] The thiourea pathway also avoids the use of toxic reagents like carbon disulfide.[1]
Q2: My reaction to form the thiourea intermediate is giving a low yield. What can I do?
The preparation of the N,N-dialkylthiourea intermediate is crucial. For sterically hindered amines, the use of thiocarbonyldiimidazole may result in low yields. In such cases, the traditional N-benzoyl isothiocyanate synthetic pathway might be a better alternative.[1]
Q3: Is the nitro group at the 8-position essential for the activity of BTZ-043 analogs?
Yes, the 8-nitro group is considered critical for the mechanism-based inhibition of DprE1.[2] Analogs lacking this group have shown a significant loss of antimycobacterial activity. The nitro group is reduced to a reactive nitroso species within the enzyme's active site, which then forms a covalent bond with a cysteine residue, leading to irreversible inhibition.[3]
Q4: I am observing a byproduct with a mass corresponding to the sulfoxide or sulfone of my BTZ-043 analog. How can I avoid this?
The sulfur atom in the benzothiazinone ring can be susceptible to oxidation. While this is sometimes a metabolic transformation, it can also occur during synthesis if oxidizing agents are present. Ensure your reagents and solvents are free from peroxides and conduct the reaction under an inert atmosphere to minimize oxidation. Interestingly, the synthesized sulfoxide analog of BTZ-043 has shown potent activity, while the sulfone analog was inactive.[4][5]
Q5: What is the mechanism of action of BTZ-043 and its analogs?
BTZ-043 and its analogs are inhibitors of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[6] This enzyme is essential for the biosynthesis of arabinans, which are critical components of the mycobacterial cell wall. BTZ-043 is a prodrug that is activated by the reduced flavin cofactor in DprE1 to a nitroso derivative. This reactive species then forms a covalent semimercaptal adduct with a cysteine residue in the active site of DprE1, leading to irreversible inhibition of the enzyme and ultimately cell death.[3]
Data Presentation
Table 1: Comparison of Synthetic Pathways for BTZ-043 Analogs
| Synthetic Pathway | Key Features | Reported Overall Yield | Advantages | Disadvantages |
| Thiourea Pathway | One-step formation of the thiazinone ring system from a 2-chlorobenzoyl chloride and an N,N-dialkylthiourea.[1] | 65-75%[1] | High yield, fewer steps, avoids toxic reagents like CS₂.[1] | Can be sensitive to steric hindrance from bulky amines.[1] |
| Acylisothiocyanate Pathway | Involves the formation of a reactive acyl isothiocyanate intermediate which then reacts with a secondary amine. | Variable, generally lower than the thiourea pathway. | Established and widely used. | Requires the handling of highly reactive and potentially toxic acyl isothiocyanates.[1] |
| Alkylsulfanyl Pathway | Starts with the conversion of the carboxylic acid to a benzamide, followed by reaction with carbon disulfide and methyl iodide.[1] | 30-40%[1] | An alternative to the acylisothiocyanate pathway. | Utilizes toxic and flammable reagents (CS₂, methyl iodide).[1] |
Table 2: Impact of Substituents on the Antimycobacterial Activity of BTZ-043 Analogs
| Analog/Modification | MIC (Minimum Inhibitory Concentration) | Key Finding |
| BTZ-043 | ~1-30 ng/mL against M. tuberculosis complex[6] | Highly potent, serves as the benchmark compound. |
| Analogs lacking the 8-nitro group | Significant loss of activity.[2] | The 8-nitro group is essential for the mechanism of action.[2] |
| BTZ-043 Sulfoxide | Potent activity against mycobacterial strains.[4] | Oxidation of the sulfur to a sulfoxide can retain activity. |
| BTZ-043 Sulfone | Inactive against mycobacterial strains.[4][5] | Further oxidation to a sulfone leads to a loss of activity. |
| Analogs with varied 2-position substituents | MICs can range from nanomolar to micromolar.[1] | The substituent at the 2-position significantly influences the potency.[1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of BTZ-043 Analogs via the Thiourea Pathway
This protocol is a generalized procedure based on the reported thiourea pathway.[1] Researchers should optimize conditions for their specific analogs.
Step 1: Synthesis of the N,N-dialkylthiourea intermediate
-
To a solution of the desired secondary amine (1.0 eq) in anhydrous tetrahydrofuran (THF), add thiocarbonyldiimidazole (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N,N-dialkylthiourea.
Step 2: Synthesis of the BTZ-043 analog
-
To a solution of the substituted 2-chloro-3-nitrobenzoic acid (1.0 eq) in toluene, add thionyl chloride (1.5 eq).
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous toluene.
-
Add the N,N-dialkylthiourea (1.0 eq) from Step 1 to the solution of the acid chloride.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final BTZ-043 analog.
Protocol 2: General Procedure for the Synthesis of BTZ-043 Analogs via the Acylisothiocyanate Pathway
This protocol is a generalized procedure and requires careful handling of the isothiocyanate intermediate.[1]
-
To a solution of a substituted 2-chlorobenzoyl chloride (1.0 eq) in anhydrous acetone, add sodium thiocyanate (1.2 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
In a separate flask, dissolve the desired secondary amine (1.0 eq) in anhydrous acetone.
-
Slowly add the amine solution to the acyl isothiocyanate mixture.
-
Stir the reaction at room temperature for an additional 2-4 hours.
-
Heat the reaction mixture to reflux for 2-4 hours to facilitate the intramolecular cyclization.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction, filter any inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflows for BTZ-043 analogs.
Caption: Troubleshooting decision tree for low yield.
Caption: Mechanism of action of BTZ-043.
References
- 1. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BTZ-Derived Benzisothiazolinones with In Vitro Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses and Antituberculosis Activity of 1,3-Benzothiazinone Sulfoxide and Sulfone Derived from BTZ043 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
Validation & Comparative
A Comparative Guide to the Efficacy of BTZ-043, Isoniazid, and Rifampicin in Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anti-tuberculosis candidate BTZ-043 with the cornerstone first-line drugs, isoniazid and rifampicin. The following sections detail their mechanisms of action, comparative efficacy based on preclinical data, and the experimental protocols used to generate these findings.
Mechanisms of Action: A Visualized Comparison
The three compounds combat Mycobacterium tuberculosis (Mtb) through distinct molecular pathways. BTZ-043 targets cell wall synthesis, isoniazid inhibits the formation of mycolic acids, and rifampicin blocks transcription.
Comparative In Vitro Efficacy
The Minimum Inhibitory Concentration (MIC) is a key measure of a drug's potency. The following table summarizes the MIC values for BTZ-043, isoniazid, and rifampicin against the reference strain M. tuberculosis H37Rv.
| Compound | MIC (mg/L) against M. tuberculosis H37Rv | Reference(s) |
| BTZ-043 | 0.001 | [1] |
| Isoniazid | 0.03 - 0.12 | [2][3] |
| Rifampicin | 0.12 - 0.5 | [2] |
Note: MIC values can vary slightly between studies depending on the exact experimental conditions.
Comparative In Vivo Efficacy
Animal models are crucial for evaluating the therapeutic potential of anti-tuberculosis drugs. The data below from murine models demonstrates the bactericidal activity of BTZ-043 compared to isoniazid.
Table 2: In Vivo Efficacy in a C3HeB/FeJ Mouse Model of Chronic Tuberculosis [4][5]
| Treatment Group (Dose) | Duration | Mean Log10 CFU Reduction in Lungs (vs. Untreated) | Mean Log10 CFU Reduction in Spleen (vs. Untreated) |
| BTZ-043 (50 mg/kg) | 8 weeks | ~2.43 | Significant reduction |
| BTZ-043 (200 mg/kg) | 8 weeks | ~3.98 | Statistically significant dose-proportional reduction |
Table 3: In Vivo Efficacy in a Guinea Pig Model of Tuberculosis [6]
| Treatment Group (Dose) | Duration | Outcome |
| BTZ-043 (300 mg/kg) | 4 weeks | Significantly lower mycobacterial loads in the site of infection and lymph nodes compared to vehicle control. No detectable mycobacteria in the spleen. |
| Isoniazid (60 mg/kg) | 4 weeks | Significantly lower mycobacterial loads in the site of infection and lymph nodes compared to vehicle control. No detectable mycobacteria in the spleen. Showed a slightly better effect than BTZ-043 in this 28-day regimen. |
Studies have shown that BTZ-043 has strong bactericidal activity, which was found to be superior to isoniazid in a BALB/c mouse model.[7] Furthermore, BTZ-043 demonstrates a promising additive effect when used in combination with isoniazid and rifampicin.[6]
Experimental Protocols
The following sections provide an overview of the methodologies used to obtain the in vitro and in vivo data presented in this guide.
In Vitro MIC Determination: Broth Microdilution Method
The EUCAST (European Committee on Antimicrobial Susceptibility Testing) reference protocol for MIC determination is a standardized method for assessing the in vitro activity of anti-tuberculous agents.[2][3][8][9]
-
Medium Preparation: Middlebrook 7H9 broth is supplemented with 10% Oleic Acid-Albumin-Dextrose-Catalase (OADC).[8]
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and adjusted to a 0.5 McFarland standard. This is then diluted to a final concentration of approximately 10^5 colony-forming units (CFU)/mL.[2][3]
-
Drug Dilution: Serial twofold dilutions of BTZ-043, isoniazid, and rifampicin are prepared in the 96-well microtiter plates.
-
Inoculation and Incubation: The wells are inoculated with the bacterial suspension and the plates are incubated at 37°C.[10]
-
Reading Results: The plates are read visually for bacterial growth after a sufficient incubation period (typically 7 to 21 days), once growth is apparent in the drug-free control wells. The MIC is defined as the lowest drug concentration that completely inhibits visible growth.[2][3]
In Vivo Efficacy Assessment: Murine Model of Chronic Tuberculosis
Mouse models are widely used to evaluate the in vivo efficacy of anti-tuberculosis drugs. The following is a generalized protocol for a chronic infection model.[11][12][13]
-
Animal Model: Specific pathogen-free mice (e.g., BALB/c or C3HeB/FeJ strains) are used.[4][12]
-
Infection: Mice are infected with a low dose of aerosolized M. tuberculosis to establish a pulmonary infection.[12]
-
Establishment of Chronic Infection: The infection is allowed to progress for several weeks to a chronic state, characterized by stable bacterial loads in the lungs and spleen.
-
Treatment: Mice are randomized into treatment groups and receive daily oral doses of the respective drugs (BTZ-043, isoniazid, rifampicin) or a vehicle control.
-
Assessment of Bacterial Load: At specified time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on nutrient agar. After incubation, the number of CFUs is determined to quantify the bacterial burden in each organ.[4][6]
Conclusion
BTZ-043 demonstrates exceptional in vitro potency against M. tuberculosis, with an MIC significantly lower than that of isoniazid and rifampicin. Preclinical in vivo studies corroborate its strong bactericidal activity, showing efficacy comparable or superior to isoniazid in murine models. The unique mechanism of action of BTZ-043, targeting the essential enzyme DprE1, makes it a promising candidate for future tuberculosis treatment regimens, particularly in the context of drug-resistant strains. Further clinical investigations are underway to fully elucidate its therapeutic potential in humans.
References
- 1. In Vitro Activities of the New Antitubercular Agents PA-824 and BTZ043 against Nocardia brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. repub.eur.nl [repub.eur.nl]
- 9. EUCAST: Reference Method [eucast.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Protocol for developing a mouse model of post-primary pulmonary tuberculosis after hematogenous spread in native lungs and lung implants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
DprE1 Inhibitors in Tuberculosis Drug Development: A Comparative Clinical Analysis
A new class of antitubercular agents, the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) inhibitors, is showing significant promise in the fight against tuberculosis (TB), including drug-resistant strains.[1][2] Four lead compounds—BTZ043, Macozinone (PBTZ169), TBA-7371, and OPC-167832—have progressed into clinical trials, each with a unique profile. This guide provides a comparative analysis of these inhibitors, summarizing their clinical development status, efficacy, safety, and pharmacokinetic data, supported by detailed experimental methodologies.
DprE1 is an essential enzyme involved in the synthesis of the mycobacterial cell wall, making it a prime target for novel TB drugs.[1][2] By inhibiting this enzyme, these compounds disrupt the formation of arabinogalactan, a critical component of the cell wall, leading to bacterial cell death.[3] The four clinical-stage DprE1 inhibitors can be broadly categorized into two classes based on their mechanism of action: covalent inhibitors (BTZ043 and PBTZ169) and non-covalent inhibitors (TBA-7371 and OPC-167832).[4]
Current Clinical Development Status
As of late 2025, these four DprE1 inhibitors are at various stages of clinical evaluation. BTZ043 and OPC-167832 are actively in Phase 2 trials.[2] TBA-7371 has completed its Phase 2a trial, and while the Phase 2a trial for PBTZ169 was terminated early due to slow enrollment, valuable data was still obtained.[2][5]
| Compound | Developer(s) | Current Clinical Phase |
| BTZ043 | University of Munich, Hans Knöll Institute | Phase 2[2] |
| Macozinone (PBTZ169) | iM4TB, Nearmedic Plus | Phase 1/2 (Phase 2a terminated)[2][6] |
| TBA-7371 | TB Alliance, Bill & Melinda Gates Medical Research Institute | Phase 2a Completed[2][7] |
| OPC-167832 | Otsuka Pharmaceutical | Phase 2[2] |
Comparative In Vitro Efficacy
The in vitro potency of these inhibitors against Mycobacterium tuberculosis varies significantly. OPC-167832 and PBTZ169 have demonstrated the highest potency with very low Minimum Inhibitory Concentration (MIC) values. The presence of human serum albumin (huSA) reduces the in vitro activity of all compounds, highlighting the importance of considering protein binding in drug development.[8][9]
| Compound | MIC vs. M. tb H37Rv/Erdman (μg/mL) | MIC with 4% huSA (μg/mL) | Fold Shift with huSA |
| BTZ043 | 0.008[4][9] | 0.032 | 4-fold[4] |
| Macozinone (PBTZ169) | 0.0003 - 0.008[8][10] | 0.06 | 8-fold[8][11] |
| TBA-7371 | 1[8][11] | 2 | 2-fold[9] |
| OPC-167832 | 0.002[8][11] | 0.016 | 8-fold[8][11] |
Clinical Efficacy: Early Bactericidal Activity (EBA)
Early bactericidal activity, which measures the initial kill rate of a drug against actively dividing mycobacteria in sputum, is a key indicator of a new TB drug's potential. All four DprE1 inhibitors have demonstrated promising EBA in clinical trials.
| Compound | Clinical Trial Phase | Dose(s) Evaluated | Key EBA Findings (log10 CFU/mL/day decline) |
| BTZ043 | Phase 1b/2a | 250 mg, 500 mg, 1000 mg | Predicted decline of ~11.3% (0.113) per day.[12][13] |
| Macozinone (PBTZ169) | Phase 2a | 160 mg, 320 mg, 640 mg/day | Statistically significant EBA of 0.071 at 640 mg/day.[5] |
| TBA-7371 | Phase 2a | 100 mg QD, 100 mg BID, 200 mg QD, 100 mg TID, 400 mg QD | Significant dose-dependent bactericidal activity. Max EBA of -0.13 with 100 mg TID.[7][14][15] |
| OPC-167832 | Phase 1/2a | 3, 10, 30, 90 mg QD | Potent EBA observed, with a decline from -1.69 (3 mg) to -2.08 (90 mg) over 14 days.[16][17] |
Safety and Pharmacokinetics Summary
The clinical safety and pharmacokinetic profiles of these inhibitors are crucial for their potential inclusion in future TB treatment regimens.
| Compound | Key Safety Findings | Key Pharmacokinetic Parameters |
| BTZ043 | Safe and well-tolerated in Phase 1. Most frequent adverse events were mild to moderate dizziness, headache, hypertension, and hot flush.[18] | Rapidly absorbed, metabolized, and eliminated. Short half-life. Administration with food is recommended.[12][18] |
| Macozinone (PBTZ169) | Good safety and tolerability up to 640 mg/day for 14 days.[19][20] | Linear pharmacokinetics up to 640 mg.[21] |
| TBA-7371 | Well-tolerated in the Phase 2a trial.[7] | Data from ongoing analysis. |
| OPC-167832 | Well-tolerated in single doses up to 480 mg and multiple doses up to 90 mg. Most common adverse events were mild and self-limiting headache and pruritus.[16][17][22] | Plasma exposure increased in a less than dose-proportional manner. Mean terminal half-life ranges from 15.1 to 23.6 hours.[16][17] |
Experimental Protocols
DprE1 Enzyme Activity Assay (Amplex Red/Peroxidase-Linked Assay)
This assay is used to determine the IC50 of inhibitors against the DprE1 enzyme by measuring the production of hydrogen peroxide, a byproduct of the enzymatic reaction.
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 384-well plate containing 50 mM HEPES (pH 7.5), 100 mM NaCl, 2 µM FAD, 100 µM resazurin, and 10 µM of purified DprE1 enzyme.[23]
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the DprE1 inhibitor (e.g., BTZ043 at a final concentration of 0.1 mM) for 30 minutes at 30°C.[24]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, such as geranylgeranylphosphoryl-β-d-ribose (GGPR) at a concentration of 200 µM.[23]
-
Signal Detection: The fluorescence of resorufin, produced from the reduction of resazurin, is measured over time using a plate reader. The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
Data Analysis: The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: A suspension of M. tuberculosis is prepared from colonies grown on solid media. The turbidity is adjusted to a 0.5 McFarland standard, and this suspension is further diluted to achieve a final inoculum of approximately 10^5 colony-forming units (CFU)/mL.[25][26]
-
Drug Dilution: The DprE1 inhibitors are serially diluted in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) in a 96-well microtiter plate.[25][26]
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (no drug) is included.[25][26]
-
Incubation: The plate is sealed and incubated at 37°C.[25][26]
-
Reading Results: The MIC is read visually as the lowest drug concentration that shows no visible growth after a specified incubation period (typically 14-21 days), as soon as the growth control shows visible turbidity.[25][26][27]
REMA is a colorimetric method that provides faster results than traditional broth microdilution.
-
Assay Setup: The assay is set up similarly to the broth microdilution method in a 96-well plate with serially diluted drugs in 7H9 broth.
-
Inoculation and Incubation: Plates are inoculated with M. tuberculosis and incubated at 37°C for 7 days.[28]
-
Resazurin Addition: After the initial incubation, a resazurin solution is added to each well.[28]
-
Second Incubation: The plates are re-incubated for 16-24 hours.[28]
-
Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., remains blue).[29]
Visualizing the DprE1 Inhibition Pathway and Experimental Workflow
References
- 1. doaj.org [doaj.org]
- 2. researchgate.net [researchgate.net]
- 3. TBA-7371 | Working Group for New TB Drugs [newtbdrugs.org]
- 4. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An insight into the discovery, clinical studies, compositions, and patents of macozinone: A drug targeting the DprE1 enzyme of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. business-standard.com [business-standard.com]
- 8. Comparative Analysis of Pharmacodynamics in the C3HeB/FeJ Mouse Tuberculosis Model for DprE1 Inhibitors TBA-7371, PBTZ169, and OPC-167832 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Real-time evaluation of macozinone activity against Mycobacterium tuberculosis through bacterial nanomotion analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. BTZ-043 Multiple Ascending Dose / EBA | Working Group for New TB Drugs [newtbdrugs.org]
- 13. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
- 14. Phase 2. Early Bactericidal Activity of TBA-7371 in Pulmonary Tuberculosis | Working Group for New TB Drugs [newtbdrugs.org]
- 15. Bactericidal and sterilizing activity of novel regimens combining bedaquiline or TBAJ-587 with GSK2556286 and TBA-7371 in a mouse model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]
- 20. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]
- 21. [The main results of clinical trials of the efficacy, safety and pharmacokinetics of the perspective anti-tuberculosis drug makozinone (PBTZ169)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. OPC-167832 Phase 1 / 2 EBA | Working Group for New TB Drugs [newtbdrugs.org]
- 23. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
- 25. researchgate.net [researchgate.net]
- 26. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity [mdpi.com]
- 29. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Battle: BTZ-043 Takes on Novel Anti-Tuberculosis Drug Candidates
A deep dive into the preclinical and clinical data comparing the novel benzothiazinone, BTZ-043, against other emerging therapies in the fight against tuberculosis.
In the relentless pursuit of more effective and shorter treatment regimens for tuberculosis (TB), the novel anti-TB drug candidate BTZ-043 is demonstrating significant promise in head-to-head preclinical studies and is advancing into critical clinical combination trials. This guide provides a comprehensive comparison of BTZ-043 with other key novel anti-TB agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
BTZ-043 belongs to a class of compounds known as benzothiazinones, which act by inhibiting the decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall.[1][2][3][4] This mechanism of action is distinct from many existing TB drugs, making it a valuable candidate for treating drug-resistant strains.
In Vitro Efficacy: A Comparative Look at DprE1 Inhibitors
Recent studies have compared the in vitro activity of BTZ-043 against other DprE1 inhibitors, providing valuable insights into their relative potencies. The minimum inhibitory concentration (MIC) is a key measure of a drug's in vitro efficacy, with lower values indicating greater potency.
| Compound | MIC (µg/mL) | Serum-Shifted MIC (µg/mL) |
| BTZ-043 | 0.008 | 0.032 |
| OPC-167832 | <0.008 | 0.064 |
| PBTZ169 | <0.008 | 0.016 |
| TBA-7371 | 0.031 | 0.062 |
Data from a conventional broth microdilution assay against Mycobacterium tuberculosis Erdman strain. The serum-shifted MIC is determined in the presence of human serum albumin to simulate in vivo conditions.
Preclinical In Vivo Efficacy: The C3HeB/FeJ Mouse Model
The C3HeB/FeJ mouse model, which develops human-like caseous necrotic lung lesions, provides a stringent test for anti-TB drug candidates. In a head-to-head comparison with other DprE1 inhibitors, BTZ-043 demonstrated significant bactericidal activity.
| Treatment Group | Mean Lung CFU (log10) at 8 Weeks |
| Untreated Control | ~6.5 |
| BTZ-043 (50 mg/kg) | ~5.0 |
| BTZ-043 (100 mg/kg) | ~4.5 |
| OPC-167832 (20 mg/kg) | ~3.5 |
| PBTZ169 (100 mg/kg) | ~5.0 |
| TBA-7371 (200 mg/kg) | ~5.0 |
Comparative efficacy of DprE1 inhibitors in the C3HeB/FeJ mouse model of chronic tuberculosis.
Clinical Development: BTZ-043 in Combination Therapy
Recognizing that combination therapy is the cornerstone of TB treatment, BTZ-043 is being evaluated in clinical trials with other novel anti-TB drugs. The UNITE4TB consortium is a key initiative accelerating the development of new TB drug regimens.[1][5][6][7][8]
A significant ongoing study is a Phase 2B clinical trial (NCT05926466) evaluating different doses of BTZ-043 in combination with bedaquiline and delamanid for the treatment of drug-sensitive pulmonary tuberculosis.[2][3][4] This trial aims to identify the optimal dose of BTZ-043 for inclusion in future pivotal trials.
Clinical Trial Snapshot: NCT05926466
| Arm | Investigational Drugs | Dosing |
| 1 | Bedaquiline + Delamanid + BTZ-043 | 500 mg BTZ-043 |
| 2 | Bedaquiline + Delamanid + BTZ-043 | 1000 mg BTZ-043 |
| 3 | Bedaquiline + Delamanid + BTZ-043 | 1500 mg BTZ-043 |
| 4 (Comparator) | Bedaquiline + Delamanid + Moxifloxacin | Standard Dosing |
Bedaquiline and Delamanid are dosed according to standard regimens.[2][3][4]
Signaling Pathway and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Mechanism of action of BTZ-043 targeting the DprE1 enzyme.
Caption: Experimental workflow for in vitro synergy testing.
Caption: Workflow for in vivo efficacy testing in a murine TB model.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro potency of anti-TB drugs is determined by measuring their MIC, the lowest concentration that inhibits the visible growth of Mycobacterium tuberculosis.
Broth Microdilution Method:
-
Two-fold serial dilutions of the test compounds are prepared in 96-well microtiter plates using Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
A standardized inoculum of M. tuberculosis (e.g., H37Rv) is added to each well.
-
Plates are incubated at 37°C for 7-14 days.
-
Bacterial growth is assessed visually or by using a growth indicator such as resazurin.
-
The MIC is defined as the lowest drug concentration that prevents a color change (from blue to pink) of the resazurin indicator, signifying inhibition of bacterial growth.[9][10][11][12][13]
In Vitro Synergy Testing: Checkerboard Assay
The checkerboard method is used to evaluate the interaction between two antimicrobial agents.
-
In a 96-well plate, serial dilutions of Drug A (e.g., BTZ-043) are made along the y-axis, and serial dilutions of Drug B are made along the x-axis. This creates a matrix of different concentration combinations.
-
Each well is inoculated with a standardized suspension of M. tuberculosis.
-
The plate is incubated, and bacterial growth is assessed as in the MIC assay.
-
The Fractional Inhibitory Concentration (FIC) Index is calculated using the formula: FICI = FIC of Drug A + FIC of Drug B, where FIC = (MIC of drug in combination) / (MIC of drug alone).
-
The interaction is defined as:
Murine Model of Chronic Tuberculosis
Animal models are crucial for evaluating the in vivo efficacy of new anti-TB drugs.
-
Infection: C3HeB/FeJ mice are infected with a low dose of aerosolized M. tuberculosis to establish a chronic infection that mimics human disease, including the formation of caseous necrotic granulomas.
-
Treatment: After 4-6 weeks of infection, mice are randomized into treatment groups and receive daily oral doses of the investigational drugs (e.g., BTZ-043) or a standard-of-care regimen.
-
Evaluation: At specified time points (e.g., 4 and 8 weeks), cohorts of mice are euthanized. Lungs and spleens are harvested, homogenized, and plated on solid media to determine the bacterial load (colony-forming units, CFU). A portion of the lung tissue is also fixed for histopathological analysis to assess the impact on lesion severity.[20][21][22][23][24]
Pharmacokinetic Analysis
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.
-
Sample Collection: Blood samples are collected from treated animals or human subjects at various time points after drug administration. Plasma is separated by centrifugation.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation or liquid-liquid extraction to remove interfering substances.
-
Quantification: The concentration of the drug and its major metabolites in the plasma is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[25][26][27][28][29] This technique provides high sensitivity and specificity for accurate measurement of drug levels.
-
Data Analysis: PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC) are calculated to characterize the drug's exposure profile.
The ongoing research and clinical evaluation of BTZ-043, both as a single agent and in combination, underscore its potential to become a valuable component of future TB treatment regimens. The head-to-head comparative data generated in robust preclinical models and the progression into innovative clinical trials are critical steps in realizing this potential.
References
- 1. UNITE4TB: a new consortium for clinical drug and regimen development for TB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. BTZ-043 Dose Evaluation in Combination and Selection | Clinical Research Trial Listing [centerwatch.com]
- 4. ichgcp.net [ichgcp.net]
- 5. UNITE4TB | IHI Innovative Health Initiative [ihi.europa.eu]
- 6. unite4tb.org [unite4tb.org]
- 7. UNITE4TB concept | Unite4TB [unite4tb.org]
- 8. A new dawn in the fight against Tuberculosis - UNITE4TB, the largest public-private collaboration in tuberculosis drug development, announces start of clinical trials - Radboudumc [radboudumc.nl]
- 9. Determination of minimal inhibitory concentrations of antituberculosis drugs by radiometric and conventional methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documentsdelivered.com [documentsdelivered.com]
- 12. atsjournals.org [atsjournals.org]
- 13. EUCAST: Reference Method [eucast.org]
- 14. tsijournals.com [tsijournals.com]
- 15. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Determination of in vitro synergy by a checkerboard method when 3 core antimicrobial agents of the retreatment new scheme combined against MDR-MTB and XDR-MTB] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. academic.oup.com [academic.oup.com]
- 22. Murine Mycobacterium marinum Infection as a Model for Tuberculosis | Springer Nature Experiments [experiments.springernature.com]
- 23. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mouse Models for Mycobacterium tuberculosis Pathogenesis: Show and Do Not Tell - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development and validation of a multiplex UHPLC-MS/MS method for the determination of the investigational antibiotic against multi-resistant tuberculosis macozinone (PBTZ169) and five active metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. LC-MS/MS method for simultaneous quantification of the first-line anti-tuberculosis drugs and six primary metabolites in patient plasma: Implications for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Simultaneous determination of the potent anti-tuberculosis regimen—Pyrazinamide, ethambutol, protionamide, clofazimine in beagle dog plasma using LC–MS/MS method coupled with 96-well format plate - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 29. researchgate.net [researchgate.net]
Validating the bactericidal versus bacteriostatic activity of BTZ-043
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bactericidal versus bacteriostatic activity of BTZ-043, a promising antitubercular drug candidate. The information presented is supported by experimental data to aid in the evaluation of its performance against Mycobacterium tuberculosis (Mtb) and in comparison to other antitubercular agents.
Executive Summary
BTZ-043 is a novel benzothiazinone that exhibits potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mtb.[1][2][3] Its mechanism of action involves the covalent inhibition of the essential enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), which is critical for the biosynthesis of the mycobacterial cell wall.[1][4][5] This disruption of cell wall synthesis leads to cell lysis and bacterial death.[5] In vitro and in vivo studies have consistently demonstrated the bactericidal nature of BTZ-043, with its efficacy being comparable or superior to some existing first-line tuberculosis drugs in certain experimental models.[1][3]
Mechanism of Action
BTZ-043 functions as a suicide inhibitor of DprE1. The drug is intracellularly activated to a reactive nitroso species, which then forms a covalent adduct with a cysteine residue in the active site of the DprE1 enzyme.[4] This irreversible inhibition blocks the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a crucial precursor for the synthesis of arabinans. Arabinans are essential components of the mycobacterial cell wall. The depletion of arabinan precursors disrupts the integrity of the cell wall, ultimately leading to bacterial cell death.[5]
Comparative In Vitro Activity
The bactericidal activity of BTZ-043 has been quantified through various in vitro assays, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as time-kill kinetic studies.
| Compound | Organism | MIC Range (mg/L) | sqMBC (mg/L) | Reference |
| BTZ-043 | M. tuberculosis H37Rv | 0.001 - 0.008 | <0.01 | [6][7] |
| BTZ-043 | M. tuberculosis Erdman | ~0.004 | ~0.008 | [8] |
| Moxifloxacin | M. tuberculosis Erdman | ~0.125 | ~0.25 | [8] |
| Linezolid | M. tuberculosis Erdman | ~0.25 | >16 | [8] |
| Isoniazid | M. tuberculosis | Not specified in provided context | Not specified in provided context | [2] |
| Rifampicin | M. tuberculosis | Not specified in provided context | Not specified in provided context | [2] |
Note: The semi-quantitative MBC (sqMBC) is defined as the lowest concentration that results in a ≥99% (2-log10) reduction in the initial bacterial inoculum.[8] Linezolid is included as a bacteriostatic control.
Time-kill kinetic assays further confirm the bactericidal nature of BTZ-043 against actively replicating Mtb. At concentrations of 8x and 20x the MIC, BTZ-043 demonstrated a significant reduction in bacterial viability over time.[8] In contrast, cell wall synthesis inhibitors like BTZ-043 show limited activity against non-replicating Mtb.[8]
Comparative In Vivo Efficacy
The bactericidal activity of BTZ-043 has also been validated in various animal models of tuberculosis, demonstrating its potential for clinical application.
| Model | Compound & Dose | Duration | Outcome (log10 CFU Reduction in Lungs) | Reference |
| C3HeB/FeJ Mice | BTZ-043 (50 mg/kg) | 8 weeks | ~1.04 | [8] |
| C3HeB/FeJ Mice | BTZ-043 (200 mg/kg) | 8 weeks | ~2.59 | [8] |
| BALB/c Mice | BTZ-043 (50 mg/kg) | 4 weeks | ~1.0 | [3] |
| BALB/c Mice | PBTZ169 (50 mg/kg) | 4 weeks | Significantly greater than BTZ-043 | [3] |
| Guinea Pig | BTZ-043 | 4 weeks | Significant reduction vs. control | [2] |
| Guinea Pig | Isoniazid | 4 weeks | Significant reduction vs. control | [2] |
Note: The C3HeB/FeJ mouse model is known for developing human-like caseous necrotic granulomas. Studies in this model have shown that BTZ-043 penetrates these lesions effectively.[8] PBTZ169 is a second-generation benzothiazinone.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
A generalized workflow for determining the bactericidal activity of a compound is outlined below.
-
Inoculum Preparation: Mycobacterium tuberculosis strains (e.g., H37Rv, Erdman) are cultured in an appropriate liquid medium such as Middlebrook 7H9 broth supplemented with ADC or OADC. The bacterial suspension is adjusted to a standardized turbidity.
-
Drug Dilution: The test compound (BTZ-043) and control drugs are serially diluted in a 96-well microplate.
-
Inoculation: Each well is inoculated with the standardized Mtb suspension.
-
Incubation: The microplates are incubated at 37°C for a defined period (typically 7-14 days).
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of Mtb.
-
MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is plated onto solid agar medium (e.g., Middlebrook 7H11). The plates are incubated until colonies are visible in the control plates. The MBC is the lowest concentration that results in a ≥99% reduction in colony-forming units (CFU) compared to the initial inoculum.
In Vitro Time-Kill Assay
-
Culture Preparation: Actively growing Mtb cultures are diluted in fresh broth to a specific starting inoculum (e.g., 10^5 to 10^6 CFU/mL).
-
Drug Exposure: The test compound is added at multiples of its MIC (e.g., 8x and 20x MIC). A no-drug control is included.
-
Sampling: At various time points (e.g., 0, 2, 4, 7, 10, and 14 days), aliquots are removed from each culture.
-
Quantification: The aliquots are serially diluted and plated on solid agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted to visualize the killing kinetics. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
In Vivo Murine Model of Tuberculosis
-
Infection: Mice (e.g., BALB/c or C3HeB/FeJ) are infected with a low-dose aerosol of Mtb to establish a pulmonary infection.
-
Treatment Initiation: After a set period to allow for the development of a chronic infection (e.g., 4-8 weeks), treatment with the test compound (BTZ-043), control drugs, or a vehicle control is initiated. Drugs are typically administered daily by oral gavage.
-
Treatment Duration: Treatment continues for a specified duration (e.g., 4 or 8 weeks).
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized, and their lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on selective agar to determine the bacterial load (CFU).
-
Data Analysis: The log10 CFU counts from treated groups are compared to those from the untreated control group and the counts at the start of treatment to determine the bactericidal effect.
Conclusion
The collective evidence from in vitro and in vivo studies strongly supports the classification of BTZ-043 as a bactericidal agent against Mycobacterium tuberculosis. Its potent activity, novel mechanism of action, and efficacy in preclinical models highlight its potential as a valuable component of future tuberculosis treatment regimens. Further clinical investigations are ongoing to fully elucidate its therapeutic role.
References
- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. journals.asm.org [journals.asm.org]
- 3. embopress.org [embopress.org]
- 4. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Synergy: A Comparative Guide to BTZ-043 in Combination with Existing Tuberculosis Drug Regimens
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis control efforts, necessitating the development of novel therapeutic agents and strategies. BTZ-043, a member of the benzothiazinone class, is a promising new drug candidate that operates via a novel mechanism: the covalent inhibition of decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1).[1][2] This enzyme is crucial for the biosynthesis of arabinans, essential components of the mycobacterial cell wall.[1][2][3] This guide provides a comprehensive comparison of the synergistic effects of BTZ-043 with existing TB drugs, supported by experimental data, to inform researchers, scientists, and drug development professionals.
In Vitro Synergistic Effects: A Quantitative Overview
The efficacy of a new anti-TB drug is significantly enhanced when used in combination regimens that can shorten treatment duration and overcome drug resistance. In vitro studies have been crucial in identifying promising combination partners for BTZ-043. No antagonism has been observed between BTZ-043 and a range of existing and pipeline anti-TB drugs.[4][5]
Notably, a strong synergistic relationship has been identified between BTZ-043 and bedaquiline (TMC207), a diarylquinoline that inhibits mycobacterial ATP synthase.[4][5][6] Most other combinations tested have demonstrated additive effects.[4][5]
Table 1: Summary of In Vitro Interactions of BTZ-043 with Anti-TB Drugs against M. tuberculosis H37Rv
| Drug Combination | Experimental Method | Fractional Inhibitory Concentration Index (FICI) | Interaction Profile |
|---|---|---|---|
| BTZ-043 + Bedaquiline (TMC207) | Checkerboard Assay | 0.5 | Synergistic |
| BTZ-043 + Rifampin | Checkerboard Assay | >0.5 to <4.0 | Additive |
| BTZ-043 + Isoniazid | Checkerboard Assay | >0.5 to <4.0 | Additive |
| BTZ-043 + Ethambutol | Checkerboard Assay | >0.5 to <4.0 | Additive |
| BTZ-043 + PA-824 (Pretomanid) | Checkerboard Assay | >0.5 to <4.0 | Additive |
| BTZ-043 + Moxifloxacin | Checkerboard Assay | >0.5 to <4.0 | Additive |
| BTZ-043 + SQ-109 | Checkerboard Assay | >0.5 to <4.0 | Additive |
| BTZ-043 + Meropenem +/- Clavulanate| Checkerboard Assay | >0.5 to <4.0 | Additive |
Source: Data compiled from Lechartier et al., 2012.[4][5]
The synergistic combination of BTZ-043 and bedaquiline is particularly potent. Studies have shown that a combination of one-quarter the minimum inhibitory concentration (MIC) of each drug (0.375 ng/ml BTZ-043 and 20 ng/ml bedaquiline) exerts a stronger bactericidal effect than bedaquiline alone at its full MIC (80 ng/ml).[4][5] This synergy is dependent on BTZ-043's mechanism of action, as the effect was not observed when tested against a BTZ-resistant Mtb mutant with a modified DprE1 enzyme.[4][5][6]
Proposed Mechanism of Synergy
The synergistic interaction between BTZ-043 and bedaquiline is hypothesized to stem from a multi-target mechanism that compromises the integrity of the mycobacterial cell envelope. By inhibiting DprE1, sub-inhibitory concentrations of BTZ-043 disrupt the synthesis of arabinan, a critical component of the cell wall.[4][6] This disruption is thought to weaken the cell wall, thereby increasing its permeability and allowing for enhanced penetration of bedaquiline to its intracellular target, the F1F0 ATP synthase.[4][5][6]
Caption: Proposed synergistic mechanism of BTZ-043 and Bedaquiline.
In Vivo Efficacy and Pharmacokinetic Interactions
Animal models are critical for evaluating the therapeutic potential of drug combinations. In vivo studies in mouse models have confirmed the potent activity of BTZ-043, showing superior efficacy to isoniazid (INH), particularly after two months of treatment.[1] Furthermore, synergistic effects with bedaquiline and additive effects with rifampicin have been detected in these models.[1][3]
However, recent translational modeling studies using murine models have revealed complex pharmacokinetic (PK) drug-drug interactions. When BTZ-043 was co-administered with the BPaL regimen (bedaquiline, pretomanid, and linezolid), it was associated with a significant reduction in the plasma exposure of all three companion drugs.[7][8][9]
Table 2: Pharmacokinetic Interactions of BTZ-043 with BPaL Regimen Components in a Murine Model
| Co-administered Drug | Change in PK Parameter with BTZ-043 | Resulting Change in Exposure (AUC) |
|---|---|---|
| Bedaquiline | 2.48-fold increase in clearance | 56% reduction |
| Pretomanid | 3.34-fold increase in clearance | 69% reduction |
| Linezolid | 0.34-fold decrease in bioavailability | 66% reduction |
Source: Data compiled from Ngara et al., 2025.[7][9]
These preclinical findings in mice highlight the importance of assessing drug-drug interactions.[7] While these specific PK interactions have not been observed in interim analyses of human phase 2B trials, they underscore the need for careful clinical monitoring.[7] Model-based simulations suggest that in the absence of these negative PK interactions, the addition of BTZ-043 to regimens like BPaL would be predicted to improve treatment efficacy.[9]
Caption: Pharmacokinetic drug-drug interaction observed in a murine model.
Experimental Protocols
The assessment of drug synergy relies on standardized and reproducible experimental methodologies.
1. In Vitro Synergy Assessment: Checkerboard Method
The checkerboard assay is a common method to determine the interaction between two antimicrobial agents.
-
Preparation: Two drugs (e.g., BTZ-043 and Bedaquiline) are serially diluted. Drug A is diluted horizontally across a 96-well microtiter plate, and Drug B is diluted vertically. This creates a matrix of wells containing various concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis (e.g., H37Rv strain).[10][11]
-
Incubation: The plate is incubated at 37°C for a period suitable for mycobacterial growth (typically 7-10 days).[12]
-
Readout: Bacterial growth is assessed using a viability indicator like resazurin, which changes color from blue to pink in the presence of metabolic activity.[10][12] The MIC is defined as the lowest drug concentration that prevents this color change.[12]
-
Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction.
-
FICI = FIC of Drug A + FIC of Drug B
-
Where FIC = (MIC of drug in combination) / (MIC of drug alone)
-
Interpretation: A FICI of ≤0.5 indicates synergy, >0.5 to <4.0 indicates an additive or indifferent interaction, and ≥4.0 indicates antagonism.[10]
-
Caption: Experimental workflow for the checkerboard synergy assay.
2. In Vivo Efficacy Assessment: Murine Model of Chronic TB
Mouse models are frequently used to evaluate the in vivo efficacy of anti-TB drug regimens.[13]
-
Infection: Mice (e.g., BALB/c strain) are infected with M. tuberculosis via a low-dose aerosol route to establish a chronic lung infection.[13]
-
Treatment: Treatment with the drug regimens (e.g., BTZ-043 alone, combination regimens, standard-of-care controls) typically begins several weeks post-infection. Drugs are administered daily or as per the specific regimen protocol.[7]
-
Evaluation: At various time points, cohorts of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and plated on selective agar (e.g., Middlebrook 7H11).
-
Outcome Measurement: After incubation, the number of colony-forming units (CFU) is counted. The efficacy of the treatment is determined by the reduction in the log10 CFU count in the organs of treated mice compared to untreated controls.[14]
Conclusion and Future Directions
BTZ-043 demonstrates significant promise as a component of future TB therapy, particularly due to its novel mechanism of action and its potent bactericidal activity against drug-susceptible and resistant Mtb strains.[1] Extensive in vitro testing has revealed a strong synergistic relationship with bedaquiline and additive effects with several other key anti-TB drugs, with no evidence of antagonism.[4] This positions BTZ-043 as an excellent candidate for inclusion in new, shorter, and more effective combination regimens. Clinical trials are currently underway to determine the optimal dose and combination partners for BTZ-043 in treating pulmonary tuberculosis.[15][16]
While preclinical murine studies have raised questions about potential pharmacokinetic interactions, these have not been borne out in preliminary human trial data.[7] Nevertheless, continued careful evaluation of drug-drug interactions in clinical settings is warranted. The collective evidence strongly supports the continued development of BTZ-043, a drug that could become a cornerstone of future efforts to combat the global tuberculosis epidemic.
References
- 1. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis | Semantic Scholar [semanticscholar.org]
- 7. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New drug substance BTZ-043 for tuberculosis | German Center for Infection Research [dzif.de]
- 16. BTZ-043 Dose Evaluation in Combination and Selection | Clinical Research Trial Listing [centerwatch.com]
A Comparative Analysis of BTZ-043 and the Standard of Care for Drug-Resistant Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant tuberculosis (DR-TB) poses a significant global health challenge, necessitating the development of novel therapeutics. This guide provides a detailed comparison of BTZ-043, a promising drug candidate, with the current standard of care for DR-TB, primarily the BPaLM and BPaL regimens. The comparison is based on available preclinical and clinical data, offering a comprehensive overview for the scientific community.
Executive Summary
BTZ-043, a novel benzothiazinone, demonstrates potent in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Its unique mechanism of action, targeting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), offers a new avenue for combating DR-TB. The current standard of care, endorsed by the World Health Organization (WHO), involves all-oral regimens such as BPaLM (bedaquiline, pretomanid, linezolid, and moxifloxacin) and BPaL (bedaquiline, pretomanid, and linezolid). These regimens have shown high efficacy in clinical trials, significantly shortening treatment duration compared to older, injection-containing regimens.
This guide presents a side-by-side comparison of the available data for BTZ-043 and the standard of care, focusing on efficacy, mechanism of action, and safety profiles. It is important to note that direct head-to-head clinical trial data is not yet available, as BTZ-043 is in earlier stages of clinical development.
Data Presentation
Table 1: In Vitro and Preclinical Efficacy
| Parameter | BTZ-043 | Standard of Care Components |
| Mechanism of Action | Inhibition of DprE1, blocking arabinan synthesis in the mycobacterial cell wall.[1][2] | Bedaquiline: Inhibition of ATP synthase.[3][4] Pretomanid: Inhibition of mycolic acid synthesis and respiratory poisoning.[5][6][7] Linezolid: Inhibition of bacterial protein synthesis.[8][9][10] Moxifloxacin: Inhibition of DNA gyrase.[11][12][13] |
| In Vitro MIC Range (M. tuberculosis) | 1 - 30 ng/mL for M. tuberculosis complex.[1] | Data for individual components are well-established. |
| Activity against DR-TB strains | Active against MDR and XDR strains.[1] | Regimens are specifically designed for DR-TB. |
| In Vivo Efficacy (Mouse Models) | Superior activity to isoniazid in mouse models, especially after 2 months.[1] Dose-dependent bactericidal activity observed.[14] | Individual components have demonstrated efficacy in various mouse models. |
| Synergistic Effects | Synergism detected with rifampicin and bedaquiline.[1][15] | BPaLM/BPaL regimens are based on the synergistic or additive effects of their components. |
Table 2: Clinical Efficacy and Safety (where available)
| Parameter | BTZ-043 (Early Phase Trials) | BPaLM/BPaL Regimens (Phase 3 Trials) |
| Clinical Development Stage | Phase 2 clinical trials are ongoing.[16] | Approved for use in specific DR-TB patient populations. |
| Treatment Success Rate | Not yet established in large-scale trials. | BPaLM: 89% in the TB-PRACTECAL trial.[17][18] BPaL: ~90% in the Nix-TB and ZeNix trials.[19][20] |
| Treatment Duration | Being evaluated in combination regimens. | 6 months.[17][19] |
| Key Adverse Events | Phase 1 studies showed good tolerability.[16] | Linezolid-associated: Peripheral neuropathy, myelosuppression.[19][20] Bedaquiline-associated: QT prolongation.[21] Pretomanid-associated: Nausea, vomiting, headache. |
Experimental Protocols
In Vitro Minimum Inhibitory Concentration (MIC) Determination for M. tuberculosis
A standardized broth microdilution method is a common practice for determining the MIC of anti-tuberculosis agents. The EUCAST reference method provides a detailed protocol.
-
Inoculum Preparation: M. tuberculosis colonies are scraped from an agar plate and emulsified in saline with 0.2% Tween and glass beads. The suspension is vortexed and the turbidity is adjusted to a 0.5 McFarland standard. A 100 µl aliquot of this suspension is then transferred into 7H9 broth supplemented with OADC to achieve a final inoculum of approximately 5x10^5 cfu/mL.
-
Plate Preparation: A 96-well microtiter plate is prepared with serial dilutions of the antimicrobial agent in Middlebrook 7H9 broth with OADC supplement.
-
Inoculation and Incubation: The prepared inoculum is added to each well of the microtiter plate. The plate is sealed and incubated at 37°C for 14-21 days.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that inhibits visible growth of M. tuberculosis. Growth is typically assessed visually or using a spectrophotometer.
In Vivo Efficacy Testing in a Murine Model of Tuberculosis
The murine model is a standard for in vivo efficacy testing of anti-tuberculosis drugs.
-
Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.
-
Treatment: Treatment with the investigational drug (e.g., BTZ-043) or a standard regimen is typically initiated 2-4 weeks post-infection. Drugs are administered orally by gavage daily or five times a week for a specified duration (e.g., 4-8 weeks).
-
Assessment of Bacterial Load: At various time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on 7H11 agar plates.
-
Outcome Measurement: The number of colony-forming units (CFU) is counted after 3-4 weeks of incubation at 37°C. The efficacy of the treatment is determined by the reduction in the mean log10 CFU in the organs of treated mice compared to untreated controls.
Clinical Trial Protocol for DR-TB Treatment (Example: TB-PRACTECAL)
The TB-PRACTECAL trial was a multi-arm, multi-stage, open-label, randomized controlled trial.[17][19]
-
Patient Population: Adult patients with pulmonary rifampicin-resistant tuberculosis.
-
Treatment Arms: The trial evaluated several all-oral regimens, including BPaLM, against the standard of care.
-
Dosage:
-
Bedaquiline: 400 mg once daily for 2 weeks, then 200 mg three times a week.
-
Pretomanid: 200 mg once daily.
-
Linezolid: 600 mg once daily.
-
Moxifloxacin: 400 mg once daily.
-
-
Primary Endpoint: The primary outcome was a composite of death, treatment failure, or treatment discontinuation at 72 weeks.
-
Safety Monitoring: Patients were closely monitored for adverse events, with a particular focus on those associated with the individual drugs in the regimens.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of BTZ-043 targeting DprE1.
Caption: Mechanisms of action of the standard DR-TB regimen drugs.
Caption: General experimental workflow for in vivo efficacy testing.
References
- 1. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EUCAST: Reference Method [eucast.org]
- 3. researchgate.net [researchgate.net]
- 4. TB PRACTECAL | MSF UK [msf.org.uk]
- 5. Bedaquiline inhibits the yeast and human mitochondrial ATP synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pretomanid for the treatment of pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Capturing patient-reported and quality of life outcomes with use of shorter regimens for drug-resistant tuberculosis: mixed-methods substudy protocol, TB PRACTECAL-PRO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Two antibiotics fight bacteria differently than thought | UIC today [today.uic.edu]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
- 14. The DprE1 enzyme, one of the most vulnerable targets of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tballiance.org [tballiance.org]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. TB-PRACTECAL: study protocol for a randomised, controlled, open-label, phase II-III trial to evaluate the safety and efficacy of regimens containing bedaquiline and pretomanid for the treatment of adult patients with pulmonary multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. upload.orthobullets.com [upload.orthobullets.com]
- 19. TB-PRACTECAL (full collection) | Collections | MSF Science Portal [scienceportal.msf.org]
- 20. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]
A Comparative In Vivo Efficacy Analysis of Novel Anti-Tuberculosis Agents: BTZ-043, Bedaquiline, and Delamanid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of three prominent anti-tuberculosis drugs: BTZ-043, bedaquiline, and delamanid. The following sections detail their mechanisms of action, present quantitative data from preclinical studies in standardized tables, and outline the experimental protocols used in these key in vivo experiments.
Mechanisms of Action
The distinct mechanisms of action of BTZ-043, bedaquiline, and delamanid underpin their potent antimycobacterial activities.
BTZ-043 is a benzothiazinone that irreversibly inhibits the decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1).[1][2] This enzyme is crucial for the biosynthesis of arabinans, which are essential components of the mycobacterial cell wall. By blocking this pathway, BTZ-043 effectively disrupts cell wall formation, leading to bacterial death.
Bedaquiline , a diarylquinoline, targets the F1F0 ATP synthase, a critical enzyme in mycobacterial energy metabolism. Specifically, it binds to the c-subunit of the ATP synthase, inhibiting its function and disrupting the proton motive force, which ultimately leads to a depletion of cellular ATP and bacterial death.
References
A Comparative Meta-Analysis of Clinical Trial Data for DprE1 Inhibitors in Tuberculosis Treatment
A new class of anti-tuberculosis agents, DprE1 inhibitors, has shown significant promise in early-stage clinical trials. This guide provides a comprehensive comparison of the available clinical trial data for four leading DprE1 inhibitors: BTZ043, Macozinone (PBTZ169), TBA-7371, and OPC-167832. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the biosynthetic pathway of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall.[1] Its absence in humans makes it an attractive target for novel anti-tuberculosis drugs. Several DprE1 inhibitors have entered clinical development, with BTZ043, Macozinone, TBA-7371, and OPC-167832 being the most advanced. While a direct meta-analysis of pooled data has not yet been published, this guide synthesizes the available quantitative data from various clinical trials to offer a comparative overview of their efficacy, safety, and pharmacokinetic profiles.
Comparative Efficacy of DprE1 Inhibitors
The primary measure of early efficacy for new tuberculosis drugs is Early Bactericidal Activity (EBA), which assesses the decline in mycobacterial load in the sputum of patients during the initial days of treatment.
| Compound | Clinical Trial Identifier | Dose(s) Studied | Efficacy Endpoint | Key Findings |
| BTZ043 | NCT04044001 | 250 mg, 500 mg, 1000 mg | 14-day EBA | Showed 14-day bactericidal activity, with the highest activity at 1000 mg (log10 CFU/mL per day -0.115).[2] |
| Macozinone (PBTZ169) | NCT03334734 | 160 mg, 320 mg, 640 mg | 14-day EBA | Statistically significant EBA was observed at a dose of 640 mg/day, with a mean daily fall in CFU of 0.071 log10 CFU/day/mL of sputum.[3] |
| TBA-7371 | NCT04176250 | 100mg QD, 100mg BID, 200mg QD, 100mg TID, 400mg QD | 14-day EBA | Demonstrated significant dose-dependent bactericidal activity. The mean change in log10 CFU/mL over 14 days was -1.17 for the 100mg TID dose.[4] |
| OPC-167832 | NCT03678688 | 3 mg, 10 mg, 30 mg, 90 mg | 14-day EBA | Showed 14-day bactericidal activity from 3 mg (log10 CFU mean change from baseline; -1.69) to 90 mg (-2.08).[5] |
| OPC-167832 | NCT05221502 | 10 mg, 30 mg, 90 mg (in combination) | Sputum Culture Conversion | Interim results of a four-month regimen in combination with delamanid and bedaquiline showed sputum culture conversion rates on par with the standard six-month treatment.[6] |
Comparative Safety and Tolerability
The safety and tolerability of these novel inhibitors are critical for their potential inclusion in future treatment regimens. The following table summarizes the key safety findings from Phase 1 and 2a trials.
| Compound | Clinical Trial Identifier(s) | Population | Key Adverse Events |
| BTZ043 | NCT04044001 | Healthy Volunteers & TB Patients | Generally well-tolerated. The most frequently reported adverse events were nervous system disorders (dizziness and headache) and vascular disorders (hypertension and hot flush), all of which were mild or moderate.[7] |
| Macozinone (PBTZ169) | NCT03423030, NCT03776500, NCT03334734 | Healthy Volunteers & TB Patients | Demonstrated a very good safety and tolerability profile in Phase 1a, 1b, and 2a trials. No serious adverse events were reported.[8][9] |
| TBA-7371 | NCT03199339, NCT04176250 | Healthy Volunteers & TB Patients | Generally well-tolerated. Common adverse events were mild to moderate and included eye-related symptoms (blurred vision, altered color vision, photophobia), headache, dizziness, and orthostatic tachycardia.[4] |
| OPC-167832 | NCT03678688 | Healthy Volunteers & TB Patients | Well-tolerated at single ascending doses (10 to 480 mg) and multiple ascending doses (3 to 90 mg). Most treatment-related adverse events were mild and self-limiting, with headache and pruritus being the most common.[5] |
Comparative Pharmacokinetics
Understanding the pharmacokinetic properties of these inhibitors is essential for optimizing dosing regimens.
| Compound | Clinical Trial Identifier(s) | Key Pharmacokinetic Parameters |
| BTZ043 | First-in-human study | Rapidly metabolized with a median Tmax of 1.5 hours. The parent compound and its active metabolite (M2) have a short half-life.[7] |
| Macozinone (PBTZ169) | NCT03423030 | A population pharmacokinetic model has been developed. Different formulations significantly impacted the absorption and bioavailability.[10] |
| TBA-7371 | NCT03199339 | Phase 1 data has been collected to evaluate single and multiple dose pharmacokinetics.[11] |
| OPC-167832 | NCT03678688 | In the multiple ascending dose study, the mean terminal half-life ranged from 15.1 to 23.6 hours. Plasma exposure increased in a less than dose-proportional manner.[5] |
Experimental Protocols
Early Bactericidal Activity (EBA) Assessment
The EBA of a novel anti-tuberculosis agent is determined by quantifying the change in the burden of viable Mycobacterium tuberculosis in sputum samples collected from patients with pulmonary tuberculosis over the first 14 days of treatment.
-
Patient Population: Adult patients with newly diagnosed, uncomplicated, sputum smear-positive pulmonary tuberculosis.
-
Sputum Collection: Sputum samples are collected overnight for 14 consecutive days.
-
Microbiological Analysis:
-
Colony-Forming Unit (CFU) Counting: Serial dilutions of homogenized sputum are plated on solid media (e.g., Middlebrook 7H11 agar). The plates are incubated at 37°C, and colonies are counted after a defined period (typically 3-4 weeks). The change in log10 CFU/mL of sputum over time is calculated.
-
Time to Positivity (TTP): Sputum samples are inoculated into liquid culture media (e.g., BACTEC MGIT 960 system). The time it takes for the instrument to detect mycobacterial growth is recorded. An increase in TTP indicates a reduction in the bacterial load.
-
-
Data Analysis: The EBA is typically expressed as the mean daily fall in log10 CFU/mL of sputum or the rate of change in TTP over the 14-day period.
Sputum Culture Conversion Analysis
Sputum culture conversion is a key endpoint in later-phase clinical trials, indicating the clearance of viable bacteria from the sputum.
-
Patient Population: Patients with drug-susceptible or drug-resistant pulmonary tuberculosis undergoing treatment.
-
Sputum Collection: Sputum samples are collected at regular intervals (e.g., weekly or monthly) throughout the treatment period.
-
Microbiological Culture: Sputum samples are decontaminated and cultured on both solid (e.g., Löwenstein-Jensen medium) and liquid media to determine the presence or absence of viable M. tuberculosis.
-
Definition of Conversion: Sputum culture conversion is typically defined as two consecutive negative cultures taken at least 30 days apart.
-
Data Analysis: The proportion of patients achieving sputum culture conversion at specific time points (e.g., 2, 4, and 6 months) is calculated for each treatment arm. Time-to-conversion analysis may also be performed.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Conclusion
The DprE1 inhibitors represent a promising new class of drugs for the treatment of tuberculosis. The clinical trial data, though still in early phases for some compounds, consistently demonstrates good safety profiles and significant early bactericidal activity. OPC-167832, in a combination regimen, has shown promising results in achieving sputum culture conversion rates comparable to the standard of care but in a shorter duration. TBA-7371 has demonstrated clear dose-dependent efficacy. Macozinone and BTZ043 have also shown positive EBA and safety data.
Direct comparison is challenging due to the variations in trial design, dosing, and reporting of results. However, this synthesized analysis provides a valuable overview for the research and drug development community. As more data from later-phase clinical trials become available, a more definitive comparison and a formal meta-analysis will be possible. Continued research and development of these compounds are crucial in the fight against tuberculosis, particularly in the face of rising drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Population pharmacokinetics and exposure-response relationship of the antituberculosis drug BTZ-043 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antituberculosis Macozinone Extended-Release Tablets To Enhance Bioavailability: a Pilot Pharmacokinetic Study in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gatesmri.org [gatesmri.org]
- 5. researchgate.net [researchgate.net]
- 6. Otsuka Announces Interim Data from Phase 2b/c Trial Indicating New Investigational Compound May Shorten Tuberculosis Treatment | Otsuka US [otsuka-us.com]
- 7. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]
- 9. PBTZ169 - iM4TB [im4tb.org]
- 10. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 11. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of Antitubercular Agent-43
Disclaimer: "Antitubercular agent-43" is not a publicly registered chemical name. The following procedures are based on general best practices for the disposal of investigational antitubercular compounds in a laboratory setting. You must consult the specific Safety Data Sheet (SDS) for the compound you are using before handling or disposal. The SDS will provide detailed information on physical and chemical properties, hazards, and required safety precautions.
This document provides essential safety and logistical information for the proper disposal of research quantities of a hypothetical novel antitubercular agent, designated here as "this compound." The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure the safe and compliant management of chemical waste.
Pre-Disposal Planning and Risk Assessment
Before beginning any work that will generate waste, a thorough risk assessment must be conducted. This assessment should identify the potential hazards associated with this compound, including its toxicity, reactivity, and any potential for environmental harm.
Key considerations include:
-
Review the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards, handling, and disposal of the specific agent.
-
Identify Waste Streams: Determine the different types of waste that will be generated (e.g., liquid, solid, sharps, contaminated personal protective equipment).
-
Segregation: Plan for the strict segregation of waste to prevent accidental mixing of incompatible chemicals.
-
Personal Protective Equipment (PPE): Ensure that appropriate PPE is available and used correctly by all personnel. Standard PPE includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.
Waste Segregation and Collection
Proper segregation of waste at the point of generation is critical to ensure safety and compliance. The following table outlines the different waste streams and their appropriate collection methods.
| Waste Type | Description | Container Type | Disposal Pathway |
| Solid Waste | Contaminated consumables such as gloves, bench paper, and empty vials. | Labeled, sealed, and puncture-resistant container | Hazardous Waste Incineration |
| Liquid Waste (Aqueous) | Solutions containing this compound. Check the SDS for any specific treatment requirements before disposal. | Labeled, leak-proof, and chemically compatible container | Licensed Hazardous Waste Disposal Vendor |
| Liquid Waste (Organic) | Solutions of this compound in organic solvents. | Labeled, leak-proof, and solvent-resistant container | Licensed Hazardous Waste Disposal Vendor (Solvent Waste Stream) |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with this compound. | Puncture-proof sharps container | Medical or Hazardous Waste Incineration |
| Grossly Contaminated Items | Lab equipment or glassware that cannot be effectively decontaminated. | Labeled and sealed container for hazardous waste | Hazardous Waste Incineration |
Decontamination and Spill Management
In the event of a spill, immediate action is necessary to contain and decontaminate the area.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Containment: For liquid spills, use a chemical spill kit with appropriate absorbent materials to contain the spill.
-
Neutralization/Decontamination: Consult the SDS for a recommended decontamination solution. If one is not specified, a 10% bleach solution followed by a 70% ethanol rinse may be appropriate for many compounds, but compatibility must be verified.
-
Collection: Collect all contaminated materials (absorbents, PPE) and place them in a labeled hazardous waste container.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Experimental Workflow for Waste Disposal
The following diagram illustrates the general workflow for the disposal of waste generated from experiments involving this compound.
Caption: Workflow for the Segregation and Disposal of this compound Waste.
Final Disposal Logistics
All waste streams containing this compound must be disposed of through the institution's hazardous waste management program.
-
Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound," the concentration (if applicable), and the date.
-
Storage: Store waste in a designated and secure satellite accumulation area until it is collected by the hazardous waste disposal team.
-
Documentation: Maintain a detailed log of all waste generated, including the quantity and date of disposal.
-
Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal regulations for hazardous and pharmaceutical waste.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment.
Comprehensive Safety and Handling Protocols for Antitubercular Agent-43
Disclaimer: "Antitubercular agent-43" is a hypothetical designation. The following guidance is based on established best practices for handling potent, potentially cytotoxic antitubercular compounds in a research environment. A comprehensive, substance-specific risk assessment must be conducted before handling any new chemical entity.[1][2][3][4][5]
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with this compound. Adherence to these protocols is critical to ensure personnel safety and prevent environmental contamination.
Risk Assessment and Hazard Identification
Prior to any handling of this compound, a thorough risk assessment must be performed to identify potential hazards.[1][4] This assessment should consider the chemical's toxicological properties, potential routes of exposure, and the specific procedures being undertaken.[2][5] Key considerations include:
-
Toxicity: Evaluate acute and chronic toxicity, as well as potential carcinogenic, mutagenic, or reproductive hazards.[3]
-
Routes of Exposure: Assess the risk of inhalation, dermal contact, ingestion, and injection.[2]
-
Experimental Procedures: Analyze each step of the planned experiment to identify potential for spills, aerosol generation, or other forms of exposure.[1]
Personal Protective Equipment (PPE)
The selection and proper use of PPE is paramount to minimize exposure to this compound.[6] The required PPE will vary based on the risk assessment but should generally include the items detailed in the table below.
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-grade, powder-free nitrile or latex gloves. Double-gloving is required.[7] | Prevents dermal absorption of the agent. |
| Gown | Disposable, solid-front, back-closing gown with long sleeves and elastic cuffs.[8][9] | Protects skin and personal clothing from contamination.[8][9] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[6] | Protects eyes from splashes and aerosols. |
| Face Shield | To be worn in conjunction with goggles during procedures with a high risk of splashing. | Provides an additional layer of facial protection. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling the powdered form of the agent or when there is a risk of aerosol generation.[7][9] | Prevents inhalation of airborne particles. |
| Shoe Covers | Disposable, slip-resistant shoe covers.[6] | Prevents the spread of contamination outside of the laboratory. |
A fit test for respirators is mandatory for all personnel required to wear them.
Engineering Controls and Designated Work Areas
All work with this compound must be conducted in a designated and clearly marked area to minimize the risk of cross-contamination.
-
Biological Safety Cabinet (BSC): All manipulations of the powdered agent and any procedures that may generate aerosols must be performed in a certified Class II BSC.[10][11][12]
-
Ventilation: The laboratory should have negative pressure relative to surrounding areas to prevent the escape of airborne contaminants.
-
Restricted Access: Only trained and authorized personnel should be permitted in the designated handling area.[13]
Operational and Disposal Plans
Standard Operating Procedures for Handling
A detailed, step-by-step protocol for the safe handling of this compound is essential.
4.1. Preparation and Weighing:
-
Don all required PPE before entering the designated handling area.
-
Perform all manipulations of the powdered compound within a BSC.[11]
-
Use a disposable liner on the work surface of the BSC to contain any potential spills.
-
Tare the weighing vessel before introducing the compound.
-
Carefully transfer the desired amount of the agent using a dedicated spatula or scoop.
-
Clean the spatula and any other reusable equipment with an appropriate solvent immediately after use.
-
Securely close the primary container of this compound.
4.2. Solubilization and Dilution:
-
Add solvent to the vessel containing the weighed agent slowly and carefully to avoid splashing.
-
Mix gently until the compound is fully dissolved.
-
All dilutions should be performed within the BSC.
4.3. Experimental Use:
-
Clearly label all solutions containing this compound.
-
Keep containers closed when not in use.
-
Transport containers in a sealed, leak-proof secondary container.[13]
Decontamination and Spill Management
A comprehensive plan for decontamination and spill management must be in place before any work with this compound begins.
5.1. Routine Decontamination:
-
At the end of each work session, decontaminate all surfaces within the BSC with a suitable agent.[10][11][12]
-
Wipe down all equipment used with the decontaminating agent.[14]
-
Remove and dispose of PPE as hazardous waste before leaving the designated area.
-
Thoroughly wash hands with soap and water after removing PPE.[7][8]
5.2. Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Contain: Cover the spill with absorbent material, working from the outside in.
-
Decontaminate: Apply a decontaminating solution to the spill area and allow for the appropriate contact time.
-
Clean: Collect all contaminated materials into a designated hazardous waste container.
-
Report: Document the spill and the clean-up procedure according to institutional guidelines.
A spill kit containing all necessary materials for clean-up should be readily accessible.[13]
Waste Disposal
All waste generated from work with this compound is considered hazardous and must be disposed of accordingly.[15][16]
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Black, leak-proof, and clearly labeled "Hazardous Pharmaceutical Waste" container.[15] | Includes contaminated gloves, gowns, shoe covers, absorbent pads, and other disposable materials. |
| Liquid Waste | Designated, sealed, and labeled hazardous waste container. | Includes all solutions containing this compound and contaminated solvents. Sewering of this waste is strictly prohibited.[15][16] |
| Sharps | Puncture-resistant, labeled sharps container. | Includes needles, syringes, and contaminated glassware. |
All hazardous waste must be handled and disposed of in accordance with EPA regulations and institutional policies.[15][17][18][19]
Visual Guides
Caption: Workflow for Handling this compound
Caption: Spill Response Protocol
References
- 1. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment [PPE] Use in TB Lab Settings | Knowledge Base [ntep.in]
- 7. Personal protective equipment and clothing - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 2.1.3 Personal protective equipment | TB Knowledge Sharing [tbksp.who.int]
- 9. CDST_LT: Personal Protective Equipment (PPE) | Knowledge Base [ntep.in]
- 10. labrepco.com [labrepco.com]
- 11. Biological Safety Cabinets | Environment, Health and Safety [ehs.cornell.edu]
- 12. youthfilter.com [youthfilter.com]
- 13. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. safety.eng.cam.ac.uk [safety.eng.cam.ac.uk]
- 15. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 16. easyrxcycle.com [easyrxcycle.com]
- 17. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 18. epa.gov [epa.gov]
- 19. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
